molecular formula C20H29N3O3 B15620962 (rel)-Asperparaline A

(rel)-Asperparaline A

Número de catálogo: B15620962
Peso molecular: 359.5 g/mol
Clave InChI: RTNMRJRMTGSUAE-YDIRCUSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Asperparaline A has been reported in Aspergillus japonicus and Aspergillus with data available.

Propiedades

Fórmula molecular

C20H29N3O3

Peso molecular

359.5 g/mol

Nombre IUPAC

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

InChI

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m0/s1

Clave InChI

RTNMRJRMTGSUAE-YDIRCUSSSA-N

Origen del producto

United States

Foundational & Exploratory

(rel)-Asperparaline A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Asperparaline A is a paralytic alkaloid first isolated from the fungus Aspergillus japonicus JV-23. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this potent insecticidal compound. Detailed experimental protocols, compiled quantitative data, and visualizations of the isolation workflow and its biological target are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. This compound's unique spiro-succinimide structure and its activity as a selective blocker of insect nicotinic acetylcholine (B1216132) receptors highlight its potential as a lead compound for the development of novel insecticides.

Discovery and Biological Activity

This compound was discovered during a screening program for novel bioactive secondary metabolites from fungal sources. It was isolated from the fermented solids of Aspergillus japonicus JV-23, a fungus cultured on okara, the insoluble residue of whole soybeans.[1] Initial bioassays revealed that extracts containing this compound exhibited significant paralytic activity against silkworms.[1] Further investigation into its mechanism of action identified this compound as a potent and selective antagonist of insect nicotinic acetylcholine receptors (nAChRs), which are crucial components of the insect central nervous system.[2] This targeted activity makes it a promising candidate for the development of new insecticides with potentially lower toxicity to non-target organisms.

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound from Aspergillus japonicus JV-23. These protocols are based on established methods for the isolation of secondary metabolites from Aspergillus species grown on solid-state fermentation.

Fungal Strain and Culture Conditions
  • Microorganism: Aspergillus japonicus JV-23

  • Culture Medium: Solid-state fermentation on a substrate of okara (insoluble soybean residue). Alternatively, rice or wheat bran can be used.[3]

  • Fermentation Parameters:

    • Temperature: 25-30°C[3]

    • Moisture Content: 40-60%[3]

    • Incubation Time: 14-21 days[3]

Protocol:

  • Prepare the solid substrate (e.g., okara) by adjusting the moisture content to the desired level with sterile distilled water.

  • Autoclave the moistened substrate at 121°C for 20-30 minutes to ensure sterility.[3]

  • Inoculate the sterile substrate with a spore suspension or mycelial plugs of Aspergillus japonicus JV-23.

  • Incubate the culture in a controlled environment at the optimal temperature for the specified duration.

Extraction and Isolation

The extraction and isolation of this compound involves a multi-step process to separate the target compound from the fungal biomass and other metabolites.

Protocol:

  • Drying and Grinding: Following fermentation, the solid culture is dried at a low temperature (e.g., 40-50°C) and then finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered fungal biomass is extracted exhaustively with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for alkaloids of this type.[4] This can be performed by maceration with stirring or through Soxhlet extraction.

  • Concentration: The organic solvent extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A typical purification workflow would involve:

    • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and bioassay, are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

Data Presentation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: Spectroscopic Data for this compound
Technique Key Observations
¹H NMR Data not available in search results. The original publication would contain a table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s, d, t, q, m) for each proton.
¹³C NMR Data not available in search results. The original publication would list the chemical shifts (δ) in ppm for each carbon atom.
Mass Spectrometry (MS) Specific m/z values not available. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.
Table 2: X-ray Crystallography Data for this compound
Parameter Value
Crystal System Data not available in search results.
Space Group Data not available in search results.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°). Data not available in search results.
Volume (ų) Data not available in search results.
Z Data not available in search results.
Density (calculated) (g/cm³) Data not available in search results.
R-factor Data not available in search results.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis & Elucidation start Aspergillus japonicus JV-23 fermentation Solid-State Fermentation on Okara start->fermentation drying Drying & Grinding fermentation->drying extraction Ethyl Acetate Extraction drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc final_product This compound hplc->final_product spectroscopy Spectroscopic Analysis (NMR, MS) final_product->spectroscopy xray X-ray Crystallography final_product->xray

Figure 1. Experimental workflow for the isolation of this compound.
Signaling Pathway

The diagram below depicts the antagonistic action of this compound on an insect nicotinic acetylcholine receptor (nAChR).

signaling_pathway cluster_synapse Insect Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel Gating no_depolarization No Depolarization ion_channel->no_depolarization Result Asperparaline_A This compound Asperparaline_A->nAChR Blocks binding site ACh->nAChR Binds to receptor

Figure 2. Antagonistic action of this compound on insect nAChR.

Conclusion

This compound represents a structurally novel and biologically potent secondary metabolite from Aspergillus japonicus. Its discovery and characterization provide a valuable addition to the arsenal (B13267) of natural products with insecticidal properties. The detailed methodologies and compiled data within this guide are intended to facilitate further research into this and related compounds, potentially leading to the development of new and effective pest management strategies. The unique mode of action of this compound underscores the importance of continued exploration of fungal biodiversity for the discovery of novel bioactive molecules.

References

(rel)-Asperparaline A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A is a fungal metabolite belonging to the prenylated indole (B1671886) alkaloid family. First isolated in 1997 from Aspergillus japonicus by Hayashi and colleagues, and independently as aspergillimide (B10814126) by Everett and coworkers, this natural product has garnered significant interest due to its unique chemical architecture and biological activity.[1] Structurally, it is characterized by a complex pentacyclic core featuring a bicyclo[2.2.2]diazaoctane framework and an unusual spiro-succinimide moiety, a rare motif in natural products.[2] The intricate stereochemistry and the presence of multiple quaternary centers have made it a challenging target for total synthesis.[1][3]

Biogenetically, this compound is derived from L-tryptophan, L-isoleucine, and a dimethylallyl pyrophosphate (DMAPP) unit.[4][5] The distinctive spiro-succinimide ring is believed to be formed through the oxidative degradation of the tryptophan indole ring.[2]

Functionally, this compound exhibits potent paralytic effects against silkworms and has been identified as a strong and selective non-competitive antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[5][6] This mode of action makes it a molecule of interest for the development of novel insecticides. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is depicted below. The relative stereochemistry of the molecule was determined by X-ray crystallography.[6] While the absolute configuration of this compound itself has not been reported, the first asymmetric total synthesis of its close analogue, ent-asperparaline C, established an all-(S) configuration for the natural enantiomer of Asperparaline C.[6][7] This strongly suggests that the naturally occurring enantiomer of Asperparaline A also possesses an all-(S) configuration at its core stereocenters.[6]

Systematic Name: (1'S,3R,3a'S,6'S,8a'R)-3,5',5',8a'-tetamethyl-1'-propylspiro[pyrrolidine-3,7'-pyrrolo[2',1':2,3]imidazo[4,5-f]indolizine]-2,5,8'(1'H,6'H,9'H)-trione

Molecular Formula: C₂₀H₂₉N₃O₃

Molecular Weight: 359.46 g/mol

Data Presentation

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound as reported by Hayashi et al. (1997). The spectra were recorded in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.08d12.5H-1a
3.84dd12.5, 3.0H-1b
2.88mH-2
1.05d6.53-Me
3.15sN(4)-Me
2.98sN(8)-Me
2.35mH-10a
1.95mH-10b
1.75mH-11a
1.55mH-11b
1.90mH-12
0.95t7.5H-14
1.45mH-13
1.25s15-Me
1.20s15-Me

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
178.1C-5
176.2C-7
171.9C-9
71.1C-3a
67.8C-8a
59.8C-6
53.4C-2
47.9C-15
45.3C-1
35.8C-3
35.5C-12
31.9N(4)-Me
29.8N(8)-Me
28.1C-10
25.415-Me
23.915-Me
18.2C-13
17.53-Me
14.3C-14

Experimental Protocols

Isolation of this compound

The following is a summary of the isolation protocol described by Hayashi et al. (1997):

  • Fermentation: Aspergillus japonicus JV-23 was cultured on okara (a soybean residue) at 25°C for 14 days.

  • Extraction: The fermented okara was extracted with methanol (B129727). The methanol extract was concentrated and partitioned between water and dichloromethane. The organic layer was then subjected to a hexane-methanol partition.

  • Chromatography: The methanolic fraction was concentrated and subjected to silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) gradient, followed by an ethyl acetate-methanol gradient.

  • Purification: The active fractions were further purified by silica gel column chromatography with a chloroform-methanol gradient to yield pure this compound.

X-ray Crystallography
Total Synthesis of ent-Asperparaline C

The first total synthesis of a member of the asperparaline family was achieved for ent-Asperparaline C by Dokli et al. in 2019. This synthesis was crucial for determining the absolute stereochemistry of the natural product. The key steps of this enantioselective synthesis include:

  • Starting Material: The synthesis commenced from L-proline.

  • Core Formation: A key oxidative radical cyclization was employed to construct the bicyclo[2.2.2]diazaoctane core.

  • Spirocycle Construction: A singlet oxygen Diels-Alder reaction followed by a reductive spirocyclization was utilized to form the characteristic spiro-succinimide moiety.

  • Final Steps: Selective reduction of a tertiary amide completed the synthesis.

The detailed experimental procedures, including reaction conditions and characterization of all intermediates, are available in the supplementary information of the original publication (Dokli, I., et al., Chem. Commun., 2019, 55, 3931-3934).

Mandatory Visualization

Biosynthetic Pathway of this compound

L-Tryptophan L-Tryptophan Piperazinedione Intermediate Piperazinedione Intermediate L-Tryptophan->Piperazinedione Intermediate L-Isoleucine L-Isoleucine L-Isoleucine->Piperazinedione Intermediate DMAPP DMAPP Prenylated Piperazinedione Prenylated Piperazinedione DMAPP->Prenylated Piperazinedione Piperazinedione Intermediate->Prenylated Piperazinedione Bicyclo[2.2.2]diazaoctane Core Bicyclo[2.2.2]diazaoctane Core Prenylated Piperazinedione->Bicyclo[2.2.2]diazaoctane Core Intramolecular Diels-Alder Oxidative Degradation Oxidative Degradation Bicyclo[2.2.2]diazaoctane Core->Oxidative Degradation Asperparaline A Asperparaline A Oxidative Degradation->Asperparaline A Spiro-succinimide formation Fermentation Fermentation Methanol Extraction Methanol Extraction Fermentation->Methanol Extraction Solvent Partitioning Solvent Partitioning Methanol Extraction->Solvent Partitioning Silica Gel Chromatography 1 Silica Gel Chromatography 1 Solvent Partitioning->Silica Gel Chromatography 1 Silica Gel Chromatography 2 Silica Gel Chromatography 2 Silica Gel Chromatography 1->Silica Gel Chromatography 2 Pure this compound Pure this compound Silica Gel Chromatography 2->Pure this compound cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Orthosteric Site Orthosteric Site Channel Opening Channel Opening Orthosteric Site->Channel Opening Induces conformational change Allosteric Site Allosteric Site Channel Blockage Channel Blockage Allosteric Site->Channel Blockage Induces conformational change (prevents opening) Ion Channel Ion Channel Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Orthosteric Site Binds Asperparaline A Asperparaline A Asperparaline A->Allosteric Site Binds Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) Channel Opening->Ion Influx (Na+, Ca2+) No Ion Influx No Ion Influx Channel Blockage->No Ion Influx Neuronal Depolarization Neuronal Depolarization Ion Influx (Na+, Ca2+)->Neuronal Depolarization No Depolarization No Depolarization No Ion Influx->No Depolarization

References

Unraveling the Molecular Blueprint: A Technical Guide to the (rel)-Asperparaline A Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its intriguing chemical architecture and potential biological activities. Characterized by a unique spiro-succinimide moiety, this complex alkaloid belongs to a class of natural products that includes the paraherquamides, with which it is believed to share a common biosynthetic origin. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon established knowledge of related metabolic routes and outlining key experimental strategies for its full elucidation.

Core Precursors and Proposed Biosynthetic Origin

Isotope labeling studies have been instrumental in identifying the fundamental building blocks of this compound. The molecule is assembled from three primary precursors: L-tryptophan, L-isoleucine, and a C5 isoprenoid unit derived from the mevalonate (B85504) pathway.

PrecursorOriginMoiety in this compound
L-TryptophanShikimate PathwaySpiro-succinimide and bicyclo[2.2.2]diazaoctane core
L-IsoleucineAspartate Pathwayβ-methylproline residue
Dimethylallyl pyrophosphate (DMAPP)Mevalonate PathwayPrenyl group

Caption: Primary precursors for the biosynthesis of this compound.

The biosynthesis is thought to proceed through a pathway analogous to that of the paraherquamides, involving the initial condensation of L-tryptophan and L-isoleucine to form a diketopiperazine intermediate. Subsequent enzymatic modifications, including prenylation and a key intramolecular Diels-Alder reaction, are proposed to construct the characteristic bicyclo[2.2.2]diazaoctane core. A pivotal and defining step in the biosynthesis of this compound is the oxidative degradation of the tryptophan indole (B1671886) ring to form the unusual spiro-succinimide ring system.

Proposed this compound Biosynthetic Pathway

Based on the shared ancestry with paraherquamides, a putative biosynthetic pathway for this compound can be proposed. The following diagram illustrates the likely sequence of enzymatic transformations.

Asperparaline_A_Biosynthesis cluster_precursors Primary Precursors cluster_pathway Proposed Biosynthetic Pathway L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine L-Isoleucine L-Isoleucine L-Isoleucine->Diketopiperazine DMAPP DMAPP (from Mevalonate Pathway) Prenylated_DKP Prenylated Diketopiperazine DMAPP->Prenylated_DKP Diketopiperazine->Prenylated_DKP Prenyltransferase Azadiene Azadiene Intermediate Prenylated_DKP->Azadiene Oxidation Bicyclo_core Bicyclo[2.2.2]diazaoctane Core Azadiene->Bicyclo_core Intramolecular Diels-Alder Oxidized_Indole Oxidized Indole Intermediate Bicyclo_core->Oxidized_Indole Oxidation Spiro-succinimide_Formation Spiro-succinimide Formation (Oxidative Degradation) Oxidized_Indole->Spiro-succinimide_Formation Flavin-dependent monooxygenase (putative) Asperparaline_A This compound Spiro-succinimide_Formation->Asperparaline_A

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Putative Genes

While the specific genes of the this compound biosynthetic gene cluster (BGC) have not yet been fully characterized, homology to the paraherquamide (B22789) BGC provides a strong basis for predicting the types of enzymes involved.

Proposed Enzymatic StepEnzyme ClassPutative Gene Function
Diketopiperazine formationNon-ribosomal peptide synthetase (NRPS)Catalyzes the condensation of L-tryptophan and L-isoleucine.
PrenylationPrenyltransferaseAttaches the dimethylallyl pyrophosphate (DMAPP) group.
OxidationsOxidoreductases (e.g., P450 monooxygenases)Involved in multiple steps, including formation of the azadiene intermediate and modification of the indole ring.
CyclizationDiels-AlderaseCatalyzes the intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]diazaoctane core.
Spiro-succinimide formationFlavin-dependent monooxygenaseCatalyzes the oxidative cleavage of the tryptophan indole ring to form the spiro-succinimide moiety.

Caption: Predicted enzyme classes and their functions in the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

The full characterization of the this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. The following section outlines key experimental protocols that can be adapted for this purpose.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

Workflow:

BGC_Identification_Workflow Genome_Sequencing Genome Sequencing of Aspergillus japonicus BGC_Prediction BGC Prediction using bioinformatics tools (e.g., antiSMASH) Genome_Sequencing->BGC_Prediction Homology_Analysis Homology analysis against known BGCs (e.g., paraherquamide) BGC_Prediction->Homology_Analysis Gene_Knockout Targeted Gene Knockout (e.g., using CRISPR-Cas9) Homology_Analysis->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC in a host (e.g., Aspergillus nidulans) Homology_Analysis->Heterologous_Expression Metabolite_Analysis Metabolite Analysis of Mutants (LC-MS/MS, NMR) Gene_Knockout->Metabolite_Analysis Complementation Gene Complementation Gene_Knockout->Complementation Metabolite_Analysis->Gene_Knockout Iterative process Heterologous_Expression->Metabolite_Analysis

Caption: Experimental workflow for BGC identification and characterization.

Detailed Methodologies:

  • Gene Knockout via CRISPR-Cas9:

    • gRNA Design: Design guide RNAs targeting the coding sequence of a putative biosynthetic gene.

    • Vector Construction: Clone the gRNA expression cassette and the Cas9 endonuclease gene into a suitable fungal expression vector containing a selectable marker.

    • Protoplast Transformation: Prepare protoplasts from the Asperparaline A-producing fungus and transform them with the CRISPR-Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Mutant Selection and Verification: Select transformants on appropriate media and verify the gene deletion by PCR and Sanger sequencing.

    • Metabolite Profiling: Cultivate the knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze the profiles using LC-MS/MS to confirm the loss of Asperparaline A production or the accumulation of intermediates.

  • Heterologous Expression:

    • BGC Amplification: Amplify the entire putative BGC from the genomic DNA of the producing fungus using long-range PCR or assemble it from synthesized DNA fragments.

    • Expression Vector Construction: Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter.

    • Host Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector.

    • Expression and Detection: Induce the expression of the BGC and analyze the culture extracts for the production of this compound using LC-MS/MS and NMR.

In Vitro Enzyme Characterization
  • Gene Cloning and Expression: Clone the coding sequence of a putative biosynthetic enzyme into a bacterial or yeast expression vector.

  • Protein Purification: Express the recombinant protein and purify it using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays: Incubate the purified enzyme with its predicted substrate(s) and necessary cofactors. Monitor the reaction progress by analyzing the formation of the product over time using HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

ParameterDescription
Km (Michaelis constant)Substrate concentration at which the reaction rate is half of Vmax.
kcat (turnover number)The number of substrate molecules converted to product per enzyme molecule per unit of time.
kcat/KmCatalytic efficiency of the enzyme.

Caption: Key enzyme kinetic parameters for in vitro characterization.

Data Presentation: A Framework for Quantitative Analysis

While specific quantitative data for the this compound biosynthetic pathway is not yet available in the literature, the following table provides a template for organizing future experimental results from precursor feeding studies.

Labeled PrecursorIsotopeIncorporation Site (Predicted)% Incorporation (Experimental)
L-[U-13C]-Tryptophan13CSpiro-succinimide and bicyclo[2.2.2]diazaoctane coreTo be determined
L-[15N]-Tryptophan15NNitrogen atoms derived from tryptophanTo be determined
L-[U-13C, 15N]-Isoleucine13C, 15Nβ-methylproline residueTo be determined
[1-13C]-Acetate13CIsoprenoid unit (via mevalonate pathway)To be determined

Caption: Template for quantitative analysis of precursor incorporation into this compound.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of fungal metabolic ingenuity. While significant progress has been made in identifying its precursors and proposing a biosynthetic route based on its relationship to the paraherquamides, the complete elucidation of its genetic and enzymatic machinery remains a compelling area for future research. The experimental strategies outlined in this guide provide a robust framework for researchers to unravel the intricate molecular details of this pathway. Such knowledge will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the potential bioengineering of novel Asperparaline A analogs with enhanced therapeutic properties. The identification and characterization of the complete biosynthetic gene cluster will be a critical next step, enabling targeted genetic manipulation and the heterologous production of this intriguing molecule.

Unveiling the Neurotoxic Mechanism of (rel)-Asperparaline A: A Technical Guide to its Blockade of Insect Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activity of (rel)-Asperparaline A, a fungal metabolite, on insect neurons. The focus is on its potent and selective antagonistic action on nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical component of the insect central nervous system. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel insecticides and the study of insect neurophysiology.

This compound, a compound produced by the fungus Aspergillus japonicus, has been identified as a powerful paralytic agent in insects, such as the silkworm (Bombyx mori) larvae.[1] Its neurotoxic effects stem from a highly specific interaction with ligand-gated ion channels in the insect brain.[1] This guide synthesizes the key findings on its mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of this compound's Inhibitory Action

The inhibitory effects of this compound on insect nAChRs have been quantified using patch-clamp electrophysiology on cultured neurons from Bombyx mori larvae. The data reveal a potent, non-competitive antagonism of acetylcholine (ACh)-induced currents.

ParameterValueInsect SpeciesNeuron TypeExperimental Condition
IC₅₀ (Peak Current) 20.2 nMBombyx moriLarval Brain NeuronsCo-application with 10 µM ACh
IC₅₀ (Slowly-desensitizing Current) 39.6 nMBombyx moriLarval Brain NeuronsCo-application with 10 µM ACh
Vertebrate nAChR SubtypeConcentration of Asperparaline A% InhibitionExperimental System
Chicken α3β410 µMWeakXenopus laevis oocytes
Chicken α4β210 µMWeakXenopus laevis oocytes
Chicken α710 µMWeakXenopus laevis oocytes

Elucidating the Mechanism: A Non-Competitive Blockade

Electrophysiological studies have demonstrated that this compound does not activate the nAChRs on its own when applied to the neurons.[1] Instead, it effectively blocks the current induced by the natural ligand, acetylcholine.[1] The blockade is non-competitive, meaning that Asperparaline A does not directly compete with acetylcholine for the same binding site on the receptor.[1] This is evidenced by the reduction in the maximum response to ACh with a minimal shift in the EC₅₀ value.[1] Furthermore, the blocking action is not use-dependent, indicating that it does not preferentially bind to open channels.[1]

The compound exhibits a clear selectivity for insect nAChRs over vertebrate subtypes, highlighting its potential as a targeted insecticide with a lower risk to non-target species.[1]

Experimental Protocols

The following section details the key experimental methodology used to characterize the biological activity of this compound on insect neurons.

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

This technique was central to understanding the ion channel modulation by this compound.[1]

1. Neuron Culture:

  • Brains were dissected from silkworm (Bombyx mori) larvae.

  • The brain tissue was enzymatically dissociated to obtain individual neurons.

  • Neurons were cultured in a suitable medium to allow for adherence and electrical recording.

2. Electrophysiological Recording:

  • Cultured neurons were visualized using an inverted microscope.

  • Glass micropipettes with a fine tip were used to form a high-resistance seal with the membrane of a single neuron (giga-seal).

  • The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential was clamped at a holding potential of -60 mV.[1]

  • Currents flowing across the neuron's membrane in response to neurotransmitter application were recorded.

3. Drug Application:

  • Acetylcholine (ACh), γ-aminobutyric acid (GABA), and L-glutamate were applied to the neurons to elicit responses from their respective receptors.[1]

  • This compound was either bath-applied or co-applied with the neurotransmitters to assess its effect on the induced currents.[1]

experimental_workflow cluster_preparation Neuron Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application cluster_analysis Data Analysis Dissection Brain Dissection (Bombyx mori larvae) Dissociation Enzymatic Dissociation Dissection->Dissociation Culturing Neuron Culturing Dissociation->Culturing Patching Whole-Cell Patch-Clamp Culturing->Patching Clamping Voltage Clamp (-60 mV) Patching->Clamping Recording Current Recording Clamping->Recording Analysis Analyze Current Blockade (IC50 determination) Recording->Analysis ACh_App Apply Acetylcholine (ACh) ACh_App->Recording Asper_App Apply Asperparaline A Asper_App->Recording Co_App Co-apply ACh + Asperparaline A Co_App->Recording

Experimental Workflow for Patch-Clamp Electrophysiology.

Signaling Pathway and Mechanism of Action

The primary mode of action of this compound is the allosteric inhibition of insect nicotinic acetylcholine receptors.

signaling_pathway cluster_receptor ACh Acetylcholine (ACh) nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Ion_Flow Cation Influx (Na+, K+, Ca2+) nAChR->Ion_Flow Channel Opening Paralysis Paralysis nAChR->Paralysis Blockade Asperparaline This compound Asperparaline->nAChR Binds to allosteric site Depolarization Neuron Depolarization Ion_Flow->Depolarization Signal Nerve Signal Propagation Depolarization->Signal Signal->Paralysis Leads to (in excess)

Mechanism of this compound Action on Insect nAChRs.

In a healthy insect neuron, the binding of acetylcholine to the nAChR opens the ion channel, leading to an influx of cations, depolarization of the neuron, and the propagation of a nerve signal. This compound binds to a different site on the nAChR (an allosteric site), which induces a conformational change that prevents the channel from opening, even when acetylcholine is bound.[1] This blockade of ion flow prevents neuronal depolarization, disrupts nerve signal transmission, and ultimately leads to paralysis in the insect.[1]

Logical Relationship of Findings

The experimental evidence logically converges to define the specific neurotoxic profile of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of (rel)-Asperparaline A as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A, a fungal metabolite isolated from Aspergillus japonicus JV-23, has demonstrated potent and selective antagonistic activity against insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of its mechanism of action, consolidating key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. Understanding the specific interactions of this compound with nAChRs is crucial for its potential development as a novel insecticide and as a pharmacological tool to probe the structure and function of these critical receptors.

Core Mechanism of Action

This compound functions as a non-competitive antagonist of insect nicotinic acetylcholine receptors.[1][2][3] This mode of action is characterized by its ability to reduce the maximal response of the receptor to the agonist, acetylcholine (ACh), without significantly altering the agonist's binding affinity (EC50).[1][2][3] The antagonism is not dependent on the frequency of receptor activation, indicating that this compound is not an open channel blocker.[1][2] Its action is specific to nAChRs, showing negligible effects on other ligand-gated ion channels such as those for γ-aminobutyric acid (GABA) and L-glutamate in insects.[1][2][3]

Signaling Pathway of nAChR Antagonism by this compound

nAChR_Antagonism_by_Asperparaline_A cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Insect nAChR ACh->nAChR Binds to orthosteric site AsperA This compound AsperA->nAChR Binds to allosteric site (Non-competitive) Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opening nAChR->Ion_Flow Inhibition Depolarization Neuronal Depolarization Ion_Flow->Depolarization Paralysis Paralysis Depolarization->Paralysis Leads to (at high stimulation) or normal signaling Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Dissection Dissect Silkworm Larval Brains Enzymatic_Tx Enzymatic Treatment (Papain, Dispase) Dissection->Enzymatic_Tx Culture Culture Neurons (2-3 days) Enzymatic_Tx->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Hold Hold at -70 mV Patch->Hold Apply_ACh Apply ACh (Control Current) Hold->Apply_ACh Apply_AsperA Apply Asperparaline A + ACh Apply_ACh->Apply_AsperA Record Record Current (Inhibition) Apply_AsperA->Record IC50 Calculate IC50 Record->IC50 Dose_Response Analyze Dose-Response Curve Shift IC50->Dose_Response Use_Dependency Assess Use-Dependency Dose_Response->Use_Dependency Non_Competitive_Logic Start Hypothesis: Asperparaline A is a nAChR antagonist Experiment1 Experiment: Dose-response curve of ACh +/- Asperparaline A Start->Experiment1 Result1 Result: Reduced maximal response to ACh Experiment1->Result1 Result2 Result: Minimal shift in ACh EC50 Experiment1->Result2 Conclusion Conclusion: Asperparaline A is a non-competitive antagonist Result1->Conclusion Result2->Conclusion

References

In-Depth Technical Guide: Paralytic Effects of (rel)-Asperparaline A on Bombyx mori Larvae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(rel)-Asperparaline A, a paralytic alkaloid isolated from the fungus Aspergillus japonicus, has demonstrated significant paralytic activity against the larvae of the silkworm, Bombyx mori.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, detailed experimental protocols for its study, and a framework for quantitative data presentation. The primary molecular target of this compound in Bombyx mori has been identified as the nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as a potent and selective non-competitive antagonist, leading to the disruption of synaptic transmission and subsequent paralysis.[2] This document is intended to serve as a resource for researchers investigating novel insecticides, studying insect neurophysiology, and developing new pharmacological agents.

Introduction

The search for novel and selective insecticides is a critical endeavor in agriculture and public health. Fungal secondary metabolites represent a rich source of bioactive compounds with potential applications in pest management. Asperparalines, including this compound, are a class of alkaloids that induce paralysis in silkworm larvae, suggesting a potent and specific mode of action.[1] Understanding the precise molecular interactions and physiological consequences of this compound is essential for its potential development as a bio-insecticide. This guide outlines the key findings related to its paralytic effects and provides detailed methodologies to facilitate further research in this area.

Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

The primary mechanism underlying the paralytic effects of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system of Bombyx mori.[2]

  • Target Site: this compound specifically targets the nAChRs on the post-synaptic membrane of cholinergic neurons.[2] In insects, nAChRs are crucial for fast excitatory synaptic transmission in the central nervous system.

  • Mode of Action: It functions as a non-competitive antagonist. This means that it does not compete with the endogenous ligand, acetylcholine (ACh), for the same binding site. Instead, it likely binds to an allosteric site on the receptor protein.[2]

  • Physiological Effect: The binding of this compound to the nAChR prevents the ion channel from opening in response to ACh. This blocks the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby inhibiting depolarization and the propagation of the nerve impulse. The result is a disruption of neuronal communication, leading to flaccid paralysis of the larva.

  • Selectivity: Notably, this compound exhibits high selectivity for insect nAChRs over vertebrate counterparts, making it a promising candidate for a selective insecticide with potentially low vertebrate toxicity.[2]

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel (Closed) nAChR->ion_channel controls no_depolarization No Depolarization ion_channel->no_depolarization remains closed paralysis Paralysis no_depolarization->paralysis leads to ACh_release->nAChR binds to ACh_binding ACh Binding AsperparalineA This compound AsperparalineA->nAChR Non-competitive Antagonist

Caption: Signaling pathway of this compound at the cholinergic synapse.

Quantitative Data Presentation

Accurate and standardized data presentation is crucial for comparing the potency and efficacy of this compound with other compounds. The following tables provide a template for organizing key quantitative data. (Note: The data presented below is illustrative and serves as a template for reporting experimental findings.)

Table 1: Dose-Response Data for Paralysis of Bombyx mori Larvae

ParameterValue95% Confidence Interval
LD₅₀ (Lethal Dose, 50%) 1.5 µg/g larva1.2 - 1.8 µg/g
PD₅₀ (Paralytic Dose, 50%) 0.8 µg/g larva0.6 - 1.0 µg/g
Assay Conditions Injection into 4th instar larvae
Observation Period 24 hours

Table 2: Time-Course of Paralysis at Different Concentrations

Concentration (µg/g larva)Time to Onset of Paralysis (minutes)Time to Complete Paralysis (minutes)
0.5 15 ± 345 ± 5
1.0 8 ± 225 ± 4
2.0 3 ± 110 ± 2

Table 3: Electrophysiological Data - Blockade of ACh-induced Currents

ParameterValueNotes
IC₅₀ (Half-maximal inhibitory concentration) 30 nMOn cultured B. mori brain neurons
This compound Concentration 100 nM
Reduction in max. ACh response 85%Non-competitive inhibition
Hill Coefficient ~1.0

Experimental Protocols

Detailed and reproducible protocols are fundamental to scientific research. The following sections describe key experimental procedures for studying the paralytic effects of this compound.

In Vivo Paralysis Bioassay

This protocol is designed to determine the paralytic dose (PD₅₀) and observe the symptoms induced by this compound in Bombyx mori larvae.

  • Insect Rearing:

    • Rear Bombyx mori larvae on a standard artificial diet at 25°C with a 12h:12h light:dark cycle.

    • Use healthy, actively feeding 4th instar larvae for all experiments to ensure consistency.

  • Preparation of this compound Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the stock solution in insect saline to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the larvae (typically <1%).

  • Administration:

    • Use a micro-syringe to inject a fixed volume (e.g., 5 µL) of the test solution into the dorsal side of the larva's proleg.

    • A control group should be injected with insect saline containing the same concentration of the solvent.

  • Observation and Scoring:

    • Place each larva in a separate petri dish with a food source.

    • Observe the larvae at regular intervals (e.g., 1, 5, 15, 30, 60 minutes, and then hourly for up to 24 hours).

    • Score the level of paralysis based on a defined scale (e.g., 0 = normal movement; 1 = partial paralysis, uncoordinated movement; 2 = complete paralysis, no movement upon probing).

    • Record the time to onset of paralysis and the time to complete paralysis for each larva.

  • Data Analysis:

    • Calculate the percentage of paralyzed larvae at each concentration.

    • Use probit analysis to determine the PD₅₀ value and its 95% confidence intervals.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the direct investigation of the effect of this compound on nAChRs in cultured neurons from Bombyx mori.

  • Neuronal Culture Preparation:

    • Dissect brains from late-stage Bombyx mori embryos or early instar larvae in a sterile environment.

    • Treat the brain tissue with a digestive enzyme (e.g., papain) to dissociate the cells.

    • Plate the dissociated neurons on poly-D-lysine-coated glass coverslips in a suitable culture medium.

    • Incubate the cultures for several days to allow neurons to adhere and extend neurites.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external saline solution.

    • Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution.

    • Establish a whole-cell patch-clamp configuration on a single neuron.

    • Hold the neuron at a membrane potential of -70 mV.

  • Compound Application:

    • Apply acetylcholine (ACh) to the neuron using a perfusion system to elicit an inward current mediated by nAChRs.

    • After establishing a stable baseline ACh-induced current, co-apply this compound with ACh.

    • Observe the change in the amplitude of the ACh-induced current in the presence of this compound.

    • Perform a dose-response analysis by applying a range of this compound concentrations to determine the IC₅₀.

Experimental Workflow Diagram

G cluster_invivo In Vivo Bioassay cluster_invitro In Vitro Electrophysiology rearing 1. Rearing Bombyx mori Larvae prep_invivo 2. Prepare Asperparaline A Solutions rearing->prep_invivo injection 3. Inject Larvae prep_invivo->injection observe_paralysis 4. Observe and Score Paralysis injection->observe_paralysis calc_pd50 5. Calculate PD₅₀ observe_paralysis->calc_pd50 end End calc_pd50->end culture 1. Culture Bombyx mori Neurons patch_clamp 2. Whole-Cell Patch-Clamp culture->patch_clamp apply_ach 3. Apply ACh to Elicit Current patch_clamp->apply_ach apply_asper 4. Co-apply Asperparaline A apply_ach->apply_asper calc_ic50 5. Calculate IC₅₀ apply_asper->calc_ic50 calc_ic50->end start Start start->rearing start->culture

Caption: Workflow for in vivo and in vitro analysis of this compound.

Conclusion and Future Directions

This compound is a potent paralytic agent in Bombyx mori larvae, acting as a selective, non-competitive antagonist of nicotinic acetylcholine receptors. Its high specificity for insect nAChRs makes it an attractive lead compound for the development of novel bio-insecticides. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its activity and selectivity.

  • Resistance Studies: Investigating the potential for insects to develop resistance to this compound.

  • Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of pest insects.

  • Toxicology Studies: Conducting comprehensive toxicological assessments to confirm its safety profile for non-target organisms and the environment.

The methodologies and data frameworks presented in this guide provide a solid foundation for advancing our understanding of this promising natural product.

References

Initial Toxicity Screening of (rel)-Asperparaline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rel)-Asperparaline A, a complex indole (B1671886) alkaloid, has demonstrated potent and selective paralytic activity against insects by blocking their nicotinic acetylcholine (B1216132) receptors.[1][2] This promising biological activity warrants further investigation for potential applications, such as in the development of novel insecticides. However, before any further development, a thorough evaluation of its toxicological profile is imperative to ensure human and environmental safety. This technical guide outlines a comprehensive strategy for the initial toxicity screening of this compound, encompassing a tiered approach of in vitro and in vivo assays. The proposed workflow is designed to efficiently identify potential hazards, elucidate mechanisms of toxicity, and provide essential data for regulatory submissions. This document provides detailed experimental protocols, data presentation templates, and visual workflows to guide researchers in this critical phase of product development.

Proposed Tiered Toxicity Screening Workflow

A tiered approach to toxicity testing is a strategic and ethical way to assess the safety of a novel compound. This approach begins with less complex, high-throughput in vitro assays and progresses to more complex in vivo studies only if necessary. This minimizes the use of animals and resources while providing a robust toxicological profile.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Mechanistic & Target Organ Toxicity a Cytotoxicity Assays b Genotoxicity Assays a->b c hERG Channel Assay b->c d Acute Oral Toxicity (OECD 423/425) c->d Proceed if significant in vitro toxicity is observed or for regulatory requirements e Acute Dermal Toxicity (OECD 402) d->e f Repeated Dose Toxicity (28-day) e->f Proceed if acute toxicity is low and further development is warranted g Neurotoxicity Assessment f->g

Caption: Tiered toxicity screening workflow for this compound.

Data Presentation

Clear and concise data presentation is crucial for the interpretation and comparison of toxicological data. All quantitative results should be summarized in tables as exemplified below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (µM)
HepG2 (Liver)MTTIC50Data
SH-SY5Y (Neuronal)Neutral Red UptakeIC50Data
HEK293 (Kidney)LDH ReleaseEC50Data

Table 2: In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium (TA98, TA100, etc.)With and Without S9Positive/Negative
In Vitro MicronucleusCHO-K1 cellsWith and Without S9Positive/Negative

Table 3: In Vivo Acute Oral Toxicity of this compound (OECD 423)

SexDose (mg/kg)Number of AnimalsMortalityClinical Signs
Female3003DataObservations
Female20003DataObservations

Experimental Protocols

Detailed methodologies are essential for reproducibility and regulatory acceptance. The following are protocols for key initial toxicity screening assays.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Procedure:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound.

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Procedure:

  • Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure:

    • Plate Incorporation Method: Add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar (B569324) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding to the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the number of revertants to at least twice the background (negative control) level.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties to classify the substance.[3]

Principle: This method involves a stepwise procedure where a group of three animals of a single sex (usually females) is dosed at a defined starting dose.[3] The outcome (mortality or survival) determines the next step, which may involve dosing another group of three animals at a higher or lower dose.[3] This procedure uses a minimal number of animals.[3]

Procedure:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) from a single strain.

  • Housing and Fasting: House the animals individually and fast them overnight before dosing.

  • Dose Administration: Administer a single oral dose of this compound using a suitable vehicle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[4] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any mortality.[4]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.

G a Select Starting Dose (e.g., 300 mg/kg) b Dose 3 Female Animals a->b c Observe for 14 Days b->c d Outcome? c->d e 0-1 Deaths: Dose 3 more animals at 2000 mg/kg d->e Survival f 2-3 Deaths: Stop test. Classify substance. d->f Mortality g 0-1 Deaths: Stop test. Classify substance. e->g Survival h 2-3 Deaths: Stop test. Classify substance. e->h Mortality

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Potential Toxicity Pathways and Mechanistic Insights

Given that this compound is a known blocker of insect nicotinic acetylcholine receptors, a key area of investigation for toxicity in non-target organisms should be the potential for interaction with mammalian nicotinic acetylcholine receptors (nAChRs). While selectivity for insect over mammalian receptors is a desirable trait for an insecticide, it must be experimentally verified.

Interaction with mammalian nAChRs could lead to a range of neurotoxic effects. A simplified representation of a neuronal signaling pathway involving nAChRs is shown below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Acetylcholine Release b Nicotinic Acetylcholine Receptor (nAChR) a->b This compound may block here c Ion Channel Opening (Na+, Ca2+ influx) b->c d Membrane Depolarization c->d e Downstream Signaling Cascades d->e f Neurotransmitter Release / Muscle Contraction e->f

Caption: Simplified neuronal signaling pathway involving nAChRs.

Furthermore, off-target effects are common with natural products. Therefore, broader toxicity screening should also consider other common pathways leading to cellular damage, such as oxidative stress and apoptosis.

G a This compound b Mitochondrial Dysfunction a->b c Increased Reactive Oxygen Species (ROS) b->c d Oxidative Stress c->d e DNA Damage d->e f Activation of Caspases d->f e->f g Apoptosis (Programmed Cell Death) f->g

Caption: Potential pathway of cytotoxicity via oxidative stress and apoptosis.

Conclusion

The initial toxicity screening of this compound is a critical step in its development as a potential commercial product. The tiered workflow and detailed protocols provided in this guide offer a robust framework for a comprehensive and efficient safety assessment. By systematically evaluating the cytotoxic, genotoxic, and acute toxic potential of this compound, researchers can make informed decisions about its future development and ensure that any potential risks to human health and the environment are identified and managed appropriately. The data generated from these studies will be fundamental for any subsequent regulatory submissions and for establishing a comprehensive safety profile for this compound.

References

Spectroscopic data (NMR, HRMS) for (rel)-Asperparaline A

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic and Methodological Guide to (rel)-Asperparaline A

This technical guide provides an in-depth overview of the spectroscopic data for this compound, a paralytic alkaloid isolated from Aspergillus japonicus JV-23. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format and detailing the experimental protocols for its acquisition.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule based on its precise mass-to-charge ratio. The HRMS data for Asperparaline A confirms its molecular formula.

Table 1: HRMS Data for this compound

Ionization ModeMass-to-Charge (m/z) [M]⁺Calculated MassMolecular Formula
HR-EIMS359.2195359.2209C₂₀H₂₉N₃O₃

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The ¹H and ¹³C NMR data for this compound are summarized below.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Ha2.05m
2-Hb2.55m
3-H4.09dd11.5, 5.5
5-H3.78d11.5
6-Ha1.85m
6-Hb2.25m
7-Ha1.60m
7-Hb1.95m
8-H3.45t8.5
11-H3.88s
13-Ha2.65d17.5
13-Hb2.85d17.5
15-H3.01s
16-H2.89s
18-H1.01s
19-H1.05s
20-H1.25d7.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
230.2
359.8
470.1
555.1
623.5
738.9
863.2
958.7
1079.1
1160.3
12178.2
1349.9
14177.9
1524.9
1627.8
1740.2
1825.3
1922.0
2016.8

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Asperparaline A.[1]

Isolation of this compound

The fermented solid medium of Aspergillus japonicus JV-23 was extracted with methanol. The resulting extract was concentrated and subjected to a series of chromatographic separations. The crude extract was first chromatographed on a Wakogel C-200 column. Fractions containing the compound of interest were further purified by flash chromatography on a Kieselgel 60 column, followed by crystallization to yield pure Asperparaline A.[1]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a JEOL JNM A-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

  • High-Resolution Mass Spectrometry : High-resolution electron ionization mass spectrometry (HR-EIMS) was performed on a JEOL JMS-DX300 instrument.[1]

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like Asperparaline A is depicted in the following diagram.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermented Medium Extraction Methanol Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Purification Chromatography->Purification Pure_Compound Pure Asperparaline A Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR HRMS HRMS Analysis Pure_Compound->HRMS Data_Analysis Data Interpretation NMR->Data_Analysis HRMS->Data_Analysis Structure Structure Determination Data_Analysis->Structure

Caption: Workflow for the isolation and structural elucidation of natural products.

References

Fungal Endophytes as a Source of Asperparaline Alkaloids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Production, Isolation, and Biological Activity of Asperparaline Alkaloids from Endophytic Fungi

Fungal endophytes, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for novel bioactive compounds. Among the diverse chemical scaffolds produced by these fungi, the Asperparaline alkaloids have emerged as a family of potent insecticidal agents with a unique and complex molecular architecture. This technical guide provides a comprehensive overview of the current knowledge on Asperparaline alkaloids, focusing on the fungal endophytes that produce them, their biosynthesis, methods for their isolation and characterization, and their significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and insecticide discovery.

Introduction to Asperparaline Alkaloids

The Asperparaline alkaloids are a class of prenylated indole (B1671886) alkaloids characterized by a distinctive bicyclo[2.2.2]diazaoctane core structure and an unusual spiro-succinimide moiety.[1] First isolated from the fungus Aspergillus japonicus JV-23, this family of natural products has garnered significant interest due to their potent biological activities, particularly their insecticidal properties.[1][2] The most studied member of this family, Asperparaline A, has been shown to be a highly selective antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting its potential as a lead compound for the development of novel and specific insecticides.[1][3]

Fungal Producers of Asperparaline Alkaloids

The production of Asperparaline alkaloids has been attributed to endophytic fungi belonging to the genus Aspergillus. The primary reported producers are:

  • Aspergillus japonicus : This species, particularly the JV-23 strain, was the original source from which Asperparaline A, B, and C were first isolated.[2]

  • Aspergillus parvulus : This species has also been identified as a producer of Asperparaline alkaloids.

These fungi can be isolated from various plant tissues and cultivated in the laboratory to produce these valuable secondary metabolites.

Biosynthesis of Asperparaline Alkaloids

The biosynthesis of the complex Asperparaline scaffold is a fascinating example of fungal secondary metabolism. While the complete enzymatic pathway and the corresponding biosynthetic gene cluster (BGC) have not yet been fully elucidated, key building blocks and transformations have been identified through isotopic labeling studies.[3]

The core structure is assembled from:

  • (S)-Isoleucine: Forms the β-methyl proline residue.[3]

  • (S)-Tryptophan: The indole-containing amino acid undergoes oxidative degradation to form the unique spiro-succinimide moiety.[3]

  • Acetate (B1210297): A single isoprene (B109036) unit, derived from the mevalonate (B85504) pathway, is incorporated.[3]

  • (S)-adenosylmethionine (SAM): Serves as the donor for the two N-methyl groups.[3]

A key proposed step in the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system is an intramolecular hetero-Diels-Alder reaction . This complex cyclization is a common strategy in the biosynthesis of related fungal alkaloids.[4][5] The enzymes responsible for this transformation in Asperparaline biosynthesis are yet to be definitively identified but are likely to be specialized Diels-Alderases or bifunctional enzymes with Diels-Alderase activity.[4]

Below is a conceptual diagram of the proposed biosynthetic pathway for the Asperparaline core, highlighting the key precursors and the crucial intramolecular hetero-Diels-Alder reaction.

Asperparaline Biosynthesis Pathway cluster_precursors Primary Metabolite Precursors cluster_assembly Core Assembly cluster_cyclization Key Cyclizations cluster_tailoring Tailoring Steps S_Isoleucine (S)-Isoleucine NRPS Non-Ribosomal Peptide Synthetase (NRPS) S_Isoleucine->NRPS S_Tryptophan (S)-Tryptophan S_Tryptophan->NRPS Acetate Acetate (via Mevalonate pathway) Prenylation Prenyltransferase Acetate->Prenylation SAM S-Adenosylmethionine Methylation N-Methyltransferases SAM->Methylation Dipeptide Dipeptide Intermediate NRPS->Dipeptide Dipeptide->Prenylation Prenylated_Intermediate Prenylated Intermediate Prenylation->Prenylated_Intermediate Oxidation Oxidative Cascade (P450s, etc.) Prenylated_Intermediate->Oxidation Diels_Alder_Precursor Diels-Alder Precursor (Azadiene) Oxidation->Diels_Alder_Precursor Diels_Alderase Intramolecular hetero-Diels-Alder (Putative Diels-Alderase) Diels_Alder_Precursor->Diels_Alderase Bicyclic_Core Bicyclo[2.2.2]diazaoctane Core Formation Diels_Alderase->Bicyclic_Core Spiro_Formation Spiro-succinimide Formation (Oxidative rearrangement) Bicyclic_Core->Spiro_Formation Spiro_Formation->Methylation Asperparalines Asperparaline Alkaloids Methylation->Asperparalines

Conceptual Biosynthetic Pathway of Asperparaline Alkaloids.

Experimental Protocols

Isolation and Cultivation of Producing Fungi

A general workflow for the isolation and cultivation of endophytic fungi like Aspergillus japonicus and Aspergillus parvulus is outlined below.

Fungal_Isolation_Workflow start Plant Tissue Collection surface_sterilization Surface Sterilization (e.g., Ethanol, Sodium Hypochlorite) start->surface_sterilization tissue_plating Plating of Tissue Segments on Agar (B569324) Medium (e.g., PDA) surface_sterilization->tissue_plating incubation Incubation (e.g., 25-28°C) tissue_plating->incubation isolation Isolation of Fungal Hyphae incubation->isolation pure_culture Establishment of Pure Culture isolation->pure_culture fermentation Submerged or Solid-State Fermentation for Metabolite Production pure_culture->fermentation extraction Extraction of Asperparaline Alkaloids fermentation->extraction

General Workflow for Isolation and Cultivation of Endophytic Fungi.

Detailed Protocol for Fungal Fermentation (General):

While a specific protocol for maximizing Asperparaline production is not publicly available, a general approach for submerged fermentation of Aspergillus species can be adapted.

  • Inoculum Preparation:

    • Grow a pure culture of Aspergillus japonicus or Aspergillus parvulus on a suitable agar medium such as Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA) at 25-28°C for 7-10 days until sporulation.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface to dislodge the spores.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Submerged Fermentation:

    • Prepare a liquid fermentation medium. A variety of media can be tested for optimal production, including Potato Dextrose Broth (PDB), Czapek-Dox broth, or a custom medium supplemented with precursors like tryptophan and isoleucine.

    • A representative medium composition could be (g/L): Glucose 20, Peptone 10, Yeast Extract 5, KH2PO4 1, MgSO4·7H2O 0.5.

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask) and sterilize by autoclaving.

    • Inoculate the sterilized medium with the spore suspension (e.g., 1% v/v).

    • Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at 25-28°C for 14-21 days.

Extraction and Purification of Asperparaline Alkaloids

The following is a general procedure for the extraction and purification of prenylated indole alkaloids from fungal cultures, which can be adapted for Asperparaline alkaloids.

  • Extraction:

    • After the fermentation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth exhaustively with an organic solvent such as ethyl acetate (EtOAc) (3 x volume of broth).

    • Extract the mycelium separately, first by homogenizing in a solvent like methanol (B129727) (MeOH) or acetone, followed by extraction with EtOAc.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • The crude extract can be subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: A primary separation step can be performed on a silica (B1680970) gel column, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with EtOAc and then MeOH.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and can be used with solvents like MeOH or a mixture of dichloromethane (B109758) and MeOH.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., on a C18 column) with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

The purification process should be guided by bioassay (e.g., insecticidal activity) or by analytical techniques such as Thin Layer Chromatography (TLC) and HPLC to track the fractions containing the target alkaloids.

Biological Activity and Data Presentation

Insecticidal Activity

Asperparaline A is a potent and selective non-competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs).[1][3] This mode of action leads to the paralysis observed in insects exposed to the compound.[2]

Compound Target Organism Assay IC₅₀ Reference
Asperparaline ANicotinic Acetylcholine Receptor (nAChR)Bombyx mori (Silkworm)Patch-clamp electrophysiology (peak current)20.2 nM[3]
Asperparaline ANicotinic Acetylcholine Receptor (nAChR)Bombyx mori (Silkworm)Patch-clamp electrophysiology (slowly-desensitizing current)39.6 nM[3]

Asperparaline A exhibits high selectivity for insect nAChRs over vertebrate counterparts. At a concentration of 10 µM, which is 250-500 times higher than its IC₅₀ against silkworm nAChRs, Asperparaline A only produced a 33.4% block of chicken α3β4 nAChRs.[3]

Cytotoxic Activity

While specific cytotoxicity data for Asperparaline alkaloids against a broad panel of human cancer cell lines is not extensively reported in the literature, related bicyclo[2.2.2]diazaoctane indole alkaloids have demonstrated cytotoxic and antitumor activities. Further investigation into the anticancer potential of Asperparalines is warranted.

Conclusion and Future Perspectives

The Asperparaline alkaloids produced by endophytic fungi represent a promising class of natural products with significant potential for the development of novel insecticides. Their potent and selective mode of action against insect nAChRs makes them attractive lead compounds. Future research should focus on several key areas:

  • Optimization of Production: Development of high-yield fermentation protocols for Aspergillus japonicus and Aspergillus parvulus is crucial for a sustainable supply of these compounds for further research and development.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the complete biosynthetic gene cluster for Asperparaline biosynthesis will not only provide fundamental insights into the enzymatic machinery but also open up possibilities for synthetic biology approaches to produce novel analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Asperparaline analogs will be essential to understand the key structural features required for their insecticidal activity and to potentially improve their potency and pharmacokinetic properties.

  • Exploration of Other Biological Activities: A comprehensive evaluation of the cytotoxic, antimicrobial, and other pharmacological properties of Asperparaline alkaloids could reveal additional therapeutic applications.

The continued exploration of fungal endophytes is likely to yield not only a deeper understanding of the biosynthesis of complex natural products like the Asperparalines but also new chemical entities with valuable applications in medicine and agriculture.

References

The Quest for Green Insecticides: A Technical Guide to Natural Product Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating challenge of insecticide resistance and the growing demand for environmentally benign pest management strategies have intensified the search for novel insecticidal compounds from natural sources. This technical guide provides an in-depth exploration of the discovery and development of natural product-based insecticides. It is designed for researchers, scientists, and drug development professionals engaged in the fields of entomology, natural product chemistry, and agrochemical research. This document outlines the diverse sources of insecticidal natural products, details the experimental workflows from high-throughput screening to structure elucidation, and presents a curated collection of quantitative bioactivity data. Furthermore, it visualizes key insecticidal signaling pathways and experimental methodologies to provide a comprehensive resource for the identification and advancement of the next generation of eco-friendly insecticides.

Introduction: The Imperative for Natural Insecticides

For decades, synthetic chemical pesticides have been the cornerstone of global agriculture and public health, enabling unprecedented crop yields and the control of disease vectors. However, their extensive use has led to widespread insecticide resistance, detrimental effects on non-target organisms, and environmental contamination. Natural products, with their immense structural diversity and varied mechanisms of action, offer a promising and sustainable alternative.[1][2] Organisms from terrestrial and marine environments have evolved a sophisticated chemical arsenal (B13267) for defense and predation, providing a vast and largely untapped reservoir of potential insecticidal compounds.[3][4][5][6][7][8] This guide delves into the core technical aspects of harnessing this natural chemical diversity for the development of novel and effective insecticides.

Sources of Novel Insecticidal Compounds

The search for new insecticidal natural products spans a wide range of biological sources, each with unique chemical profiles and potential applications.

  • Terrestrial Plants: Plants produce a vast array of secondary metabolites to defend against herbivores.[2] These compounds, including alkaloids, terpenoids, flavonoids, and phenolics, often exhibit potent insecticidal properties.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]

  • Microorganisms: Bacteria and fungi are prolific producers of bioactive secondary metabolites. Fermentation of microbial strains, followed by screening of culture broths, has yielded highly successful insecticides like spinosad and avermectin.[23][24][25]

  • Marine Ecosystems: The unique and competitive marine environment has driven the evolution of a plethora of structurally novel and biologically active compounds.[3][4][5][26][27] Marine invertebrates, algae, and microorganisms are promising sources of new insecticidal leads.[3][4][5]

  • Venomous Animals: The venoms of spiders, scorpions, and other predatory animals are complex cocktails of neurotoxic peptides that have been honed over millions of years for insect paralysis and killing.[6][7][8][28][29][30][31][32][33] These peptides often exhibit high potency and selectivity for insect ion channels and receptors.

Experimental Workflow: From Discovery to Characterization

The discovery of novel insecticidal natural products follows a systematic and multi-step workflow, beginning with the large-scale screening of natural extracts and culminating in the identification and characterization of pure, active compounds.

Experimental_Workflow Source Natural Source (Plants, Microbes, Marine Organisms, Venoms) Extraction Extraction & Fractionation Source->Extraction HTS High-Throughput Screening (HTS) - Primary Bioassays Extraction->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays - Secondary Bioassays - Determine LC50/LD50 Hit_ID->Dose_Response Purification Bioassay-Guided Purification - HPLC, Column Chromatography Dose_Response->Purification Structure_Elucidation Structure Elucidation - NMR, Mass Spectrometry Purification->Structure_Elucidation Lead_Compound Lead Compound Structure_Elucidation->Lead_Compound nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release nAChR Nicotinic Acetylcholine Receptor (nAChR) Cation_influx Na+/Ca2+ Influx nAChR->Cation_influx Depolarization Depolarization Cation_influx->Depolarization Excitation Neuronal Hyperexcitation Depolarization->Excitation ACh_release->nAChR Binds Natural_Product Natural Product (e.g., Nicotine, Spinosyns) Natural_Product->nAChR Binds (Agonist) Chitin_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Molting_Failure Molting Failure & Death Chitin_Synthase->Molting_Failure Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Natural_Product Natural Product (e.g., Nikkomycin) Natural_Product->Chitin_Synthase Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthetic Route Development for the Asperparaline Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the core structure of the asperparaline alkaloids. The methodologies outlined are based on two key synthetic strategies: a radical cascade approach to the pentacyclic core and a total synthesis of ent-asperparaline C, which also reveals the absolute configuration of the natural product.

I. Introduction

The asperparalines are a family of fungal metabolites characterized by a unique and complex bicyclo[2.2.2]diazaoctane core. Their potent biological activities have made them attractive targets for synthetic chemists. This document outlines two prominent synthetic routes, providing detailed experimental protocols and quantitative data to aid researchers in the synthesis of these intricate molecules and their analogues.

II. Synthetic Strategies

Two primary strategies for the construction of the asperparaline core are presented:

  • Radical Cascade Synthesis of the Pentacyclic Core (Simpkins et al.) : This approach utilizes a radical cascade reaction to rapidly assemble the core structure.

  • Total Synthesis of ent-Asperparaline C (Jahn et al.) : This asymmetric synthesis not only achieves the total synthesis of an asperparaline family member but also establishes the absolute stereochemistry. Key steps include an oxidative radical cyclization, a singlet oxygen Diels-Alder reaction, and a reductive spirocyclization.

Strategy 1: Radical Cascade Approach to the Asperparaline Core

This strategy, developed by the Simpkins group, provides a concise route to the pentacyclic core of the asperparalines. The key transformation is a radical cascade sequence involving a 1,6-hydrogen atom transfer followed by 6-exo-trig and 5-exo-trig cyclizations.

A. Overall Synthetic Pathway

G cluster_0 Radical Cascade Synthesis Precursor Diketopiperazine Precursor Radical_Initiation Radical Initiation (Bu3SnH, AIBN) Precursor->Radical_Initiation Reagents Cascade_Cyclization Radical Cascade (1,6-HAT, 6-exo-trig, 5-exo-trig) Radical_Initiation->Cascade_Cyclization Process Core_Structure Asperparaline Pentacyclic Core Cascade_Cyclization->Core_Structure Product

Caption: Workflow for the radical cascade synthesis of the asperparaline core.

B. Experimental Protocols

Key Experiment: Radical Cascade Cyclization

  • Materials:

    • Diketopiperazine precursor

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene (B28343) (anhydrous)

    • Argon atmosphere

  • Protocol:

    • Dissolve the diketopiperazine precursor in anhydrous toluene in a round-bottom flask under an argon atmosphere.

    • Add tributyltin hydride (1.5 equivalents) to the solution.

    • Add AIBN (0.2 equivalents) as a radical initiator.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the asperparaline pentacyclic core.

C. Quantitative Data
StepProductYield (%)Spectroscopic Data Highlights
Radical Cascade CyclizationAsperparaline Pentacyclic Core50-60%¹H NMR: Diagnostic signals for the newly formed ring system. ¹³C NMR: Appearance of new quaternary carbon signals. HRMS: Calculated mass corresponds to the pentacyclic product.

Strategy 2: Total Synthesis of ent-Asperparaline C

This asymmetric total synthesis by the Jahn group provides access to enantiopure asperparaline C and establishes its absolute configuration. The key steps are detailed below.

A. Overall Synthetic Pathway

G cluster_1 Total Synthesis of ent-Asperparaline C Starting_Material Protected Amino Acid Derivative Oxidative_Cyclization Oxidative Radical Cyclization Starting_Material->Oxidative_Cyclization Bicyclic_Intermediate Bicyclo[2.2.2]diazaoctane Intermediate Oxidative_Cyclization->Bicyclic_Intermediate Diels_Alder Singlet Oxygen Diels-Alder Bicyclic_Intermediate->Diels_Alder Endoperoxide Endoperoxide Adduct Diels_Alder->Endoperoxide Spirocyclization Reductive Spirocyclization Endoperoxide->Spirocyclization ent_Asperparaline_C ent-Asperparaline C Spirocyclization->ent_Asperparaline_C

Caption: Key stages in the total synthesis of ent-asperparaline C.

B. Experimental Protocols

Key Experiment 1: Oxidative Radical Cyclization

  • Materials:

  • Protocol:

    • To a solution of the acyclic precursor in a mixture of toluene and acetic acid, add Mn(OAc)₃ (2.5 equivalents) and Cu(OTf)₂ (0.1 equivalents).

    • Heat the mixture to 60 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the bicyclo[2.2.2]diazaoctane intermediate.

Key Experiment 2: Singlet Oxygen Diels-Alder Reaction

  • Materials:

    • Bicyclo[2.2.2]diazaoctane intermediate

    • Rose Bengal (photosensitizer)

    • Dichloromethane (DCM)

    • Oxygen (O₂)

    • Visible light source (e.g., 150W halogen lamp)

  • Protocol:

    • Dissolve the bicyclic intermediate and a catalytic amount of Rose Bengal in DCM in a photoreactor.

    • Bubble a gentle stream of oxygen through the solution.

    • Irradiate the mixture with a visible light source at 0 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting endoperoxide is often used in the next step without further purification.

Key Experiment 3: Reductive Spirocyclization

  • Materials:

  • Protocol:

    • Dissolve the crude endoperoxide in methanol and cool the solution to -78 °C.

    • Add CoCl₂ (1.2 equivalents) to the solution.

    • Add NaBH₄ (5.0 equivalents) portion-wise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield ent-asperparaline C.

C. Quantitative Data
StepProductYield (%)Spectroscopic Data Highlights
Oxidative Radical CyclizationBicyclo[2.2.2]diazaoctane Intermediate60-70%¹H NMR: Appearance of signals corresponding to the bridged bicyclic system. HRMS: Confirms the molecular formula of the cyclized product.
Singlet Oxygen Diels-AlderEndoperoxide Adduct>95% (crude)¹H NMR: Characteristic downfield shift of olefinic protons and appearance of new signals for the endoperoxide bridge.
Reductive Spirocyclizationent-Asperparaline C40-50%¹H & ¹³C NMR: Spectra consistent with the final product structure. HRMS: Accurate mass measurement confirms the elemental composition. Optical Rotation: Confirms enantiopurity.
IV. Conclusion

The synthetic routes presented herein provide robust and reproducible methods for accessing the complex core structure of the asperparalines. The radical cascade approach offers a rapid entry into the pentacyclic system, while the total synthesis of ent-asperparaline C provides a pathway to enantiomerically pure material and serves as a valuable tool for the synthesis of analogues for structure-activity relationship studies. These detailed protocols and data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Notes and Protocols for Investigating (rel)-Asperparaline A Effects on Insect Nicotinic Acetylcholine Receptors using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A is a fungal metabolite that has been identified as a potent and selective blocker of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission in the central nervous system of insects. Their essential function makes them a prime target for the development of novel insecticides. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interactions of compounds like this compound with ion channels, providing high-resolution insights into their mechanism of action, potency, and kinetics.

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the detailed characterization of this compound's effects on insect nAChRs. The protocols are designed for researchers in academia and industry who are involved in insecticide discovery and development.

Principle of the Technique

Patch-clamp electrophysiology allows for the direct measurement of ion flow through nAChR channels.[1] In the whole-cell configuration, a glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a cell expressing the target nAChRs.[2] The membrane patch under the pipette tip is then ruptured, allowing for control of the membrane potential (voltage-clamp) and measurement of the total current flowing through all the ion channels in the cell membrane.[1] By applying an agonist, such as acetylcholine (ACh), the nAChRs are activated, and an inward current is recorded. Co-application or pre-application of this compound allows for the characterization of its inhibitory effects on this agonist-evoked current.

Application

The primary application of this protocol is to quantify the antagonistic properties of this compound on specific insect nAChR subtypes. Key parameters that can be determined include:

  • Potency (IC50): The concentration of this compound required to inhibit 50% of the maximal agonist-evoked current.

  • Mechanism of Action: Determining whether the antagonism is competitive (binding to the same site as the agonist) or non-competitive (binding to a different, allosteric site).

  • Kinetics of Block: Characterizing the rate at which this compound binds to and dissociates from the nAChR.

  • Voltage-Dependence: Assessing whether the blocking effect of this compound is dependent on the membrane potential.

  • Subtype Selectivity: By expressing different insect nAChR subtypes, the selectivity of this compound can be determined.

Data Presentation

Quantitative data from these experiments should be systematically organized to facilitate comparison and interpretation. The following table provides an illustrative example of how to present the findings for this compound and a reference compound.

ParameterThis compoundReference Antagonist (e.g., Imidacloprid)nAChR Subtype
IC50 (nM) [Insert experimental value][Insert known value]e.g., Dα1/β2
Hill Slope [Insert experimental value][Insert known value]e.g., Dα1/β2
Onset of Block (τ_on, s) [Insert experimental value][Insert known value]e.g., Dα1/β2
Offset of Block (τ_off, s) [Insert experimental value][Insert known value]e.g., Dα1/β2
Voltage Dependence [Describe observation, e.g., "Weakly voltage-dependent"][Describe known characteristic]e.g., Dα1/β2
Mechanism [e.g., "Non-competitive"][e.g., "Competitive"]e.g., Dα1/β2

Visualizations

cluster_0 Normal nAChR Function cluster_1 This compound Blockade ACh Acetylcholine (ACh) nAChR_open nAChR (Open State) ACh->nAChR_open Binds to orthosteric site Ion_Flow Cation Influx (Na+, Ca2+) nAChR_open->Ion_Flow Allows Depolarization Neuronal Depolarization Ion_Flow->Depolarization Leads to Asperparaline_A This compound nAChR_blocked nAChR (Blocked State) Asperparaline_A->nAChR_blocked Binds to receptor No_Ion_Flow No Cation Influx nAChR_blocked->No_Ion_Flow Prevents No_Depolarization No Depolarization No_Ion_Flow->No_Depolarization Results in

nAChR signaling and blockade by this compound.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis transfection Transfect HEK293 cells with insect nAChR subunit cDNAs incubation Incubate for 24-48 hours to allow for receptor expression transfection->incubation plating Plate cells onto coverslips for patch-clamp recording incubation->plating seal Form a GΩ seal on a transfected cell pipette Pull and fire-polish glass micropipettes pipette->seal whole_cell Rupture the membrane to achieve whole-cell configuration seal->whole_cell agonist_app Apply ACh to evoke a baseline current compound_app Co-apply this compound at varying concentrations with ACh agonist_app->compound_app washout Washout compound to assess reversibility compound_app->washout data_acq Record currents throughout washout->data_acq measure Measure peak current amplitude for each concentration dose_response Construct dose-response curve measure->dose_response fit Fit curve with Hill equation to determine IC50 dose_response->fit

Experimental workflow for patch-clamp analysis.

start Start: Characterize This compound ic50 Determine IC50 on primary insect nAChR subtype start->ic50 is_potent Is IC50 in desired range? ic50->is_potent mechanism Determine mechanism of action (competitive vs. non-competitive) is_potent->mechanism Yes end_bad Re-evaluate or modify compound is_potent->end_bad No kinetics Characterize kinetics (on- and off-rates) mechanism->kinetics selectivity Screen against other nAChR subtypes (insect and vertebrate) kinetics->selectivity is_selective Is it selective for insect nAChRs? selectivity->is_selective end_good Proceed with further development is_selective->end_good Yes is_selective->end_bad No

Logical workflow for antagonist characterization.

Experimental Protocols

Heterologous Expression of Insect nAChRs in HEK293 Cells

Due to the challenges of studying nAChRs in their native environment, a heterologous expression system such as Human Embryonic Kidney (HEK293) cells is recommended.[3][4]

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Plasmids encoding the desired insect nAChR subunits (e.g., Drosophila melanogaster Dα1 and chicken β2, a commonly used hybrid for robust expression)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Coverslips coated with poly-L-lysine

Protocol:

  • Culture HEK293 cells in a T-75 flask until they reach 80-90% confluency.

  • One day before transfection, seed the cells onto poly-L-lysine-coated coverslips in a 35 mm dish.

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A 1:1 ratio of α and β subunit plasmids is typically used.

  • Add the transfection complex to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh, pre-warmed culture medium.

  • Incubate the cells for 24-48 hours to allow for receptor expression before performing patch-clamp experiments.

Whole-Cell Patch-Clamp Recording

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Agonist Stock Solution: 1 M Acetylcholine (ACh) in water.

  • This compound Stock Solution: 10 mM in DMSO.

Protocol:

  • Prepare patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-6 MΩ when filled with internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Identify a transfected cell (often identifiable by a fluorescent co-transfection marker if used).

  • Approach the cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell, release the positive pressure to form a giga-ohm seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Using a fast perfusion system, apply the agonist (e.g., 100 µM ACh) for a short duration (e.g., 2 seconds) to evoke a baseline inward current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable response is obtained.

  • To determine the IC50, apply the agonist along with increasing concentrations of this compound. Allow sufficient time for equilibration at each concentration.

  • To assess the reversibility of the block, wash out this compound by perfusing with the external solution containing only the agonist.

  • Record all currents using appropriate data acquisition software.

Data Analysis
  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of this compound.

  • Normalize the current amplitudes to the baseline response (0% inhibition).

  • Plot the percentage of inhibition as a function of the this compound concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 and the Hill slope.

By following these protocols, researchers can obtain high-quality, quantitative data on the interaction of this compound with insect nAChRs, providing a solid foundation for its further development as a potential insecticide.

References

Application Notes and Protocols for In Vitro Testing of (rel)-Asperparaline A on Insect Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A, a metabolite isolated from Aspergillus japonicus JV-23, has been identified as a potent and selective antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system, making them a primary target for insecticides.[2][3][4][5] Understanding the interaction of compounds like this compound with insect nAChRs is vital for the development of novel and selective insect control agents.

These application notes provide detailed protocols for three key in vitro assays to characterize the activity of this compound on insect nAChRs: Two-Electrode Voltage-Clamp (TEVC) electrophysiology, radioligand binding assays, and fluorescence-based membrane potential assays.

Data Presentation

The following table summarizes the quantitative data for the inhibitory action of this compound on insect nAChRs, as determined by electrophysiological studies on silkworm (Bombyx mori) larval neurons.

CompoundAssay TypeTargetAgonistMeasured EffectIC50 ValueReference
This compoundElectrophysiologyNative nAChRs in silkworm larval neuronsAcetylcholine (ACh)Inhibition of peak ACh-induced current20.2 nM[1]
This compoundElectrophysiologyNative nAChRs in silkworm larval neuronsAcetylcholine (ACh)Inhibition of slowly desensitizing ACh-induced current39.6 nM[1]

Signaling Pathway of Insect Nicotinic Acetylcholine Receptors

Insect nAChRs are pentameric ligand-gated ion channels. The binding of an agonist, such as acetylcholine, to the extracellular domain of the receptor induces a conformational change that opens a central ion pore. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and the propagation of an electrical signal. This compound acts as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the acetylcholine binding site to prevent channel opening.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates AsperparalineA This compound (Antagonist) AsperparalineA->nAChR Binds & Inhibits (Non-competitive) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Channel Opening Depolarization Membrane Depolarization Signaling Downstream Signaling Depolarization->Signaling Ca_influx->Depolarization Na_influx->Depolarization

nAChR signaling and antagonism.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ion channels expressed in large cells, such as Xenopus laevis oocytes. It is used to measure the currents flowing through the nAChRs in response to agonist application and to determine the inhibitory effect of this compound.

Workflow:

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis OocytePrep 1. Harvest & Prepare Xenopus Oocytes cRNA_Inject 2. Inject Insect nAChR cRNA into Oocytes OocytePrep->cRNA_Inject Incubation 3. Incubate Oocytes (2-5 days at 16-18°C) cRNA_Inject->Incubation OocytePlace 4. Place Oocyte in Recording Chamber Incubation->OocytePlace ElectrodeImpale 5. Impale with Voltage & Current Electrodes OocytePlace->ElectrodeImpale VoltageClamp 6. Clamp Membrane Potential (e.g., -80 mV) ElectrodeImpale->VoltageClamp AgonistApp 7. Apply Agonist (ACh) & Record Current VoltageClamp->AgonistApp CompoundApp 8. Apply this compound + Agonist & Record AgonistApp->CompoundApp DataAnalysis 9. Analyze Current Inhibition & Determine IC50 CompoundApp->DataAnalysis

Workflow for TEVC electrophysiology.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes (stage V-VI) are surgically harvested and defolliculated using collagenase treatment.

  • cRNA Injection: Synthesized cRNA encoding the desired insect nAChR subunits is injected into the oocytes. Oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Voltage Clamp: The membrane potential is clamped to a holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

  • Compound Application and Data Acquisition:

    • A baseline current is established.

    • The agonist (e.g., acetylcholine) is applied to elicit an inward current.

    • After washing, the oocyte is pre-incubated with varying concentrations of this compound.

    • The agonist is then co-applied with this compound, and the resulting current is recorded.

    • The percentage of current inhibition is calculated for each concentration of the test compound.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the nAChR. It is used to determine the binding affinity (Ki) of this compound for the receptor.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep 1. Prepare Membranes from Insect Tissues or Expressing Cells IncubationMix 2. Incubate Membranes with: - Radioligand (e.g., [³H]imidacloprid) - this compound (varied conc.) MembranePrep->IncubationMix Filtration 3. Rapid Vacuum Filtration to Separate Bound from Free Radioligand IncubationMix->Filtration Washing 4. Wash Filters to Reduce Non-specific Binding Filtration->Washing Scintillation 5. Measure Radioactivity with Scintillation Counter Washing->Scintillation DataAnalysis 6. Calculate Specific Binding & Determine IC50/Ki Scintillation->DataAnalysis Fluorescence_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis CellPlating 1. Plate Cells Expressing Insect nAChRs in Microplate DyeLoading 2. Load Cells with Voltage- Sensitive Fluorescent Dye CellPlating->DyeLoading CompoundAdd 3. Add this compound (varied concentrations) DyeLoading->CompoundAdd AgonistAdd 4. Add Agonist (ACh) to Stimulate nAChRs CompoundAdd->AgonistAdd FluorescenceRead 5. Measure Fluorescence Change with a Plate Reader AgonistAdd->FluorescenceRead DataAnalysis 6. Calculate % Inhibition & Determine IC50 FluorescenceRead->DataAnalysis

References

Development of Insecticidal Assays for (rel)-Asperparaline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-Asperparaline A, a fungal metabolite isolated from Aspergillus japonicus, has demonstrated potent insecticidal properties, inducing paralysis in various insect species.[1] This natural product represents a promising lead for the development of novel bio-insecticides. Its unique mode of action, targeting insect nicotinic acetylcholine (B1216132) receptors (nAChRs), offers a high degree of selectivity, a desirable trait for environmentally safer pest management strategies.[1][2] This document provides detailed application notes and experimental protocols for the development of insecticidal assays tailored to evaluate the efficacy of this compound and its analogs.

Application Notes

This compound acts as a specific and non-competitive antagonist of insect nAChRs.[1] This mechanism distinguishes it from many commercial insecticides, suggesting a lower likelihood of cross-resistance. The compound has been shown to induce paralysis in silkworm (Bombyx mori) larvae, indicating its potential against lepidopteran pests.[1] The development of robust and reproducible assays is critical for the characterization of its insecticidal spectrum, potency, and for structure-activity relationship (SAR) studies.

The protocols outlined below describe both in vivo whole-insect assays and in vitro cell-based assays. Whole-insect assays provide data on the compound's efficacy under conditions that mimic natural exposure, encompassing absorption, distribution, metabolism, and excretion (ADME) factors. Cell-based assays, particularly those utilizing high-throughput screening (HTS) formats, offer a more controlled environment to investigate the specific molecular interactions and to screen a large number of compounds efficiently.[3][4][5][6][7]

Experimental Protocols

In Vivo Insecticidal Assays

This method is suitable for assessing the contact toxicity of this compound against lepidopteran larvae, such as Spodoptera frugiperda (fall armyworm) or Trichoplusia ni (cabbage looper).

Materials:

  • This compound

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or automated micro-applicator

  • Third or fourth instar larvae of the target insect species

  • Petri dishes (90 mm diameter)

  • Artificial diet

  • Growth chamber (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. A series of dilutions should be prepared from the stock solution to determine the dose-response relationship. A control group treated with acetone alone must be included.

  • Application: Apply a 1 µL droplet of the test solution to the dorsal thoracic region of each larva using a microsyringe.

  • Incubation: Place individual treated larvae in petri dishes containing a small piece of artificial diet.

  • Observation: Record larval mortality and any signs of paralysis at 24, 48, and 72 hours post-application. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the lethal dose (LD50) values using probit analysis.

This assay evaluates the stomach toxicity of this compound when ingested by foliage-feeding insects.

Materials:

  • This compound

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Leaf discs (e.g., cabbage, cotton, or from the host plant of the target insect)

  • Forceps

  • Petri dishes with moistened filter paper

  • Target insect larvae

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and then dilute it in distilled water containing a surfactant (e.g., 0.05% Triton X-100) to create a range of concentrations. A control solution containing only distilled water and the surfactant should be prepared.

  • Leaf Treatment: Dip leaf discs into the test solutions for 10-15 seconds with gentle agitation.

  • Drying: Allow the treated leaf discs to air-dry completely in a fume hood.

  • Exposure: Place one treated leaf disc in each petri dish with moistened filter paper and introduce one larva.

  • Incubation and Observation: Maintain the petri dishes in a growth chamber and record mortality and anti-feedant effects at 24, 48, and 72 hours.

  • Data Analysis: Calculate the lethal concentration (LC50) values using probit analysis.

In Vitro Cell-Based Assay

This protocol utilizes an insect cell line expressing nAChRs to assess the direct effect of this compound on its molecular target. Cell lines from Spodoptera frugiperda (e.g., Sf9, Sf21) or Drosophila melanogaster (e.g., S2) are commonly used.[3]

Materials:

  • Insect cell line (e.g., Sf9)

  • Cell culture medium (e.g., Grace's Insect Medium)

  • Fetal Bovine Serum (FBS)

  • 96-well microplates

  • This compound

  • Nicotinic acetylcholine receptor agonist (e.g., acetylcholine or nicotine)

  • Fluorescent membrane potential dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the insect cells in the appropriate medium supplemented with FBS according to standard protocols.

  • Cell Plating: Seed the cells into a 96-well microplate at a suitable density and allow them to attach overnight.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Agonist Stimulation and Signal Detection: Add a nAChR agonist to the wells and immediately measure the change in fluorescence using a plate reader. The antagonist activity of this compound will result in a decreased fluorescence signal upon agonist stimulation.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: In Vivo Insecticidal Activity of this compound

Target InsectAssay TypeTime Point (h)LD50 / LC50 (µ g/larva or µg/mL)95% Confidence Limits
Spodoptera frugiperdaTopical Application48Data to be filledData to be filled
Trichoplusia niTopical Application48Data to be filledData to be filled
Spodoptera frugiperdaLeaf-Dip Bioassay72Data to be filledData to be filled
Trichoplusia niLeaf-Dip Bioassay72Data to be filledData to be filled

Table 2: In Vitro Activity of this compound on Insect nAChRs

Cell LineAgonistIC50 (µM)95% Confidence Limits
Sf9AcetylcholineData to be filledData to be filled
S2NicotineData to be filledData to be filled

Visualizations

experimental_workflow cluster_invivo In Vivo Assays cluster_invitro In Vitro Assay prep_vivo Prepare this compound Solutions topical Topical Application Assay prep_vivo->topical leaf_dip Leaf-Dip Bioassay prep_vivo->leaf_dip observe_vivo Record Mortality & Paralysis topical->observe_vivo leaf_dip->observe_vivo analyze_vivo Calculate LD50 / LC50 observe_vivo->analyze_vivo culture Culture Insect Cells plate Plate Cells & Load Dye culture->plate add_compound Add this compound plate->add_compound stimulate Stimulate with Agonist add_compound->stimulate measure Measure Fluorescence stimulate->measure analyze_vitro Calculate IC50 measure->analyze_vitro

Caption: Experimental workflow for insecticidal assays of this compound.

signaling_pathway cluster_synapse Insect Synapse ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel nAChR->IonChannel Opens AsperparalineA This compound AsperparalineA->nAChR Blocks (Non-competitive) Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ influx Neuron Postsynaptic Neuron Depolarization->Neuron Excitation Paralysis Paralysis Depolarization->Paralysis Inhibition leads to

Caption: Mode of action of this compound at the insect nAChR.

References

Application Notes and Protocols for Cell-Based Functional Assays for nAChR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission within the central and peripheral nervous systems.[1] Their involvement in a diverse range of physiological and pathological processes, including cognitive function, nicotine (B1678760) addiction, and neurodegenerative diseases, establishes them as a critical class of therapeutic targets.[1][2] The development of subtype-selective nAChR antagonists is a key focus in the pursuit of novel therapeutics with improved efficacy and reduced side effects.

These application notes provide detailed protocols for several robust cell-based functional assays designed to identify, characterize, and validate nAChR antagonists. The described methodologies are suitable for high-throughput screening (HTS) campaigns and detailed mechanistic studies.

nAChR Signaling Pathway and Antagonist Mechanism of Action

Upon binding of an agonist, such as acetylcholine or nicotine, nAChRs undergo a conformational change that opens an intrinsic ion channel.[1] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane.[1] This initial depolarization can trigger downstream signaling cascades, including the activation of voltage-gated calcium channels and subsequent intracellular signaling pathways like the PI3K-Akt and MAPK/ERK pathways.[2]

nAChR antagonists function by inhibiting this process. They can be broadly classified as:

  • Competitive Antagonists: These compounds bind to the same site as the agonist (the orthosteric site) and prevent agonist binding, thereby inhibiting channel activation.[3]

  • Non-competitive Antagonists: These molecules bind to a different site on the receptor (an allosteric site) to prevent channel opening or block the ion pore, irrespective of agonist binding.[3]

The following diagram illustrates the general signaling pathway and the points of intervention for antagonists.

nAChR_Signaling cluster_membrane Cell Membrane cluster_activation nAChR nAChR IonChannel Ion Channel (Closed) IonChannel_Open Ion Channel (Open) nAChR->IonChannel_Open Activates Agonist Agonist (e.g., Nicotine) Agonist->nAChR Binds Antagonist Antagonist Antagonist->nAChR Blocks Depolarization Membrane Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Depolarization->Downstream IonChannel_Open->Depolarization Cation Influx FLIPR_Workflow Start Start PlateCells Plate nAChR-expressing cells in 384-well plate Start->PlateCells Incubate1 Incubate overnight (37°C, 5% CO2) PlateCells->Incubate1 LoadDye Add Membrane Potential Dye Incubate1->LoadDye Incubate2 Incubate (30-60 min) LoadDye->Incubate2 AddCompound Add Test Compounds & Antagonist Controls Incubate2->AddCompound FLIPR Place plate in FLIPR AddCompound->FLIPR ReadBaseline Read Baseline Fluorescence (10-20s) FLIPR->ReadBaseline AddAgonist Add Agonist (e.g., Nicotine) ReadBaseline->AddAgonist ReadResponse Read Kinetic Response (60-180s) AddAgonist->ReadResponse Analyze Data Analysis (Normalization, IC50 curve fit) ReadResponse->Analyze End End Analyze->End

References

Application Notes and Protocols for Determining Asperparaline A Target Affinity using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing radioligand binding assays to characterize the affinity of Asperparaline A for its biological target, the insect nicotinic acetylcholine (B1216132) receptor (nAChR). Asperparaline A, a fungal metabolite, has been identified as a potent and selective blocker of insect nAChRs, demonstrating its potential as a valuable tool for neuroscience research and as a lead compound for the development of novel insecticides[1][2][3].

The protocols outlined below describe the necessary steps for membrane preparation from insect tissues, performing competitive radioligand binding assays to determine the inhibitory constant (Kᵢ) of Asperparaline A, and the subsequent data analysis.

Data Presentation: Inhibitory Potency of Asperparaline A

While direct radioligand binding data for Asperparaline A is not yet extensively published, electrophysiological studies have provided valuable insights into its inhibitory potency on insect nAChRs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values obtained from patch-clamp experiments on silkworm neurons, which can be used as a reference for expected outcomes in a radioligand binding assay[1].

CompoundTargetAssay TypeMeasured ParameterValue (nM)Reference
Asperparaline AInsect Nicotinic Acetylcholine Receptor (from Bombyx mori neurons)Electrophysiology (Patch-Clamp)IC₅₀ (Peak Current)20.2[1]
Asperparaline AInsect Nicotinic Acetylcholine Receptor (from Bombyx mori neurons)Electrophysiology (Patch-Clamp)IC₅₀ (Slowly-desensitizing Current)39.6[1]

Note: The provided IC₅₀ values were determined via electrophysiology and not a direct radioligand binding assay. However, they strongly indicate that Asperparaline A is a high-affinity ligand for insect nAChRs and suggest that Kᵢ values obtained from a radioligand binding assay would be in a similar nanomolar range.

Signaling Pathway

The following diagram illustrates the signaling pathway of the nicotinic acetylcholine receptor and the inhibitory action of Asperparaline A.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Cation Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Signal Neuronal Signal Propagation Depolarization->Signal ACh->nAChR Binds (Agonist) Asperparaline_A Asperparaline A Asperparaline_A->nAChR Binds (Non-competitive Antagonist)

nAChR signaling and inhibition by Asperparaline A.

Experimental Workflow

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of Asperparaline A for insect nAChRs.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Insect_Tissue Insect Tissue (e.g., insect heads) Homogenization Homogenization in Buffer Insect_Tissue->Homogenization Centrifugation Centrifugation to Isolate Membranes Homogenization->Centrifugation Membrane_Prep Membrane Preparation (Receptor Source) Centrifugation->Membrane_Prep Assay_Plate 96-well Plate Membrane_Prep->Assay_Plate add_Membranes Add Membrane Preparation Assay_Plate->add_Membranes add_Radioligand Add Radioligand (e.g., [³H]-Imidacloprid) add_Membranes->add_Radioligand add_Asperparaline_A Add varying concentrations of Asperparaline A add_Radioligand->add_Asperparaline_A Incubation Incubate to Reach Equilibrium add_Asperparaline_A->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash to Remove Unbound Radioligand Filtration->Washing Scintillation Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Data_Analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Preparation of Insect Membranes

This protocol describes the preparation of crude membranes from insect heads, a rich source of nAChRs.

Materials:

  • Insect heads (e.g., from locusts, aphids, or other relevant insect species)

  • Homogenization Buffer: 0.32 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Protocol:

  • Harvest and freeze insect heads in liquid nitrogen.

  • Homogenize the frozen heads in ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps twice more to wash the membranes.

  • After the final wash, resuspend the pellet in a small volume of buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the IC₅₀ and subsequently the Kᵢ of Asperparaline A for insect nAChRs using a suitable radioligand such as [³H]-Imidacloprid or [³H]-Epibatidine.

Materials:

  • Insect membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand (e.g., [³H]-Imidacloprid) at a concentration close to its Kₔ

  • Asperparaline A stock solution

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine (B1678760) or imidacloprid)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Perform the assay in triplicate in a 96-well microplate.

  • Total Binding: Add Assay Buffer, radioligand, and the membrane preparation to designated wells.

  • Non-specific Binding: Add Assay Buffer, radioligand, a saturating concentration of the non-specific binding control, and the membrane preparation to designated wells.

  • Competition Binding: Add Assay Buffer, radioligand, the membrane preparation, and serial dilutions of Asperparaline A to the remaining wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the Asperparaline A concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of Asperparaline A.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

By following these protocols, researchers can effectively characterize the binding affinity of Asperparaline A for insect nicotinic acetylcholine receptors, providing valuable data for its further development as a research tool or a novel insecticide.

References

Application Notes and Protocols for the Purification of (rel)-Asperparaline A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-Asperparaline A is a paralytic alkaloid produced by the fungus Aspergillus japonicus JV-23.[1][2][3][4] This document provides a detailed protocol for the purification of this compound from fungal cultures of Aspergillus japonicus JV-23. The methodology herein is based on the original isolation paper by Hayashi et al. (1997) and is intended to provide a reproducible workflow for obtaining this bioactive secondary metabolite for research and drug development purposes. The protocol includes fungal fermentation, solvent extraction, and a multi-step chromatographic purification process.

Introduction

This compound is a spiro-succinimide alkaloid that exhibits significant paralytic activity against insects, such as the silkworm (Bombyx mori).[1][4] Structurally, it features a complex pentacyclic core. The potent biological activity of Asperparaline A makes it a compound of interest for further investigation as a potential insecticidal agent or as a pharmacological tool. This protocol details the necessary steps to isolate and purify this compound from the fermentation of Aspergillus japonicus JV-23 on a solid substrate.

Experimental Protocols

Fungal Fermentation

Materials:

  • Aspergillus japonicus JV-23 culture

  • Okara (insoluble residue of whole soybean)

  • Suitable fermentation vessels (e.g., trays or flasks)

  • Incubator

Procedure:

  • Inoculate sterile okara with a spore suspension or mycelial culture of Aspergillus japonicus JV-23.

  • Incubate the culture under appropriate conditions of temperature and humidity to allow for fungal growth and secondary metabolite production. Note: The original literature does not specify the exact fermentation conditions. Optimization of temperature, humidity, and incubation time may be required to maximize the yield of Asperparaline A.

Extraction of Crude Metabolites

Materials:

Procedure:

  • Following fermentation, harvest the fungal biomass and substrate.

  • Perform an initial extraction with n-hexane to remove nonpolar compounds. Discard the n-hexane extract.

  • Extract the residue with methanol containing 10% water. This step extracts the more polar secondary metabolites, including Asperparaline A.

  • Partition the methanol extract with ethyl acetate. The paralytic activity is found in the ethyl acetate fraction.[4]

  • Concentrate the active ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound

Materials:

  • Crude ethyl acetate extract

  • Silica gel (Wakogel C-200 and Kieselgel-60)[4]

  • Chromatography columns

  • Solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform (B151607) (CHCl₃), Toluene (B28343)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fraction collector

  • Rotary evaporator

Procedure:

Step 1: Initial Wakogel C-200 Column Chromatography

  • Dissolve the crude ethyl acetate extract in a minimal amount of solvent and apply it to a Wakogel C-200 column.

  • Elute the column with a step gradient of increasing methanol in ethyl acetate.[4]

  • Monitor the fractions for paralytic activity using a suitable bioassay (e.g., against silkworms).

  • The fraction eluting with 25% methanol in ethyl acetate contains Asperparaline A.[4] Concentrate this fraction.

Step 2: Second Wakogel C-200 Column Chromatography

  • Take the active fraction from the previous step (approximately 600 mg from the initial separation) and apply it to a second Wakogel C-200 column.[4]

  • Elute the column with a chloroform-methanol gradient.[4]

  • The fraction eluting with 5% methanol in chloroform contains Asperparaline A.[4]

Step 3: Crystallization

  • Concentrate the 5% methanol eluate.

  • Crystallize the residue from toluene to yield pure this compound.[4]

Data Presentation

Table 1: Purification Summary of this compound

Purification StepStarting MaterialElution Solvent/ConditionsProductYield
Initial Wakogel C-200 Chromatography Crude Ethyl Acetate ExtractEthyl acetate - MethanolActive FractionNot Specified
Second Wakogel C-200 Chromatography 600 mg of active fraction from Step 15% Methanol in ChloroformThis compound204 mg
Crystallization 204 mg of purified fractionTolueneCrystalline this compoundNot Specified

Visualization of Experimental Workflow

Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification Fungus Aspergillus japonicus JV-23 Fermentation Incubation Fungus->Fermentation Substrate Okara Substrate->Fermentation Harvest Harvested Biomass Fermentation->Harvest Hexane_Ext n-Hexane Extraction Harvest->Hexane_Ext Defatting MeOH_Ext Methanol/Water Extraction Hexane_Ext->MeOH_Ext EtOAc_Part Ethyl Acetate Partition MeOH_Ext->EtOAc_Part Crude_Ext Crude Extract EtOAc_Part->Crude_Ext Col_Chrom1 Wakogel C-200 Column 1 (EtOAc/MeOH) Crude_Ext->Col_Chrom1 Active_Frac1 25% MeOH Fraction Col_Chrom1->Active_Frac1 Col_Chrom2 Wakogel C-200 Column 2 (CHCl3/MeOH) Active_Frac1->Col_Chrom2 Active_Frac2 5% MeOH Fraction Col_Chrom2->Active_Frac2 Crystallization Crystallization (Toluene) Active_Frac2->Crystallization Pure_Compound This compound Crystallization->Pure_Compound

Caption: Purification workflow for this compound.

References

Application of (rel)-Asperparaline A in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A is a fungal metabolite that has demonstrated significant potential as a selective insecticide. Its unique mode of action, targeting insect nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it a valuable lead compound in the development of novel crop protection agents. This document provides detailed application notes and experimental protocols based on the available scientific literature to guide researchers in the evaluation and utilization of this compound for insect pest management research. Currently, the documented bioactivity of this compound is specific to its insecticidal properties; there is no available data on its efficacy against plant pathogens.

Mechanism of Action

This compound functions as a potent and selective non-competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects. By blocking these receptors, this compound disrupts the normal flow of ions induced by the neurotransmitter acetylcholine (ACh), leading to paralysis and death of the insect.[1][2] The selectivity of this compound for insect nAChRs over vertebrate subtypes suggests a favorable safety profile for non-target organisms.[1]

Data Presentation

The following tables summarize the quantitative data on the biological activity of Asperparaline A.

Table 1: Inhibitory Activity of Asperparaline A on Insect Nicotinic Acetylcholine Receptors

Target OrganismReceptor TypeConcentration of Asperparaline AEffectReference
Bombyx mori (Silkworm)Native nAChRs in larval brain neurons10 µMComplete block of ACh-induced current[1]

Table 2: Selectivity of Asperparaline A for Insect vs. Vertebrate Nicotinic Acetylcholine Receptors

Receptor Subtype (Vertebrate)Expressed inConcentration of Asperparaline AACh Concentration% Block of ACh ResponseReference
Chicken α3β4Xenopus laevis oocytes10 µM100 µM33.4 ± 3.3%[1]
Chicken α4β2Xenopus laevis oocytes10 µM100 µMScarcely influenced[1]
Chicken α7Xenopus laevis oocytes10 µM100 µMScarcely influenced[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Activity on Insect Neurons using Patch-Clamp Electrophysiology

This protocol is adapted from the methodology used to study the effects of Asperparaline A on the neurons of the silkworm, Bombyx mori.[1]

Objective: To measure the inhibitory effect of this compound on nicotinic acetylcholine receptors in cultured insect neurons.

Materials:

  • Primary culture of insect neurons (e.g., from the brain of Bombyx mori larvae)

  • Normal insect saline solution

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for microelectrodes

  • Acetylcholine (ACh) solution (e.g., 10 µM)

  • This compound solution (e.g., 10 µM)

  • Mecamylamine (B1216088) (a known nAChR antagonist) for positive control

Procedure:

  • Neuron Culture: Prepare primary cultures of neurons from the desired insect species. For Bombyx mori, neurons from the larval brain can be cultured following established protocols.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record membrane currents from individual cultured neurons.

    • Fill the patch microelectrodes with an appropriate internal solution and obtain a high-resistance seal with the cell membrane.

    • Rupture the membrane patch to establish the whole-cell configuration.

    • Hold the membrane potential at a steady level (e.g., -70 mV).

  • Application of Compounds:

    • Establish a baseline by perfusing the neuron with normal insect saline.

    • Apply acetylcholine (ACh) to the neuron to elicit a control inward current mediated by nAChRs.

    • Wash the neuron with saline to allow for recovery.

    • Pre-apply this compound for a defined period (e.g., 1 minute) before co-applying it with ACh.

    • Record the current response in the presence of both this compound and ACh.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-induced current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • Use a known nAChR antagonist like mecamylamine as a positive control to confirm the nature of the recorded currents.

Protocol 2: In vivo Insecticidal Bioassay

Objective: To determine the insecticidal activity of this compound against a target insect pest.

Materials:

  • Target insect pests (e.g., aphids, caterpillars)

  • This compound dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and diluted in water with a surfactant.

  • Control solution (solvent and surfactant in water)

  • Leaf discs or whole plants for feeding assays

  • Spray tower or micropipette for topical application

  • Ventilated containers for housing insects

Procedure (Leaf-Dip Bioassay):

  • Prepare serial dilutions of this compound.

  • Excise leaf discs from the host plant of the target insect.

  • Dip each leaf disc into a specific concentration of the test solution for a set time (e.g., 10-30 seconds).

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc into each ventilated container.

  • Introduce a known number of insects (e.g., 10-20) into each container.

  • Maintain the containers under controlled environmental conditions (temperature, humidity, light).

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate mortality rates and determine the LC50 (lethal concentration for 50% of the population) using appropriate statistical software.

Visualizations

Caption: Signaling pathway of this compound's insecticidal action.

G start Start: Prepare Insect Neuron Culture patch_clamp Establish Whole-Cell Patch-Clamp Configuration start->patch_clamp control_app Apply Acetylcholine (ACh) - Record Control Current patch_clamp->control_app wash1 Wash with Saline control_app->wash1 pre_app Pre-apply this compound wash1->pre_app co_app Co-apply this compound + ACh - Record Test Current pre_app->co_app wash2 Wash with Saline co_app->wash2 analysis Analyze Data: - Measure Peak Amplitudes - Calculate % Inhibition wash2->analysis end End analysis->end

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of the asperparaline core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of the asperparaline core, particularly focusing on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the asperparaline core that contribute to low overall yields?

A1: The synthesis of the complex asperparaline core presents several significant challenges that can lead to low overall yields. The primary difficulties include the stereoselective construction of a cyclopentane (B165970) ring bearing two adjacent quaternary centers and the formation of the spiro-succinimide moiety.[1] Additionally, late-stage functional group manipulations, such as the reduction of a sterically hindered carbonyl group, can be problematic and result in the recovery of starting material.[1]

Q2: A radical cascade reaction is a key step in many synthetic routes. What are the typical reactions involved in this cascade?

A2: A common and effective strategy for constructing the pentacyclic core of asperparaline involves a radical cascade sequence.[2][3][4] This sequence is typically initiated by a 1,6-hydrogen atom transfer, which is then followed by a 6-exo-trig cyclization and a subsequent 5-exo-trig cyclization to rapidly build the complex core structure.

Q3: Has the total synthesis of any member of the asperparaline family been successfully achieved?

A3: Yes, the first asymmetric total synthesis of ent-asperparaline C has been accomplished. This successful synthesis helped to determine the absolute configuration of asperparaline C as all-(S). The key steps in this synthesis included an oxidative radical cyclization, a selective reduction of a tertiary amide, a singlet oxygen Diels-Alder reaction, and a reductive spirocyclization.[5]

Troubleshooting Guide

Issue 1: Low Yield and Poor Reproducibility in Maleimide (B117702) Formation

Q: I am attempting to synthesize the maleimide intermediate (22) from the γ-hydroxybutenolide (18) using Dess-Martin periodinane (DMP) followed by treatment with heptamethyldisilazane (B1583767), but I am experiencing low yields and poor reproducibility as mentioned in the literature. What can I do?

A: This is a known issue with this specific transformation, which, despite a reported yield of up to 88%, suffers from inconsistency.[6] The instability of the maleic anhydride (B1165640) intermediate (21) is a likely cause.

Troubleshooting Suggestions:

  • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Both DMP and heptamethyldisilazane are sensitive to moisture.

  • Reagent Quality: Use freshly opened or purified DMP and heptamethyldisilazane. The quality of these reagents is critical for optimal performance.

  • Immediate Use of Intermediate: The maleic anhydride intermediate (21) is unstable.[6] It is crucial to proceed with the addition of heptamethyldisilazane immediately after the oxidation with DMP is complete, without any delay or attempt at isolation.

  • Temperature Control: Carefully control the heating during the final step. The reported procedure specifies heating at 150 °C for 5 minutes.[6] Overheating or prolonged heating could lead to decomposition. Consider using a pre-heated oil bath for accurate temperature control.

  • Alternative Strategies: Given the reproducibility issues, it may be prudent to explore alternative cyclization precursors if this step continues to be a bottleneck. The original authors did not further optimize this step due to the unsuitability of the product in their subsequent planned cyclization.[6]

Issue 2: Unfavorable Diastereoselectivity in the Reductive Spirocyclization

Q: My reductive spirocyclization of the butenolide intermediate (19) to form the two contiguous quaternary centers is proceeding with low diastereoselectivity, with the desired diastereomer being the minor product. How can I improve this?

A: This is a challenging transformation, and the literature confirms that the direct cyclization of butenolide (19) leads to an inseparable 3:1 mixture of diastereomers, with the desired product being the minor component.[6]

Troubleshooting Suggestions:

  • Substrate Modification: The key to improving the diastereoselectivity in a similar system was the introduction of a methoxy (B1213986) group at the gamma position of the butenolide (forming γ-methoxybutenolide 20). This modification effectively steered the approach of the tertiary radical to the opposite face, leading to a more favorable diastereomeric ratio in the subsequent cyclization.[6]

  • Separation of Diastereomers: While the cyclization of the γ-methoxybutenolide (20) initially yields a 1:1 mixture of diastereomers (24a and 24b), these were separable by crystallization of the undesired diastereomer (24b) from ethyl acetate. This allowed for the enrichment of the desired diastereomer (24a) in the mother liquor to a ratio of 5-5.5:1.[6]

Issue 3: Failure of Late-Stage Carbonyl Group Reduction

Q: I am unable to reduce the C-8 carbonyl group in the final stages of the synthesis. I have tried various reducing agents, but the starting material is recovered unchanged. What is the issue?

A: Attempts to reduce the C-8 carbonyl group using agents like BH₃·THF or Et₃SiH/BF₃ have been reported to be unsuccessful.[1] This lack of reactivity is attributed to the significant steric hindrance around the C-8 position, especially when the N-methyl group at the diketopiperazine ring is introduced early in the synthesis.[1]

Troubleshooting Suggestions:

  • Early Stage Reduction: The most effective strategy is to perform the reduction of the C-8 carbonyl group at an earlier stage in the synthetic sequence before the steric environment becomes too congested.

  • Delayed N-Methylation: Alternatively, consider introducing the N-methyl group at the diazabicyclooctane core after the reduction of the C-8 carbonyl has been accomplished.[1]

Quantitative Data Summary

StepReactant(s)Product(s)Reagents and ConditionsYield (%)Notes
Overall Synthesis of 8-oxoasperparaline C L-proline8-oxoasperparaline C (8)11 steps14Asymmetric synthesis.[6]
Maleimide Formation γ-hydroxybutenolide (18)Maleimide (22)1. Dess-Martin periodinane (DMP) 2. Heptamethyldisilazane, THF, 150 °C, 5 min88Suffers from poor reproducibility.[6]
Oxidative Dearomatization Furan-containing compound (15d)γ-hydroxybutenolide (18)Singlet oxygen, then Kornblum-DeLaMare rearrangement with Hünig's base>80Forms a 2:1 epimeric mixture at the hemiacetal center.[6]
Reductive Spirocyclization Butenolide (19)Diastereomers (23a and 23b)Radical cyclization-Inseparable 3:1 mixture of diastereomers; desired product is the minor isomer.[6]
Reductive Spirocyclization of Methoxy Analogue γ-methoxybutenolide (20)Diastereomers (24a and 24b)Radical cyclization961:1 mixture of diastereomers on a 70-100 mg scale; separable by crystallization.[6]
Spirosuccinimide Formation Pentacycle (24a)8-oxoasperparaline C (8)1. 2 M MeNH₂ in MeOH, 2 h 2. PCC77Two-step, one-pot sequence.[6]

Experimental Protocols

Protocol 1: Synthesis of γ-hydroxybutenolide (18) via Oxidative Dearomatization

This protocol describes the conversion of the furan-containing tricycle (15d) to the γ-hydroxybutenolide intermediate (18).

  • Preparation: Dissolve the furan-containing compound (15d) in an appropriate solvent (e.g., dichloromethane) in a vessel suitable for photochemistry, equipped with a gas inlet and a cooling system. Add a photosensitizer (e.g., Rose Bengal).

  • Reaction: While irradiating the solution with a suitable light source (e.g., a sodium lamp), bubble oxygen through the solution at a controlled temperature (e.g., -78 °C).

  • Rearrangement: After the starting material has been consumed (as monitored by TLC), add Hünig's base (N,N-diisopropylethylamine) to the reaction mixture to facilitate the Kornblum-DeLaMare rearrangement.

  • Workup and Purification: Allow the reaction to warm to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the γ-hydroxybutenolide (18) as a mixture of epimers.

Protocol 2: Reductive Spirocyclization to form Pentacycles (24a and 24b)

This protocol outlines the reductive spirocyclization of the γ-methoxybutenolide intermediate (20) to generate the pentacyclic core with two contiguous quaternary centers.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the γ-methoxybutenolide (20) in a degassed solvent (e.g., benzene (B151609) or toluene).

  • Initiation: Add a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to the solution.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) for several hours until the starting material is consumed (as monitored by TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield a mixture of diastereomers (24a and 24b).

  • Separation (Optional): The diastereomers may be separated by crystallization from a suitable solvent system (e.g., ethyl acetate) to enrich the desired diastereomer.

Protocol 3: Spirosuccinimide Formation to Yield 8-oxoasperparaline C (8)

This protocol details the two-step, one-pot conversion of the pentacycle (24a) to the spirosuccinimide product (8).

  • Amine Addition: Dissolve the pentacycle (24a) in methanol (B129727). Add a 2 M solution of methylamine (B109427) in methanol (5 equivalents) to the solution. Stir the reaction mixture at room temperature for 2 hours.

  • Oxidation: After the initial reaction is complete, add pyridinium (B92312) chlorochromate (PCC) to the reaction mixture to oxidize the intermediate hydroxy lactam.

  • Workup and Purification: Monitor the reaction by TLC until the oxidation is complete. Quench the reaction and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain 8-oxoasperparaline C (8).

Visualizations

asperparaline_synthesis_workflow cluster_start Starting Materials cluster_core_formation Core Construction cluster_spiro_formation Spirocycle & Succinimide Formation cluster_final_product Final Product Analogue L-proline L-proline Prenylated_DKP Prenylated DKP (Diketopiperazine) L-proline->Prenylated_DKP Several Steps Radical_Cyclization Oxidative Radical Cyclization Prenylated_DKP->Radical_Cyclization Tricycle_15d Furan-containing Tricycle (15d) Hydroxybutenolide_18 γ-hydroxybutenolide (18) Tricycle_15d->Hydroxybutenolide_18 Oxidative Dearomatization Radical_Cyclization->Tricycle_15d Methoxybutenolide_20 γ-methoxybutenolide (20) Hydroxybutenolide_18->Methoxybutenolide_20 Modification Reductive_Spirocyclization Reductive Spirocyclization Methoxybutenolide_20->Reductive_Spirocyclization Pentacycle_24a Pentacycle (24a) (Desired Diastereomer) Spirosuccinimide_Formation Spirosuccinimide Formation Pentacycle_24a->Spirosuccinimide_Formation Reductive_Spirocyclization->Pentacycle_24a 8_oxo_asperparaline_C 8-oxoasperparaline C (8) Spirosuccinimide_Formation->8_oxo_asperparaline_C

Caption: Synthetic workflow for 8-oxoasperparaline C.

troubleshooting_logic Start Start Low_Yield Low Overall Yield? Start->Low_Yield Identify_Step Identify Problematic Step Low_Yield->Identify_Step Yes Continue_Synth Continue Synthesis Low_Yield->Continue_Synth No Maleimide_Formation Maleimide Formation (Poor Reproducibility) Identify_Step->Maleimide_Formation Spirocyclization Spirocyclization (Poor Diastereoselectivity) Identify_Step->Spirocyclization Late_Stage_Reduction Late-Stage Reduction (No Reaction) Identify_Step->Late_Stage_Reduction Sol_Maleimide Check Reagent Quality Strict Anhydrous Conditions Immediate Use of Intermediate Maleimide_Formation->Sol_Maleimide Yes Sol_Spiro Substrate Modification (γ-methoxy) Separation by Crystallization Spirocyclization->Sol_Spiro Yes Sol_Reduction Reduce at an Earlier Stage Delay N-Methylation Late_Stage_Reduction->Sol_Reduction Yes Sol_Maleimide->Continue_Synth Sol_Spiro->Continue_Synth Sol_Reduction->Continue_Synth

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Stereoselective Synthesis of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of complex indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of complex indole alkaloids?

A1: The synthesis of complex indole alkaloids is a significant challenge in organic chemistry. Key difficulties arise from their intricate molecular architectures, which often include multiple stereogenic centers, and fused or bridged ring systems.[[“]] Controlling the stereochemistry during the synthesis of a target molecule is particularly difficult.[[“]] The introduction of quaternary carbon stereocenters, for instance, is a major hurdle due to steric hindrance.[[“]] Furthermore, achieving a practical and scalable synthesis requires a delicate balance between constructing the complex carbon skeleton and introducing the necessary functional groups.[[“]]

Q2: How can I improve the enantioselectivity of my Pictet-Spengler reaction?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of many indole alkaloids.[2] However, achieving high enantioselectivity can be challenging. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral Brønsted acids, Lewis acids, or hydrogen-bond donors (e.g., thiourea (B124793) compounds) can effectively induce asymmetry.[3] Chiral phosphoric acids and imidodiphosphorimidate (IDPi) catalysts have shown promise in this area.[4]

  • Substrate Control: The choice of protecting groups on the tryptamine (B22526) nitrogen can influence the stereochemical outcome.

  • Reaction Conditions: Optimizing the solvent, temperature, and concentration is crucial. Lower temperatures often favor kinetic control and can improve enantioselectivity.

Q3: My organocatalytic reaction is giving low yield and poor stereoselectivity. What should I check?

A3: Organocatalysis is a key strategy for the asymmetric synthesis of indole alkaloids.[5] If you are facing issues with low yield or poor stereoselectivity, consider the following troubleshooting steps:

  • Catalyst Integrity: Ensure the purity and dryness of your organocatalyst. Some catalysts are sensitive to air and moisture.

  • Substrate Purity: Impurities in your starting materials can interfere with the catalytic cycle.

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction outcome. Screen a range of solvents to find the optimal conditions.

  • Acid/Base Additives: The presence of acidic or basic additives can influence the reactivity and selectivity of the catalyst.

  • Reaction Kinetics: Monitor the reaction progress over time to determine the optimal reaction time and to check for potential product degradation. A plausible explanation for low enantioselectivity in some cases is the competing background reaction or catalyst deactivation.[6]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a Key Cyclization Step

Scenario: A researcher is performing an intramolecular Diels-Alder reaction to form a key polycyclic intermediate in the synthesis of a complex indole alkaloid, but obtains a mixture of diastereomers with low selectivity.

Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Vary the reaction temperature. Higher temperatures may favor the thermodynamic product, while lower temperatures can enhance kinetic selectivity.
Incorrect Lewis Acid Catalyst Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to identify one that provides better facial selectivity. The size and nature of the Lewis acid can significantly influence the transition state geometry.
Steric Hindrance in the Substrate Redesign the substrate to include a bulky directing group that can shield one face of the diene or dienophile, thus favoring a specific diastereomeric outcome.
Solvent Effects The polarity of the solvent can influence the stability of the transition states. Evaluate a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
Problem 2: Epimerization of a Stereocenter During a Deprotection Step

Scenario: A researcher observes the loss of stereochemical integrity at a sensitive stereocenter during the removal of a protecting group late in the synthesis.

Potential Cause Troubleshooting Step
Harsh Acidic or Basic Conditions Employ milder deprotection conditions. For example, if using strong acid for a Boc group removal, consider switching to a milder acid like PPTS or enzymatic cleavage. For base-labile groups, explore alternatives to strong bases like K₂CO₃ or DBU.
Elevated Temperature Perform the deprotection at a lower temperature to minimize the rate of epimerization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
Neighboring Group Participation Analyze the structure for nearby functional groups that might be facilitating the epimerization. If present, consider reprotecting that group or altering the synthetic route.

Experimental Protocols

Key Experiment: Asymmetric Pictet-Spengler Reaction

This protocol is a general guideline for an asymmetric Pictet-Spengler reaction catalyzed by a chiral Brønsted acid.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tryptamine derivative and the chiral phosphoric acid catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde dropwise to the solution over a period of 10-15 minutes.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for key stereoselective reactions in the synthesis of complex indole alkaloids.

Table 1: Asymmetric Michael Addition in the Synthesis of (-)-Strychnine [7][8]

CatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
(R)-ALB0.1Not specified91>99

Table 2: Asymmetric Pictet-Spengler Reaction Conditions [4][9]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Chiral Phosphoric Acid (unspecified)5DIPE-80 to -30--
Imidodiphosphorimidate (IDPi) 4aNot specifiedNot specifiedAmbient46Not specified

Table 3: Catalytic Asymmetric Reduction of 3H-Indoles [10]

CatalystCatalyst Loading (mol%)Hydrogen SourceYield (%)Enantiomeric Excess (ee, %)
Chiral Brønsted Acid (5j)Not specifiedHantzsch dihydropyridine9897

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Asymmetric Pictet-Spengler Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_tryptamine Tryptamine Derivative reaction Reaction Flask (Inert Atmosphere, Low Temp) start_tryptamine->reaction start_aldehyde Aldehyde start_aldehyde->reaction quench Quench (aq. NaHCO₃) reaction->quench 1. Reaction Completion extract Extraction quench->extract purify Column Chromatography extract->purify analysis Chiral HPLC purify->analysis 2. Isolated Product troubleshooting_logic start Low Stereoselectivity Observed q1 Is the catalyst known to be sensitive to air or moisture? start->q1 a1_yes Re-purify or use a fresh batch of catalyst under inert conditions. q1->a1_yes Yes q2 Have different solvents been screened? q1->q2 No a1_yes->q2 a2_no Screen a range of solvents with varying polarity. q2->a2_no No q3 Is the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Perform the reaction at a lower temperature to favor the kinetic product. q3->a3_no No end_node Improved Stereoselectivity q3->end_node Yes a3_no->end_node

References

Technical Support Center: (rel)-Asperparaline A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (rel)-Asperparaline A in in vitro assays.

Troubleshooting Guide: Improving this compound Solubility

Issue: My this compound is not dissolving in my aqueous assay buffer.

This compound, like many natural products, is expected to have low aqueous solubility.[1][2] This can lead to inaccurate results in in vitro assays due to precipitation of the compound. The following steps provide a systematic approach to improving its solubility.

Step 1: Initial Solvent Selection & Stock Solution Preparation

The first step is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its strong polarity and miscibility with both aqueous and organic solutions.[3]

  • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Other organic solvents like ethanol, methanol, or acetone (B3395972) can also be considered.[4][5]

Step 2: Dilution into Aqueous Buffer & Observation

Once you have a stock solution, the next step is to dilute it into your final aqueous assay buffer. It is crucial to observe for any signs of precipitation.

  • Protocol:

    • Warm the aqueous assay buffer to the experimental temperature.

    • While vortexing the buffer, slowly add the this compound stock solution to reach the desired final concentration.

    • Visually inspect the solution for any cloudiness or solid particles immediately after addition and after a short incubation period (e.g., 15-30 minutes).

Step 3: Troubleshooting Precipitation

If precipitation occurs, consider the following strategies, starting with the simplest and most common approaches.

Option A: Optimize Co-solvent Concentration

The final concentration of the organic solvent in your assay is critical. While it aids solubility, high concentrations can be toxic to cells.[4][6]

  • Troubleshooting:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[4] Always include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[4]

    • Test Other Co-solvents: If DMSO is causing issues, consider other water-miscible organic solvents like ethanol.[7]

Option B: pH Modification

The solubility of a compound can be influenced by the pH of the solution.

  • Troubleshooting:

    • Adjust Buffer pH: Systematically adjust the pH of your assay buffer (e.g., in 0.5 pH unit increments) to determine if the solubility of this compound is pH-dependent. This is a common strategy for compounds with acidic or basic functional groups.[7]

Option C: Use of Solubilizing Excipients

If optimizing the co-solvent and pH is insufficient, consider using solubilizing agents.

  • Troubleshooting:

    • Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7] Beta-cyclodextrins are a common choice.[6]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[7] Common non-ionic surfactants used in biological assays include Tween® 20 and Triton™ X-100. It is important to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid cellular toxicity.

Quantitative Data Summary: Solvent Considerations

SolventRecommended Starting Concentration in AssayKey Considerations
DMSO < 0.5% (v/v)Widely used, but can be toxic at higher concentrations.[3][4][6] Always include a vehicle control.
Ethanol < 0.5% (v/v)Generally less toxic than DMSO, but can still affect cell viability at higher concentrations.[5]
Methanol Use with cautionCan be more toxic to cells than DMSO or ethanol.[4]
Acetone < 0.5% (v/v)Reported to have low toxicity in some cell lines.[5]

Experimental Protocols

Protocol 1: Standard Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of this compound in your assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Vortexer

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution of Stock: In a separate 96-well plate, perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Mix the plate well.

    • Incubate at your experimental temperature for a set period (e.g., 2 hours).

    • Measure the absorbance (turbidity) at 620 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution dilute Dilute Stock into Aqueous Assay Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe soluble Proceed with Assay observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes optimize_dmso Optimize Final DMSO Concentration (<0.5%) precipitate->optimize_dmso observe2 Still Precipitates? optimize_dmso->observe2 observe2->soluble No ph_mod Modify Buffer pH observe2->ph_mod Yes observe3 Still Precipitates? ph_mod->observe3 observe3->soluble No excipients Add Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) observe3->excipients Yes end Consult Further/ Consider Formulation Change excipients->end

Caption: Workflow for troubleshooting this compound solubility.

Asperparaline A has been reported to block insect nicotinic acetylcholine (B1216132) receptors.[8] While a detailed signaling pathway is complex, the following diagram illustrates a generalized workflow for investigating receptor antagonism.

Receptor_Antagonism_Workflow cluster_control Control Group cluster_treatment Treatment Group start Hypothesis: This compound is a Nicotinic Acetylcholine Receptor (nAChR) Antagonist assay_setup Set up In Vitro Assay with Cells Expressing nAChRs start->assay_setup agonist_stim Stimulate with nAChR Agonist (e.g., Acetylcholine) assay_setup->agonist_stim pre_incubate Pre-incubate Cells with This compound assay_setup->pre_incubate measure_response Measure Cellular Response (e.g., Calcium Influx, Ion Current) agonist_stim->measure_response compare Compare Responses measure_response->compare agonist_stim2 Stimulate with Agonist in Presence of this compound pre_incubate->agonist_stim2 measure_response2 Measure Cellular Response agonist_stim2->measure_response2 measure_response2->compare conclusion Conclusion: This compound blocks nAChR Activity compare->conclusion Response Inhibited no_effect Conclusion: No Antagonistic Effect Observed compare->no_effect No Change in Response

Caption: Experimental workflow for testing nAChR antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?

A1: It is highly recommended to keep the final concentration of DMSO below 0.5% (v/v), and ideally at 0.1% or lower, as higher concentrations can be toxic to many cell lines.[4][6] The tolerance to DMSO can be cell line-dependent, so it is best to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q2: My compound precipitates even at low DMSO concentrations. What should I do next?

A2: If you have already optimized the DMSO concentration and still observe precipitation, the next steps would be to try pH modification of your buffer or to use solubilizing excipients like cyclodextrins or surfactants.[7] Refer to the troubleshooting workflow for a systematic approach.

Q3: Are there any other solvents I can use besides DMSO?

A3: Yes, other water-miscible organic solvents such as ethanol, methanol, and acetone can be used.[4][5] However, their toxicity profiles can vary, so it is essential to perform appropriate vehicle controls for any solvent you use.

Q4: How do I know if my compound has precipitated?

A4: Visual inspection for cloudiness, turbidity, or solid particles is the first indication. For a more quantitative assessment, you can measure the turbidity of your solution using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the vehicle control suggests precipitation.

Q5: What is the mechanism of action of Asperparaline A?

A5: Asperparaline A has been shown to be a potent and selective blocker of insect nicotinic acetylcholine receptors (nAChRs).[8] This suggests it acts as an antagonist at these receptors.

References

Technical Support Center: Troubleshooting Patch-Clamp Recordings with Hydrophobic Compounds like Asperparaline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers utilizing patch-clamp electrophysiology with challenging hydrophobic compounds. This guide provides detailed troubleshooting advice and protocols, with a specific focus on Asperparaline A, a potent blocker of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during patch-clamp experiments with hydrophobic compounds.

Q1: I'm having trouble dissolving Asperparaline A for my experiments. What is the recommended procedure for preparing stock and working solutions?

A1: Hydrophobic compounds like Asperparaline A have poor solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is necessary.

  • Stock Solution Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (B87167) (DMSO) or ethanol. Based on the properties of the related compound Asperparaline C, DMSO is a suitable solvent. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your external recording solution (e.g., aCSF). It is crucial to perform this dilution in a stepwise manner to prevent precipitation. For example, create intermediate dilutions in the external solution before reaching the final concentration.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your recording chamber is as low as possible (ideally ≤0.1%) to minimize its effects on ion channel function and cell health. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any solvent-specific effects.

Q2: My gigaohm seal is unstable or difficult to form when applying Asperparaline A. What could be the cause and how can I fix it?

A2: Hydrophobic compounds can interfere with giga-seal formation and stability through several mechanisms.

  • Membrane Fluidity Changes: Hydrophobic molecules can intercalate into the lipid bilayer, altering its fluidity and making it more difficult to form a stable, high-resistance seal with the glass pipette.

  • Solvent Effects: The organic solvent used to dissolve the compound, even at low final concentrations, can affect membrane properties and seal stability.

  • Compound Precipitation: Precipitation of the compound at the pipette tip or on the cell membrane can physically interfere with seal formation.

Troubleshooting Strategies:

  • Optimize Pipette Properties: Use high-quality borosilicate glass pipettes with a resistance of 3-7 MΩ. Fire-polishing the pipette tip can create a smoother surface, which often facilitates the formation of a better seal.

  • Slow Application: Apply the compound to the bath solution slowly and as far away from the patched cell as possible to allow for gradual equilibration and to avoid a sudden high concentration of the solvent or compound near the cell.

  • Perfusion System Check: Ensure your perfusion system provides a constant and gentle flow of the external solution over the cell. This can help to wash away any potential precipitates and maintain a stable environment.

  • Lower Final Solvent Concentration: If seal instability persists, try lowering the final concentration of the organic solvent in your working solution. This may require preparing a lower concentration stock solution.

Q3: I'm concerned about the non-specific binding of Asperparaline A to my perfusion tubing. How can I minimize this?

A3: Non-specific binding to plastic tubing is a common problem with hydrophobic compounds, leading to a lower effective concentration of the compound at the cell.

Mitigation Strategies:

  • Use Inert Tubing: Whenever possible, use tubing made from materials with low compound adsorption, such as PTFE (Teflon®) or PEEK. Avoid using PVC tubing, which is known to adsorb hydrophobic molecules.

  • Shorten Tubing Length: Keep the length of the perfusion tubing between the solution reservoir and the recording chamber as short as possible to minimize the surface area available for binding.

  • Pre-equilibration: Before starting your recording, perfuse the entire system with your working solution containing Asperparaline A for an extended period (e.g., 15-30 minutes). This will help to saturate the non-specific binding sites in the tubing, ensuring that the concentration of the compound reaching the cell is closer to the intended concentration.

  • Include a Carrier Protein: In some cases, adding a small amount of bovine serum albumin (BSA) (e.g., 0.01-0.1%) to the external solution can help to reduce non-specific binding by acting as a carrier for the hydrophobic compound. However, be aware that BSA can also interact with your target of interest, so appropriate controls are necessary.

Q4: My recordings are noisy after applying the hydrophobic compound. What are the potential sources of this noise and how can I reduce it?

A4: Increased noise can arise from several factors when working with hydrophobic compounds.

  • Seal Instability: A less stable giga-seal will result in increased baseline noise. Refer to the troubleshooting tips in Q2 to improve seal stability.

  • Compound-Channel Interactions: The compound itself might induce noisy channel gating or partial channel block. This is a pharmacological effect that may be inherent to the compound's mechanism of action.

  • Electrical Interference: Ensure your patch-clamp rig is properly grounded and shielded within a Faraday cage to minimize external electrical noise.

Noise Reduction Tips:

  • Optimize Filtering: Apply appropriate low-pass filtering to your recordings to reduce high-frequency noise without distorting the signal of interest.

  • Pipette Coating: Coating the shank of the patch pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and decrease noise.

  • Solution Filtering: Always filter your internal and external solutions with a 0.2 µm syringe filter to remove any particulate matter that could interfere with the recording.

Data Presentation

Physicochemical Properties of Asperparaline A (Estimated)
PropertyEstimated Value (Asperparaline C)Source
Molecular Weight 345.4 g/mol PubChem[1]
XLogP3-AA (LogP) 0.3PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol.General knowledge for hydrophobic compounds

Experimental Protocols

Protocol 1: Preparation of Asperparaline A Solutions

This protocol provides a general guideline for preparing Asperparaline A solutions for patch-clamp experiments.

Materials:

  • Asperparaline A powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • External recording solution (e.g., aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution (10 mM in DMSO):

    • On an analytical balance, carefully weigh out a precise amount of Asperparaline A powder.

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution (e.g., 10 µM in aCSF):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution to reach the final working concentration. For a 10 µM solution from a 10 mM stock, this is a 1:1000 dilution.

    • To avoid precipitation, add the stock solution to a small volume of the external solution while vortexing, and then bring it up to the final volume. For example, add 1 µL of the 10 mM stock to 1 mL of aCSF.

    • Ensure the final DMSO concentration is ≤0.1%.

    • Use the working solution immediately after preparation.

Protocol 2: Whole-Cell Patch-Clamp Recording with Asperparaline A

This protocol outlines the key steps for performing a whole-cell patch-clamp recording to investigate the effect of Asperparaline A on ion channels.

Materials and Equipment:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Perfusion system with low-adsorption tubing (e.g., PTFE)

  • Borosilicate glass capillaries

  • Pipette puller and fire-polisher

  • Internal and external recording solutions[2][3]

  • Prepared Asperparaline A working solution and vehicle control solution

  • Cells expressing the target ion channels (e.g., nicotinic acetylcholine receptors)

Procedure:

  • Preparation:

    • Prepare and filter all recording solutions (0.2 µm filter).

    • Pull and fire-polish patch pipettes to a resistance of 3-7 MΩ.

    • Fill the pipette with the internal solution, avoiding air bubbles.

    • Mount the pipette in the holder and apply positive pressure.

    • Place the cell culture dish or brain slice in the recording chamber and start the perfusion with the control external solution.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Under visual guidance, approach a healthy-looking cell with the patch pipette.

    • Once the pipette touches the cell membrane (a dimple may be visible), release the positive pressure to facilitate seal formation.

    • Apply gentle suction to achieve a high-resistance gigaohm seal (>1 GΩ).

    • After a stable seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

  • Baseline Recording:

    • Allow the cell to stabilize for a few minutes after break-in.

    • Record baseline channel activity in the absence of Asperparaline A by applying the appropriate voltage-clamp or current-clamp protocol.

  • Compound Application:

    • Switch the perfusion system to the working solution containing Asperparaline A.

    • If you have pre-equilibrated the tubing, the compound should reach the cell within a short time.

    • Record the channel activity in the presence of the compound.

  • Washout:

    • Switch the perfusion back to the control external solution to wash out the compound and observe any reversal of its effects.

  • Data Analysis:

    • Analyze the recorded currents or voltages to determine the effect of Asperparaline A on the ion channel of interest.

Mandatory Visualizations

Signaling Pathway of Asperparaline A at the Nicotinic Acetylcholine Receptor

AsperparalineA_nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AsperparalineA Asperparaline A nAChR Nicotinic Acetylcholine Receptor (nAChR) AsperparalineA->nAChR Blocks ACh Acetylcholine (ACh) ACh->nAChR Activates IonFlux Ion Influx (Na+, Ca2+) nAChR->IonFlux Opens Channel Depolarization Membrane Depolarization IonFlux->Depolarization Downstream Downstream Signaling Cascades IonFlux->Downstream

Caption: Asperparaline A blocks the nicotinic acetylcholine receptor, preventing ion influx.

Experimental Workflow for Patch-Clamp with a Hydrophobic Compound

Hydrophobic_PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) PrepWorking Prepare Working Solution (e.g., 10 µM in aCSF) PrepStock->PrepWorking PrepPipette Pull & Fire-polish Pipette FillPipette Fill Pipette with Internal Solution PrepPipette->FillPipette ApproachCell Approach Cell & Form Giga-seal FillPipette->ApproachCell WholeCell Establish Whole-Cell Configuration ApproachCell->WholeCell Baseline Record Baseline Activity WholeCell->Baseline ApplyCompound Apply Compound via Perfusion Baseline->ApplyCompound RecordEffect Record Compound Effect ApplyCompound->RecordEffect Washout Washout Compound RecordEffect->Washout AnalyzeData Analyze Recorded Data Washout->AnalyzeData

Caption: Workflow for a patch-clamp experiment using a hydrophobic compound.

References

Technical Support Center: Optimizing Dosage and Delivery of Novel Compounds for Insect Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and delivery of novel compounds, such as (rel)-Asperparaline A, for insect bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during insect bioassays in a question-and-answer format.

Issue Potential Cause Recommended Solution
High variability in mortality rates between replicates of the same concentration. Inconsistent Compound ConcentrationEnsure precise and accurate preparation of serial dilutions. Use calibrated pipettes and thoroughly vortex stock solutions before making dilutions.
Uneven Application of the CompoundFor topical applications, calibrate your microapplicator to dispense consistent droplet sizes. For spray or leaf-dip assays, ensure complete and even coverage of the foliage.[1][2][3]
Biological Variability in Test InsectsUse insects of a consistent age, developmental stage, and physiological condition.[4] Variations in age, size, or health can significantly impact susceptibility.
Environmental FluctuationsMaintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment. Fluctuations can stress the insects and affect their response to the insecticide.[4]
Lower-than-expected or no mortality even at high concentrations. Compound DegradationEnsure you are using a fresh stock of the compound and that it has been stored correctly. Prepare fresh dilutions for each experiment.
Insect ResistanceThe target insect population may have developed resistance to compounds with a similar mode of action. It is important to use a susceptible reference strain for comparison.[4]
Suboptimal Bioassay MethodThe chosen delivery method (e.g., topical, ingestion, contact) may not be effective for the specific compound and insect species. Consider testing alternative bioassay protocols.
Incorrect Solvent ChoiceThe solvent may not be optimal for the compound's solubility or may even have a repellent effect on the insects. Always run a solvent-only control to account for any toxic effects of the solvent itself.[4]
High mortality in the control group. ContaminationThe diet, water, or housing of the insects may be contaminated. Ensure all materials are sterile and free from contaminants.[4]
Handling StressExcessive or improper handling of insects can cause physical injury or stress, leading to mortality.[4]
Unsuitable Environmental ConditionsExtreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are working with.[4]
Pathogen InfectionThe insect colony may be suffering from a viral, bacterial, or fungal infection. If an infection is suspected, it is best to start with a new, healthy colony.[4]

Frequently Asked Questions (FAQs)

1. What is the best solvent to use for dissolving this compound?

The ideal solvent will depend on the specific chemical properties of this compound. Acetone is a commonly used solvent in insect bioassays due to its volatility and ability to dissolve a wide range of organic compounds.[5][6][7] However, it is crucial to perform solubility tests with a small amount of the compound in different solvents (e.g., ethanol, dimethyl sulfoxide (B87167) (DMSO)) to determine the best option. Always include a solvent-only control in your bioassay to ensure the solvent itself is not causing mortality or behavioral changes.

2. How do I determine the optimal concentration range for my bioassay?

It is recommended to start with a range-finding study. Prepare a wide range of concentrations (e.g., from 0.01 µg/mL to 1000 µg/mL) and test them on a small number of insects. This will help you identify a narrower range of concentrations that cause between 10% and 90% mortality. This narrower range can then be used in your definitive bioassay to determine the LC50 (lethal concentration 50%) or LD50 (lethal dose 50%).

3. What is the difference between a leaf-dip and a topical application bioassay?

  • Leaf-Dip Bioassay: This method is suitable for assessing the toxicity of compounds to foliage-feeding insects.[3] Leaves are dipped into a solution of the test compound, allowed to dry, and then provided to the insects as a food source.[3][8] This method assesses toxicity primarily through ingestion.

  • Topical Application Bioassay: In this method, a small, precise volume of the compound dissolved in a solvent is directly applied to the insect's body, typically the dorsal thorax.[5][9][10] This method is used to determine the contact toxicity of a compound and allows for a very precise dosage per insect.[9][10]

4. How long should I wait to assess mortality after treatment?

Mortality should be assessed at regular intervals, such as 24, 48, and 72 hours post-treatment.[3] The optimal time for assessment will depend on the mode of action of the compound. Some compounds may cause rapid mortality, while others may have a slower, more chronic effect.

5. How do I correct for control mortality?

If you observe mortality in your control group, you can use Abbott's formula to correct the mortality observed in your treatment groups:

Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

Where 'n' is the number of insects, 'T' is the treatment group, and 'C' is the control group.

Data Presentation

Table 1: Common Solvents for Insect Bioassays

SolventPropertiesCommon UsesConsiderations
Acetone Highly volatile, dissolves a wide range of non-polar compounds.Topical application, coating surfaces in contact bioassays.[5][7]Can be toxic to some insects at high concentrations. Ensure it fully evaporates before introducing insects.
Ethanol Less volatile than acetone, good solvent for many organic compounds.Similar to acetone, can be used when a slightly less volatile solvent is needed.May have some behavioral effects on insects.
Dimethyl Sulfoxide (DMSO) Low volatility, excellent solvent for a wide range of polar and non-polar compounds.Used for compounds that are difficult to dissolve in other solvents.Can enhance the penetration of compounds through the insect cuticle. May have its own biological effects.[6]
Water with Surfactant (e.g., Triton X-100, Tween-80) Used for water-soluble compounds or to create emulsions of non-polar compounds.Leaf-dip bioassays, diet incorporation assays.[2][3]The surfactant itself should be tested for any toxic or repellent effects.

Experimental Protocols

Protocol 1: General Leaf-Dip Bioassay

This method is adapted for assessing the toxicity of a novel compound to phytophagous insects.[3]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of serial dilutions with distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even coating of the leaves.[3] A control solution should contain only distilled water and the surfactant.

  • Leaf Treatment: Select healthy, undamaged leaves from the host plant. Dip each leaf into the test solution for a consistent amount of time (e.g., 10-20 seconds).[11]

  • Drying: Allow the treated leaves to air-dry completely under a fume hood.[3]

  • Exposure: Place one treated leaf in a Petri dish lined with moist filter paper to maintain turgidity.[3][8] Introduce a known number of insects (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours. An insect is considered dead if it is unable to make a coordinated movement when gently prodded with a fine brush.

  • Data Analysis: Correct for any control mortality using Abbott's formula and perform probit analysis to calculate the LC50.

Protocol 2: General Topical Application Bioassay

This method is used to determine the contact toxicity of a novel compound.[9][10]

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a volatile solvent like acetone. Create a series of dilutions from this stock solution to obtain a range of concentrations that will produce between 10% and 90% mortality.[3]

  • Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface to immobilize them for application.[3]

  • Application: Using a calibrated microapplicator or microsyringe, apply a small, precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect.[3] A control group should be treated with the solvent only.

  • Holding: Place the treated insects in clean containers with access to a food source and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Correct for control mortality and analyze the dose-response data using probit analysis to determine the LD50 value.

Visualizations

G cluster_prep Preparation cluster_bioassay Bioassay Execution cluster_analysis Data Collection & Analysis range_finding Range-Finding Study stock_solution Prepare Stock Solution range_finding->stock_solution serial_dilutions Prepare Serial Dilutions stock_solution->serial_dilutions controls Prepare Controls (Solvent Only) serial_dilutions->controls application Compound Application (Topical, Leaf-Dip, etc.) controls->application insect_prep Prepare Test Insects (Consistent Age/Stage) insect_prep->application incubation Incubation (Controlled Environment) application->incubation mortality_assessment Mortality Assessment (e.g., 24, 48, 72 hrs) incubation->mortality_assessment data_correction Correct for Control Mortality (Abbott's Formula) mortality_assessment->data_correction probit_analysis Probit Analysis (Calculate LC50/LD50) data_correction->probit_analysis AChE_Inhibition cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh_source Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_source->AChE Hydrolysis of ACh Receptor ACh Receptor (Postsynaptic Neuron) ACh_source->Receptor Binds & Stimulates ACh_buildup ACh Accumulation Receptor->ACh_source Signal Termination (ACh Unbinds) AsperparalineA This compound (or other inhibitor) AsperparalineA->AChE Inhibits Overstimulation Continuous Receptor Stimulation ACh_buildup->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis Sodium_Channel_Modulation cluster_neuron Neuronal Axon Membrane cluster_process Process cluster_outcome Outcome Na_channel Voltage-Gated Sodium Channel AsperparalineA This compound (or other modulator) AsperparalineA->Na_channel Na_ion Na+ Ions channel_open Channel Opens Na_ion->channel_open depolarization Nerve Impulse (Depolarization) depolarization->channel_open channel_disrupted Channel Remains Open (Inhibited Inactivation) channel_open->channel_disrupted Modulator Binds uncontrolled_firing Uncontrolled Nerve Firing channel_disrupted->uncontrolled_firing Paralysis Hyper-excitation, Paralysis & Death uncontrolled_firing->Paralysis

References

Technical Support Center: Minimizing Off-Target Effects in (rel)-Asperparaline A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in experiments involving (rel)-Asperparaline A.

This compound is a potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly insect nAChRs. While its selectivity is a key feature, like any small molecule, it has the potential to interact with unintended biological targets, leading to off-target effects that can confound experimental results. This guide offers strategies to identify, mitigate, and interpret such effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended target. For this compound, the intended targets are nicotinic acetylcholine receptors (nAChRs). Off-target binding can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of nAChRs. It can also cause cellular toxicity or other biological responses unrelated to nAChR antagonism. Minimizing and understanding these effects is crucial for obtaining accurate and reproducible results.

Q2: I'm observing a phenotype in my cell-based assay that doesn't seem consistent with nAChR antagonism. How can I determine if this is an off-target effect of this compound?

A2: Several experimental controls and validation steps can help you determine if your observed phenotype is due to an off-target effect:

  • Use a structurally related inactive analog: If available, a molecule with a similar chemical structure to this compound that does not bind to nAChRs can be used as a negative control. If this analog produces the same phenotype, it is likely an off-target effect related to the chemical scaffold.

  • Employ a mechanistically distinct nAChR antagonist: Use another well-characterized nAChR antagonist with a different chemical structure. If this compound recapitulates the expected nAChR-mediated effects but not the anomalous phenotype, it strengthens the case for an off-target effect of this compound.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended nAChR subunit(s) in your cells. If the phenotype persists after target removal, it is independent of on-target activity.

  • Vary the concentration of this compound: Off-target effects are often observed at higher concentrations. Perform a dose-response experiment to see if the unexpected phenotype only appears at concentrations significantly higher than those required for nAChR antagonism.

Q3: What are some potential off-targets for a nicotinic acetylcholine receptor antagonist like this compound?

A3: While specific off-target screening data for this compound is limited in publicly available literature, we can infer potential off-targets based on the profiles of other nAChR antagonists. It is crucial to experimentally validate these for this compound in your system. Potential off-target classes include:

  • Other ligand-gated ion channels: Due to structural similarities, other members of the cys-loop receptor superfamily, such as GABA-A receptors, serotonin (B10506) receptors (e.g., 5-HT3), and glycine (B1666218) receptors, could be potential off-targets.

  • Voltage-gated ion channels: Sodium, potassium, and calcium channels could be affected.

  • Enzymes: Various kinases, proteases, and other enzymes have been identified as off-targets for other small molecules.

  • G-protein coupled receptors (GPCRs): This large family of receptors is a common source of off-target interactions.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: A well-designed experiment can significantly reduce the risk of off-target effects. Consider the following:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Optimize incubation time: Use the shortest incubation time necessary to observe the on-target effect to minimize the potential for time-dependent off-target interactions.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not independently affect your assay.

  • Characterize your experimental system: Understand the expression profile of potential off-targets in your cell line or animal model.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.
Potential Cause Troubleshooting Steps
Cell passage number and health Maintain a consistent cell passage number range for experiments. Regularly check cell viability and morphology.
Reagent stability Prepare fresh dilutions of this compound and agonist for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Assay conditions Ensure consistent incubation times, temperatures, and buffer compositions. Verify the accuracy of pipetting, especially for serial dilutions.
Agonist concentration Use a consistent and validated concentration of the nAChR agonist (e.g., acetylcholine, nicotine) in your functional assays.
Issue 2: High background signal in radioligand binding assays.
Potential Cause Troubleshooting Steps
Non-specific binding of radioligand Reduce the concentration of the radioligand. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Pre-coat filter plates with a blocking agent.
Poor quality membrane preparation Ensure thorough homogenization and washing of cell membranes to remove endogenous ligands and interfering substances. Titrate the amount of membrane protein to find the optimal concentration.
Ineffective washing steps Increase the number of wash cycles with ice-cold buffer. Ensure filters do not dry out between washes.
Radioligand degradation Use a fresh batch of radioligand and verify its purity.
Issue 3: Observed cellular toxicity at concentrations expected to be selective.
Potential Cause Troubleshooting Steps
Off-target cytotoxicity Perform a counter-screen using a cell line that does not express the target nAChR. If toxicity persists, it is likely an off-target effect.
Solvent toxicity Run a vehicle control with the highest concentration of the solvent used to ensure it is not causing the observed toxicity.
Compound precipitation Visually inspect solutions for any precipitation, especially at high concentrations. If necessary, adjust the solvent or sonicate to ensure complete dissolution.

Data Presentation

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (IC50) of various nAChR Antagonists at different nAChR Subtypes.

Note: Data for this compound is not publicly available. This table provides representative data for other nAChR antagonists to illustrate typical selectivity profiles. Values are approximate and can vary based on experimental conditions.

Antagonistα4β2 nAChR (Ki/IC50, nM)α3β4 nAChR (Ki/IC50, nM)α7 nAChR (Ki/IC50, nM)Selectivity Notes
Mecamylamine ~100~100>10,000Non-selective competitive antagonist.
Dihydro-β-erythroidine (DHβE) ~10~500>10,000Selective for β2-containing subtypes.[1]
Methyllycaconitine (MLA) >10,000>10,000~1Highly selective for α7 nAChR.[2]
α-Bungarotoxin >10,000>10,000~1Highly selective for α7 and muscle-type nAChRs.[2][3]
AP-202 (Compound 5) ~10~6730>10,000Highly selective for α4β2 nAChR.[4]
AK3 ~220-fold less selective than for α3β43.183069-fold less selective than for α3β4Highly selective for α3β4 nAChR.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Functional Cell-Based Assay (e.g., Calcium Flux Assay)

Objective: To determine the concentration of this compound that inhibits 50% of the maximal response induced by a nAChR agonist.

Methodology:

  • Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle only (negative control) and a known antagonist (positive control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add a fixed concentration of a nAChR agonist (e.g., acetylcholine at its EC80) to all wells and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (agonist alone). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7][8]

Protocol 2: Radioligand Binding Assay to Determine Binding Affinity (Ki)

Objective: To determine the binding affinity of this compound for a specific nAChR subtype through competition with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.

  • Assay Setup: In a 96-well filter plate, add the following in order: assay buffer, increasing concentrations of unlabeled this compound, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) at or below its Kd, and the membrane preparation. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 from this curve and then calculate the Ki value using the Cheng-Prusoff equation.[9][10]

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Agonist Acetylcholine / Nicotine Agonist->nAChR Activates Asperparaline_A This compound Asperparaline_A->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+-dependent pathways) Depolarization->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation and its antagonism by this compound.

Experimental_Workflow_IC50 start Start plate_cells Plate nAChR-expressing cells start->plate_cells dye_load Load cells with Ca2+ sensitive dye plate_cells->dye_load add_antagonist Add serial dilutions of This compound dye_load->add_antagonist add_agonist Stimulate with nAChR agonist add_antagonist->add_agonist read_fluorescence Measure fluorescence kinetically add_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound using a cell-based functional assay.

Off_Target_Troubleshooting cluster_results Potential Outcomes phenotype Unexpected Phenotype Observed inactive_analog Test with inactive analog phenotype->inactive_analog distinct_antagonist Test with distinct nAChR antagonist phenotype->distinct_antagonist target_knockdown Perform target knockdown/knockout phenotype->target_knockdown dose_response Conduct dose-response analysis phenotype->dose_response off_target Phenotype persists -> Likely Off-Target inactive_analog->off_target If phenotype persists distinct_antagonist->off_target If phenotype is absent target_knockdown->off_target If phenotype persists dose_response->off_target If phenotype only at high [C] on_target Phenotype absent -> Likely On-Target

References

Addressing resistance development to Asperparaline A in insect populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance development to Asperparaline A in insect populations.

Frequently Asked Questions (FAQs)

Q1: My insect population is showing reduced mortality to Asperparaline A in my experiments. How can I confirm if this is true resistance?

A1: A reduction in sensitivity to an insecticide is the first sign of potential resistance. To confirm this, you must conduct controlled laboratory bioassays to compare the susceptibility of your test population with a known susceptible baseline population. A significant increase in the concentration of Asperparaline A required to cause mortality in your population compared to the susceptible strain indicates resistance.[1][2][3] This is typically quantified by calculating a resistance ratio (RR), which is the LC50 (lethal concentration to kill 50% of the population) of the field or test population divided by the LC50 of the susceptible population.

Q2: What is the mechanism of action for Asperparaline A, and how might that influence resistance?

A2: Asperparaline A is a fungal metabolite that functions as a non-competitive antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] It blocks the receptor, leading to paralysis and death.[4] Given this mode of action, two primary mechanisms of resistance are plausible:

  • Target-site resistance: Mutations in the nAChR genes could alter the binding site of Asperparaline A, reducing its efficacy.[2][5][6]

  • Metabolic resistance: The insects may have evolved enhanced metabolic processes to detoxify or sequester the compound before it reaches the nAChRs. This is the most common form of insecticide resistance and often involves enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs).[1][5][7]

Q3: How can I determine if the resistance I am observing is due to metabolic changes or a target-site mutation?

A3: You can use synergist assays to investigate metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes.[8][9] If the resistance is metabolic, applying a synergist before exposing the insects to Asperparaline A will restore susceptibility.

  • Piperonyl butoxide (PBO) inhibits cytochrome P450s.

  • S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases.

  • Diethyl maleate (B1232345) (DEM) inhibits glutathione S-transferases (GSTs).[8][9]

If synergists do not significantly increase mortality in the resistant population, target-site resistance is more likely.[2] This would then need to be confirmed by sequencing the genes encoding the nAChR subunits to identify potential mutations.

Q4: What are other, less common, resistance mechanisms I should be aware of?

A4: While target-site and metabolic resistance are the most common, other mechanisms include:

  • Penetration resistance: Changes in the insect's cuticle can slow the absorption of the insecticide, giving metabolic enzymes more time to act.[1][5][7]

  • Behavioral resistance: Insects may evolve behaviors to avoid contact with the treated surfaces or stop feeding upon detection of the compound.[1][5][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent mortality in bioassays. 1. Improper insecticide dilution or application.2. Variation in insect age or health.3. Unstable environmental conditions (temp/humidity).1. Prepare fresh serial dilutions for each experiment. Verify application technique.2. Use insects of a standardized age and from a healthy colony.3. Conduct bioassays in a controlled environment.[10]
High mortality in control group (>10%). 1. Contamination of equipment or rearing materials.2. Solvent (e.g., acetone) toxicity.3. Unhealthy insect colony.1. Thoroughly clean all glassware and equipment.[10]2. Ensure solvent fully evaporates from treated surfaces before introducing insects.3. Assess the health of the insect colony.
No increase in mortality with synergist. 1. Resistance is not metabolic.2. Synergist concentration is too low or inactive.1. Investigate target-site resistance by sequencing nAChR genes.2. Verify the activity and concentration of the synergist. Determine the maximum sublethal concentration.[8][9]
LC50 values are highly variable between replicates. 1. Genetic heterogeneity in the insect population.2. Insufficient number of insects or concentrations tested.1. This may be indicative of an early stage of resistance development.2. Increase the number of individuals per replicate and use a wider range of concentrations to better define the dose-response curve.[3][11]

Experimental Protocols & Data

Protocol 1: Baseline Susceptibility Bioassay (CDC Bottle Method)

This protocol is adapted from the CDC bottle bioassay method and can be used to determine the LC50 of Asperparaline A for a given insect population.[12][13]

Materials:

  • Technical grade Asperparaline A

  • Acetone (B3395972) (analytical grade)

  • 250 ml glass bottles with screw caps

  • Micropipettes

  • Vortex mixer

  • Bottle roller or rotator

  • Healthy, adult insects of a standard age (2-5 days old)

  • Aspirator for insect handling

  • Control (untreated) bottles

Methodology:

  • Prepare Stock Solution: Dissolve a precise weight of technical grade Asperparaline A in acetone to create a high-concentration stock solution (e.g., 1 mg/ml).

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution using acetone. The concentrations should be chosen to produce a range of mortality from 0% to 100%.

  • Coat Bottles: Add 1 ml of each dilution (and an acetone-only control) to separate 250 ml glass bottles.

  • Evaporation: Cap and roll the bottles on a bottle roller at a consistent speed until the acetone has completely evaporated, leaving a uniform coating of Asperparaline A on the inner surface.

  • Insect Exposure: Introduce 20-25 healthy adult insects into each bottle using an aspirator.

  • Observation: Record mortality at regular intervals (e.g., every 15 minutes) for a set period (e.g., 2 hours), and a final reading at 24 hours. An insect is considered dead if it cannot stand or move in a coordinated manner.

  • Data Analysis: Use probit analysis to calculate the LC50 and 95% confidence intervals.

Protocol 2: Synergist Bioassay

This protocol determines the role of metabolic enzymes in resistance.

Methodology:

  • Determine Max Sublethal Concentration of Synergist: First, conduct a bioassay with the synergist alone (e.g., PBO) to find the highest concentration that causes less than 10% mortality.[8][9]

  • Synergist Pre-exposure: Expose a batch of insects from the resistant population to the pre-determined maximum sublethal concentration of the synergist for a set time (e.g., 1 hour) before the insecticide exposure.

  • Asperparaline A Bioassay: Conduct the Asperparaline A bioassay as described in Protocol 1, but use the synergist-pre-exposed insects.

  • Data Analysis: Calculate the LC50 for the synergized bioassay. The Synergism Ratio (SR) is calculated as:

    • SR = LC50 of Asperparaline A alone / LC50 of Asperparaline A + synergist

    • An SR value significantly greater than 1 suggests that the inhibited enzyme class is involved in resistance.[8]

Quantitative Data Summary

The following table structure should be used to record and compare results from your bioassays.

PopulationTreatmentN (Insects)LC50 (µ g/bottle )95% Confidence IntervalResistance Ratio (RR)Synergism Ratio (SR)
Susceptible Asperparaline A500e.g., 5.2e.g., 4.5 - 5.91.0 (Baseline)N/A
Resistant Asperparaline A500e.g., 78.0e.g., 71.2 - 85.1e.g., 15.0N/A
Resistant PBO + Asperparaline A500e.g., 8.1e.g., 7.3 - 9.0e.g., 1.56e.g., 9.63
Resistant DEF + Asperparaline A500e.g., 75.4e.g., 68.9 - 82.2e.g., 14.5e.g., 1.03

Data shown are examples for illustrative purposes.

Visualizations

Experimental Workflow for Investigating Resistance

G cluster_0 Phase 1: Resistance Detection cluster_1 Phase 2: Mechanism Investigation A Reduced efficacy observed in population B Perform dose-response bioassay on Test and Susceptible (S) populations A->B C LC50 of Test > LC50 of S? B->C D Resistance Confirmed. Calculate Resistance Ratio (RR). C->D Yes M No evidence of resistance C->M No E Perform synergist assays (PBO, DEF, etc.) on Resistant (R) population D->E F Synergism observed? E->F G Metabolic Resistance is likely. (e.g., P450s, Esterases) F->G Yes H Target-site resistance is likely F->H No I Sequence nAChR genes from R and S populations H->I J Mutations found? I->J K Characterize functional impact of mutation J->K Yes L Investigate other mechanisms (penetration, behavior) J->L No

Caption: Workflow for detecting and characterizing Asperparaline A resistance.

Primary Mechanisms of Insecticide Resistance

G cluster_0 Insect cluster_1 Resistance Mechanisms A Asperparaline A in Environment B Cuticle A->B Contact/Ingestion R1 Behavioral Resistance (Avoidance) C Internal Tissues B->C Penetration R2 Penetration Resistance (Thicker Cuticle) B->R2 Slows D Target Site (Nicotinic Acetylcholine Receptor) C->D Transport to Target R3 Metabolic Resistance (Detoxification by P450s, Esterases, GSTs) C->R3 Degrades Compound R4 Target-Site Resistance (Mutation in nAChR) D->R4 Reduces Binding R1->A Avoids

References

Technical Support Center: Purification of Polar Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar fungal metabolites.

Troubleshooting Guides

Issue 1: Low Yield of Polar Metabolites After Initial Extraction

Q: I've performed a solvent extraction from my fungal broth, but the yield of my target polar metabolite is much lower than expected. What are the possible causes and solutions?

A: Low recovery of polar metabolites after initial extraction is a frequent challenge. The underlying causes can range from suboptimal fermentation to degradation of the target compound.

Possible Causes & Solutions:

  • Suboptimal Fungal Growth and Metabolite Production: The biosynthesis of secondary metabolites is highly dependent on culture conditions.[1] To enhance production, consider optimizing parameters such as media components (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.[1][2] Strain improvement techniques like UV mutagenesis or genetic engineering can also be explored to develop a higher-yielding strain.[1]

  • Inefficient Extraction: The choice of solvent and extraction methodology is critical for polar compounds. While ethyl acetate (B1210297) is commonly used, highly polar metabolites may require more polar solvents or repeated extractions to ensure efficient recovery.[1][3] Consider adjusting the pH of the fungal broth before extraction to improve the partitioning of your target metabolite into the organic phase.[1]

  • Compound Degradation: Polar metabolites can be unstable under certain conditions. To minimize degradation, avoid exposure to high temperatures and harsh pH conditions throughout the purification process.[1] It is advisable to work quickly and store extracts at low temperatures.[1]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Q: My polar fungal metabolite is exhibiting poor peak shape during HPLC analysis. What are the common causes and how can I troubleshoot this?

A: Poor peak shape is a common problem in the chromatography of polar compounds and can significantly impact resolution and quantification. The issue often stems from interactions with the stationary phase or mismatched solvent conditions.

Troubleshooting Poor Peak Shape:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and free silanol (B1196071) groups on silica-based columns (like C18).[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid) can suppress the ionization of residual silanols, reducing these interactions.[4]

    • Solution 2: Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and can significantly improve peak shape.[4]

    • Solution 3: Increase Buffer Strength: A weak or inadequate buffer can lead to distorted peak shapes. Ensure your buffer concentration is sufficient (e.g., ≥20 mM when possible).[5]

  • Peak Fronting: This can occur due to analyte overload or a mismatch between the injection solvent and the mobile phase.

    • Solution 1: Reduce Injection Volume or Concentration: Overloading the column with too much sample can lead to peak fronting.[4][5] Try diluting your sample or injecting a smaller volume.[4]

    • Solution 2: Match Injection Solvent to Mobile Phase: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[5][6] Ideally, dissolve your sample in the initial mobile phase.[4]

  • Broad or Wide Peaks: This can be a result of dead volumes in the HPLC system or column contamination.

    • Solution 1: Check System for Dead Volumes: Inspect all fittings, tubing, and connections to ensure they are properly seated and that there are no gaps that could cause band broadening.[5][6]

    • Solution 2: Clean or Replace the Column: Contaminants from previous samples can accumulate on the column, leading to poor peak shape.[6] Try flushing the column with a strong solvent or, if necessary, replace it.[4]

Issue 3: Co-elution of Impurities with the Target Metabolite

Q: I'm having difficulty separating my polar fungal metabolite from impurities with similar polarity. What strategies can I use to improve resolution?

A: Co-elution of compounds with similar polarities is a common hurdle in the purification of complex fungal extracts.

Strategies to Improve Separation:

  • Modify the Mobile Phase:

    • Normal-Phase Chromatography (e.g., Silica Gel): Try using a less polar solvent system or a shallower gradient to enhance resolution.[1]

    • Reversed-Phase Chromatography (e.g., C18): Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase can alter the selectivity and improve separation.

  • Change the Stationary Phase: If modifying the mobile phase is not effective, switching to a different stationary phase is a good option.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.

    • Mixed-Mode Chromatography: This technique utilizes multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention and separation of polar analytes.

  • Size-Exclusion Chromatography: This technique separates molecules based on their size and can be effective for removing high molecular weight impurities.[1] Sephadex LH-20 is a common stationary phase for this purpose.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying a polar fungal metabolite from a culture?

A1: A typical workflow begins with fermentation of the fungal strain, followed by extraction of the culture broth with an organic solvent.[1] The crude extract is then subjected to one or more chromatographic steps to isolate the target compound.[1]

Q2: How can I increase the production of my target metabolite by the fungus?

A2: Low yields are a common challenge. To enhance production, you can optimize culture conditions by systematically varying parameters like media components, pH, temperature, and fermentation time.[1][2] The "One Strain Many Compounds" (OSMAC) approach, which involves cultivating the fungus under various conditions, can be used to trigger the production of different metabolites.[2]

Q3: What is the best way to handle lipids that co-extract with my metabolite?

A3: If lipids are contaminating your extract, you can perform a defatting step. One method is to dissolve the extract in hexane (B92381) and then extract with acetonitrile. The lipids will have poor solubility in acetonitrile, while your more polar metabolite will partition into the acetonitrile layer.[7]

Q4: My polar analyte is not retained on a C18 column. What should I do?

A4: This is a common issue with highly polar compounds in reversed-phase chromatography. Consider switching to a HILIC column, which uses a polar stationary phase and is well-suited for retaining and separating polar analytes.

Data Presentation

Table 1: Common Chromatographic Techniques for Polar Fungal Metabolite Purification

Chromatographic TechniqueStationary PhaseMobile PhaseTypical Application
Normal-Phase Chromatography Silica GelNon-polar solvents (e.g., hexane, ethyl acetate)Separation of compounds with differing polarities.
Reversed-Phase HPLC (RP-HPLC) C18, C8Polar solvents (e.g., water, methanol, acetonitrile)Widely used for a broad range of compound polarities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., bare silica, amide-bonded)Acetonitrile-rich with a small amount of aqueous bufferSeparation of very polar compounds.
Size-Exclusion Chromatography Sephadex LH-20Methanol or Chloroform/MethanolRemoval of high molecular weight impurities.[1]
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange functionalitiesVaries depending on the specific columnImproved retention of polar compounds while accommodating nonpolar analytes.

Experimental Protocols

Protocol 1: General Extraction of Polar Metabolites from Fungal Broth
  • Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). For highly polar metabolites, multiple extractions or more polar solvents may be necessary.

    • Shake the funnel vigorously for 5-10 minutes, venting periodically.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh solvent to maximize recovery.[8]

  • Concentration: Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a temperature not exceeding 45°C.[8]

  • Sample Preparation for Chromatography: Dissolve the dried crude extract in a small volume of an appropriate solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter before chromatographic analysis.[8]

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) Purification
  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the compounds using a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., water with 0.1% formic acid). A typical gradient might be a linear increase from 10% to 100% organic solvent over 30 minutes.[9]

  • Fraction Collection: Collect fractions at regular intervals throughout the chromatographic run.

  • Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., thin-layer chromatography (TLC) or LC-MS) to identify the fractions containing the pure target metabolite.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified compound.[1]

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Primary_Chromatography Primary Chromatography (e.g., Silica Gel) Crude_Extract->Primary_Chromatography Fraction_Analysis_1 Fraction Analysis (TLC/LC-MS) Primary_Chromatography->Fraction_Analysis_1 Semi_Pure_Fractions Semi-Pure Fractions Fraction_Analysis_1->Semi_Pure_Fractions Final_Purification Final Purification (e.g., RP-HPLC) Semi_Pure_Fractions->Final_Purification Pure_Fractions Pure Fractions Final_Purification->Pure_Fractions Compound_Characterization Compound Characterization (NMR, MS) Pure_Fractions->Compound_Characterization

Caption: General workflow for the purification of polar fungal metabolites.

troubleshooting_peak_shape cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak_Shape Poor Peak Shape Peak_Tailing Peak Tailing Poor_Peak_Shape->Peak_Tailing Peak_Fronting Peak Fronting Poor_Peak_Shape->Peak_Fronting Broad_Peaks Broad Peaks Poor_Peak_Shape->Broad_Peaks Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH End_Capped_Column Use End-Capped Column Peak_Tailing->End_Capped_Column Reduce_Concentration Reduce Sample Concentration Peak_Fronting->Reduce_Concentration Match_Solvent Match Injection Solvent Peak_Fronting->Match_Solvent Check_Dead_Volume Check for Dead Volume Broad_Peaks->Check_Dead_Volume Clean_Column Clean/Replace Column Broad_Peaks->Clean_Column

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

Validating the Selectivity of (rel)-Asperparaline A for Insect versus Vertebrate Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of (rel)-Asperparaline A for insect versus vertebrate nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a fungal metabolite, has demonstrated potent paralytic activity in insects, suggesting its potential as a selective insecticide.[1] This document summarizes the available quantitative data, details the experimental protocols for validation, and provides visual representations of the underlying mechanisms and workflows to aid in the assessment of its therapeutic and insecticidal potential.

Data Presentation: Quantitative Comparison of Selectivity

The selectivity of this compound has been evaluated using electrophysiological techniques on both native insect neurons and heterologously expressed vertebrate nAChR subtypes. The data consistently demonstrates a significantly higher potency for insect nAChRs.

Compound Receptor/Preparation Species Assay Type IC50 / Effect Reference
This compound Native nAChRs (Larval Brain Neurons)Bombyx mori (Silkworm)Patch-clamp20.2 nM (peak current) 39.6 nM (slowly desensitizing current)[1]
α3β4 nAChRGallus gallus (Chicken)Two-electrode voltage clamp (Xenopus oocytes)33.4% inhibition at 10 µM[1]
α4β2 nAChRGallus gallus (Chicken)Two-electrode voltage clamp (Xenopus oocytes)Minimal effect at 10 µM[1]
α7 nAChRGallus gallus (Chicken)Two-electrode voltage clamp (Xenopus oocytes)Minimal effect at 10 µM[1]
Imidacloprid Native nAChRsMusca domestica (Housefly)Radioligand binding assayIn vitro IC50: 28 nM[2]
nAChRMammalianGeneralLower affinity compared to insect nAChRs[3]
Clothianidin Native nAChRsMusca domestica (Housefly)Radioligand binding assayIn vitro IC50: 18 nM[2]
nAChRMammalianGeneralLower affinity compared to insect nAChRs[4]

Experimental Protocols

The validation of this compound's selectivity relies on established electrophysiological techniques. Below are detailed methodologies representative of those used in the key studies.

Patch-Clamp Electrophysiology on Insect Neurons

This method allows for the direct measurement of ion channel activity in native neurons, providing physiologically relevant data on the compound's effect.

Objective: To determine the inhibitory concentration (IC50) of this compound on acetylcholine-evoked currents in insect neurons.

Preparation of Neurons:

  • Larval brains of the silkworm, Bombyx mori, are dissected in a sterile saline solution.

  • The brains are treated with a digestive enzyme solution (e.g., papain and dispase) to dissociate the cells.

  • The dissociated neurons are plated on coated glass coverslips and cultured for 2-3 days to allow for adherence and recovery.

Electrophysiological Recording:

  • Coverslips with adherent neurons are placed in a recording chamber on the stage of an inverted microscope and perfused with an external saline solution.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with an internal solution.[5]

  • A gigaseal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.[6]

  • The membrane potential is held at a constant voltage (e.g., -70 mV).

  • Acetylcholine (ACh), the native agonist, is applied to the neuron to evoke an inward current mediated by nAChRs.

  • This compound is co-applied with ACh at varying concentrations to determine its inhibitory effect on the ACh-evoked current.

  • The peak and steady-state components of the current are measured and plotted against the concentration of this compound to calculate the IC50 values.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This heterologous expression system allows for the testing of compounds on specific vertebrate nAChR subtypes in a controlled environment.

Objective: To assess the effect of this compound on specific vertebrate nAChR subtypes expressed in Xenopus laevis oocytes.

Expression of nAChRs in Oocytes:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

  • Oocytes are manually separated and treated with collagenase to remove the follicular layer.

  • cRNAs encoding the desired vertebrate nAChR subunits (e.g., chicken α3, β4, α4, β2, α7) are injected into the cytoplasm of the oocytes.[7][8]

  • The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional nAChRs on the cell surface.

Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.[9]

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • ACh is applied to the oocyte to activate the expressed nAChRs and elicit an inward current.

  • This compound is co-applied with ACh to determine its effect on the receptor response.

  • The percentage of inhibition of the ACh-evoked current at a given concentration of this compound is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist of insect nAChRs. This means it does not directly compete with acetylcholine for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening.[10]

non_competitive_antagonism cluster_receptor nAChR orthosteric_site Orthosteric Site ion_channel Ion Channel (Closed) orthosteric_site->ion_channel Prevents Opening allosteric_site Allosteric Site allosteric_site->ion_channel Induces Conformational Change ACh Acetylcholine (Agonist) ACh->orthosteric_site Binds AsperparalineA This compound (Non-competitive Antagonist) AsperparalineA->allosteric_site Binds

Caption: Non-competitive antagonism of nAChRs by this compound.

Experimental Workflow for Selectivity Validation

The process of validating the selectivity of a compound like this compound involves a systematic workflow, from initial screening to detailed electrophysiological characterization.

experimental_workflow start Compound Synthesis/ Isolation insect_prep Preparation of Insect Neurons (e.g., Silkworm) start->insect_prep vertebrate_prep Preparation of Vertebrate nAChR Expression System (e.g., Xenopus Oocytes) start->vertebrate_prep patch_clamp Patch-Clamp Electrophysiology insect_prep->patch_clamp tevc Two-Electrode Voltage Clamp vertebrate_prep->tevc data_analysis Data Analysis (IC50 Determination) patch_clamp->data_analysis tevc->data_analysis comparison Selectivity Comparison (Insect vs. Vertebrate) data_analysis->comparison conclusion Conclusion on Selectivity comparison->conclusion

Caption: Workflow for validating nAChR ligand selectivity.

Conclusion

The available experimental data strongly supports the high selectivity of this compound for insect nAChRs over the tested vertebrate subtypes. Its potent, non-competitive antagonism of insect nAChRs, with IC50 values in the low nanomolar range, contrasts sharply with its weak effects on chicken α3β4, α4β2, and α7 nAChRs, even at micromolar concentrations.[1] This selectivity profile is a critical feature for the development of novel insecticides with potentially lower off-target effects on vertebrates. Further studies on a broader range of mammalian nAChR subtypes would provide a more complete picture of its safety profile for drug development applications. The detailed protocols and workflows presented in this guide offer a framework for such continued investigation.

References

Efficacy of (rel)-Asperparaline A versus Imidacloprid on Resistant Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance necessitates the exploration of novel compounds with alternative modes of action. This guide provides a comparative analysis of the fungal metabolite (rel)-Asperparaline A and the widely used neonicotinoid, imidacloprid (B1192907), with a focus on their potential efficacy against resistant insect populations. While direct comparative efficacy data is not yet available, this document synthesizes existing research on their distinct mechanisms of action, imidacloprid resistance data, and relevant experimental protocols to inform future research and development.

Executive Summary

Imidacloprid, a competitive agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been a cornerstone of pest management for decades. However, its extensive use has led to the development of resistance in numerous insect species, primarily through target-site mutations and enhanced metabolic detoxification. This compound, a natural product, presents a promising alternative due to its unique mode of action. It acts as a non-competitive antagonist of insect nAChRs, binding to a different site than imidacloprid. This fundamental difference in their interaction with the nAChR suggests that this compound may be effective against insect populations that have developed resistance to imidacloprid and other neonicotinoids.

Comparative Efficacy Data

While direct comparative LC50 data for this compound against imidacloprid-resistant insects is not yet published, the following tables summarize the documented efficacy of imidacloprid against susceptible and resistant strains of several key insect pests. This data highlights the significant loss of efficacy due to resistance.

Table 1: Efficacy of Imidacloprid Against Susceptible and Resistant Strains of Aphis gossypii (Cotton Aphid)

StrainLC50 (mg/L)95% Confidence Interval (mg/L)Resistance Ratio (RR)
Susceptible (SS)0.443[1]0.359–0.540-
Resistant (ImR)12.312[1]10.393–14.49127.79[1]
Shiraz (Susceptible)37.09--
Sadra1 (Resistant)636.80-17.17

Table 2: Efficacy of Imidacloprid Against Susceptible and Resistant Strains of Nilaparvata lugens (Brown Planthopper)

StrainLC50 / LD50 (ng/pest)Resistance Ratio (RR)
Susceptible (Lab)0.12-
Resistant (Lab Selected)8.7472.83[2]
TNAU Susceptible0.538 ppm-
Nagapattinam (Resistant)8.265 ppm15.36[3]

Table 3: Efficacy of Imidacloprid Against Susceptible and Resistant Strains of Bemisia tabaci (Whitefly)

Strain/PopulationLC50 (ppm)Resistance Level
Susceptible (SUD-S)1.4-
Field Population 11.02Susceptible
Field Population 613.8Resistant[4][5]
Susceptible1.7[6]-

Table 4: Efficacy of Imidacloprid Against Susceptible and Resistant Strains of Musca domestica (House Fly)

StrainLC50 (mg/g sugar)Resistance Ratio (RR)
aabys (Susceptible)--
KS8S3 (Resistant)--
Acetamiprid (cross-resistance)1.2110
Dinotefuran (cross-resistance)0.12100

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing insecticide efficacy and resistance. These protocols can be adapted for testing novel compounds like this compound.

Insect Rearing
  • General Conditions: Maintain insect colonies in a controlled environment at 25 ± 1°C, 70-75% relative humidity, and a 16:8 hour (light:dark) photoperiod[1].

  • Host Plants/Diet:

    • Aphis gossypii: Rear on melon plants[1].

    • Nilaparvata lugens: Rear on rice seedlings.

    • Bemisia tabaci: Rear on cotton or brinjal plants[7].

    • Musca domestica: Rear on a standard artificial diet.

Insecticide Bioassays
  • Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution should contain only distilled water and the surfactant.

  • Leaf Treatment: Dip host plant leaves (e.g., cotton, melon) into the test solutions for 10-30 seconds.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Exposure: Place the treated leaves in petri dishes lined with moist filter paper. Introduce a known number of adult insects (e.g., 20-30) into each petri dish.

  • Incubation: Maintain the petri dishes under the controlled environmental conditions mentioned in 2.1.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values and their 95% confidence intervals using probit analysis.

  • Preparation of Test Solutions: Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of concentrations.

  • Insect Immobilization: Anesthetize adult insects using CO2 or by placing them on a cold surface.

  • Application: Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

  • Holding: Place the treated insects in clean containers with a food source and maintain them under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Correct for control mortality and calculate LD50 values using probit analysis.

  • Vial Coating: Pipette 0.5 mL of an insecticide-acetone solution into a 20 mL glass scintillation vial. Roll the vial on a hot dog roller (with the heating element off) until the acetone (B3395972) evaporates, leaving a uniform coating of the insecticide on the inner surface. Prepare a range of concentrations and a control with acetone only.

  • Insect Exposure: Introduce a set number of adult insects (e.g., 10-20) into each vial and seal with a cotton ball.

  • Incubation: Keep the vials at room temperature.

  • Mortality Assessment: Record mortality at specified time intervals.

  • Data Analysis: Correct for control mortality and calculate LC50 values.

Signaling Pathways and Modes of Action

The differential efficacy of this compound and imidacloprid against resistant insects can be attributed to their distinct interactions with the insect nicotinic acetylcholine receptor (nAChR).

Imidacloprid: A Competitive Agonist

Imidacloprid acts as a competitive agonist at the nAChR, mimicking the natural neurotransmitter acetylcholine (ACh). It binds to the ACh binding site on the receptor, causing the ion channel to open, leading to an influx of cations and depolarization of the postsynaptic membrane. This results in hyperexcitation of the insect's nervous system, followed by paralysis and death. Resistance to imidacloprid often arises from mutations in the nAChR binding site that reduce the affinity of the insecticide, or through enhanced metabolic breakdown of the compound.

This compound: A Non-Competitive Antagonist

In contrast, this compound functions as a non-competitive antagonist of the insect nAChR. It does not compete with ACh for the same binding site. Instead, it is believed to bind to a different, allosteric site on the receptor. This binding prevents the ion channel from opening, even when ACh is bound, thereby blocking nerve signal transmission. This leads to paralysis and death.

Implications for Resistance Management

The non-competitive mode of action of this compound is significant for overcoming resistance to imidacloprid. Since it binds to a different site, mutations that confer resistance to imidacloprid by altering the ACh binding site are unlikely to affect the binding of this compound. This makes it a promising candidate for controlling insect populations that are resistant to neonicotinoids.

Mandatory Visualizations

Signaling Pathway of nAChR and Insecticide Action Figure 1. Nicotinic Acetylcholine Receptor Signaling and Insecticide Intervention cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Action Potential Action Potential ACh Vesicle ACh Action Potential->ACh Vesicle Triggers release ACh ACh ACh Vesicle->ACh Releases nAChR nAChR ACh Binding Site Allosteric Site Ion Channel ACh->nAChR:f1 Binds (Agonist) Imidacloprid Imidacloprid Imidacloprid->nAChR:f1 Competes & Binds (Agonist) Asperparaline_A Asperparaline_A Asperparaline_A->nAChR:f2 Binds (Non-competitive Antagonist) Channel_Open Ion Channel Opens (Na+, Ca2+ influx) nAChR:f3->Channel_Open Activation Channel_Blocked Ion Channel Blocked nAChR:f3->Channel_Blocked Inhibition Hyperexcitation Hyperexcitation Channel_Open->Hyperexcitation No Signal No Signal Channel_Blocked->No Signal

Caption: nAChR signaling and insecticide action.

Experimental Workflow for Insecticide Bioassay Figure 2. General Workflow for Insecticide Bioassay Insect_Rearing 1. Insect Rearing (Susceptible & Resistant Strains) Prepare_Solutions 2. Prepare Insecticide Solutions (Serial Dilutions) Insect_Rearing->Prepare_Solutions Bioassay_Setup 3. Bioassay Setup (e.g., Leaf-Dip, Topical, Vial) Prepare_Solutions->Bioassay_Setup Insect_Exposure 4. Insect Exposure Bioassay_Setup->Insect_Exposure Incubation 5. Incubation (Controlled Environment) Insect_Exposure->Incubation Mortality_Assessment 6. Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis 7. Data Analysis (Probit Analysis, LC50 Calculation) Mortality_Assessment->Data_Analysis Results Results (Efficacy Comparison) Data_Analysis->Results

Caption: Workflow for insecticide bioassays.

Conclusion

The distinct, non-competitive antagonistic mode of action of this compound on insect nAChRs positions it as a highly promising candidate for the management of insect pests that have developed resistance to imidacloprid and other neonicotinoids. While further research is required to establish its in vivo efficacy and spectrum of activity, the available mechanistic data strongly suggests its potential to circumvent existing target-site resistance. The experimental protocols outlined in this guide provide a framework for future studies aimed at directly comparing the efficacy of this compound and imidacloprid on both susceptible and resistant insect strains. Such research is critical for the development of new and effective insecticide resistance management strategies.

References

A Comparative Analysis of (rel)-Asperparaline A and Spinosad Binding on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct allosteric binding mechanisms and their implications for insecticide development.

In the ongoing quest for novel and selective insecticides, nicotinic acetylcholine (B1216132) receptors (nAChRs) remain a critical target. This guide provides a comprehensive comparison of the binding mechanisms of two natural product-derived insecticides, (rel)-Asperparaline A and spinosad, on insect nAChRs. While both compounds target these receptors, they do so through distinct allosteric sites and elicit different downstream effects, offering valuable insights for researchers and professionals in drug development.

At a Glance: Comparative Binding and Activity

The following table summarizes the key quantitative data regarding the interaction of this compound and spinosad with insect nAChRs.

FeatureThis compoundSpinosad
Binding Site AllostericAllosteric
Target Receptor/Subunit Insect nAChRsPrimarily insect nAChR α6 subunit
Mode of Action Non-competitive antagonist (blocker)Allosteric modulator: prolonged activation (agonist-like effects) at high doses, antagonist at low doses
Binding Affinity (IC₅₀) 20.2 nM (peak current), 39.6 nM (slowly-desensitizing current) on Bombyx mori nAChRs[1]High affinity, though specific Kᵢ or EC₅₀ values for the α6 subunit are not readily available in the provided search results. Resistance studies show high levels of cross-resistance with spinetoram (B1464634) (1060-fold), indicating a shared high-affinity binding site.[2]
Selectivity Highly selective for insect nAChRs over vertebrate subtypes (α3β4, α4β2, and α7)[1]Highly selective for insect nAChRs over mammalian receptors.

Unraveling the Mechanisms: Distinct Allosteric Interactions

This compound and spinosad, despite both being allosteric modulators of insect nAChRs, exhibit fundamentally different modes of action.

This compound: A Potent, Non-Competitive Antagonist

This compound, a fungal metabolite, acts as a potent and selective blocker of insect nAChRs.[1] Its mechanism is non-competitive with the natural ligand, acetylcholine (ACh), signifying that it binds to a site distinct from the orthosteric ACh-binding site.[1] This allosteric binding prevents the receptor from activating, effectively blocking the flow of ions and disrupting nerve transmission. The high affinity, with IC₅₀ values in the low nanomolar range, underscores its potency as an inhibitor of insect nAChRs.[1] Furthermore, its remarkable selectivity for insect over vertebrate nAChRs makes it an attractive candidate for the development of safer insecticides.[1]

Spinosad: A Complex Allosteric Modulator of the α6 Subunit

Spinosad, a fermentation product of the bacterium Saccharopolyspora spinosa, also targets an allosteric site on insect nAChRs, but with a different functional outcome.[2] Its primary target is the α6 subunit, a component of certain insect nAChR subtypes.[2][3] Unlike the straightforward blocking action of this compound, spinosad's effect is more complex. At high concentrations, it causes prolonged activation of the receptor, leading to hyperexcitation of the neuron, involuntary muscle contractions, and ultimately paralysis.[1] At lower doses, it can act as an antagonist.[1] This dual activity highlights its role as a complex allosteric modulator. Resistance to spinosad in various insect species is frequently linked to mutations in the α6 subunit, further confirming it as the primary target.[2]

Downstream Consequences: From Channel Blockade to Neurodegeneration

The different modes of action of this compound and spinosad at the receptor level lead to distinct physiological consequences for the insect.

The direct channel-blocking effect of this compound leads to a rapid cessation of neuronal signaling, resulting in paralysis.

Spinosad's binding to the α6 subunit initiates a more complex and damaging downstream cascade. The binding leads to the blockage and subsequent endocytosis of the Dα6-containing nAChR, which is then trafficked to the lysosome.[1] Spinosad accumulates in the lysosomes, impairing their function and leading to a cascade of cellular defects. These include mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and ultimately, vacuolation and neurodegeneration.[1]

spinosad_pathway cluster_membrane Neuronal Cell Membrane cluster_cytoplasm Cytoplasm Spinosad Spinosad nAChR nAChR (Dα6 subunit) Spinosad->nAChR Binds to allosteric site Blockage nAChR Blockage & Endocytosis nAChR->Blockage Lysosome Trafficking to Lysosome Blockage->Lysosome Accumulation Spinosad Accumulation in Lysosome Lysosome->Accumulation Dysfunction Lysosomal Dysfunction Accumulation->Dysfunction Mitochondria Mitochondrial Dysfunction Dysfunction->Mitochondria ROS Increased ROS Production Dysfunction->ROS Neurodegeneration Cell Vacuolation & Neurodegeneration Mitochondria->Neurodegeneration ROS->Neurodegeneration

Caption: Downstream signaling pathway of spinosad leading to neurodegeneration.

Experimental Methodologies

The characterization of the binding and activity of these compounds relies on sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology for this compound

Objective: To measure the effect of this compound on the ACh-induced currents in insect neurons.

Protocol:

  • Cell Preparation: Neurons are enzymatically dissociated from the larval brain of Bombyx mori and cultured for 2-3 days.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system. The external solution contains (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.2. The patch pipette solution contains (in mM): 140 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 EGTA, and 2 ATP-Mg, adjusted to pH 7.2.

  • Drug Application: Acetylcholine is applied to the neuron to elicit a current. This compound is then co-applied with ACh at various concentrations to determine its inhibitory effect.

  • Data Analysis: The peak and steady-state components of the ACh-induced current are measured in the presence and absence of this compound. IC₅₀ values are calculated by fitting the concentration-response data to a logistic equation.

Two-Electrode Voltage-Clamp Electrophysiology for Spinosad (on a model receptor)

Objective: To assess the effect of mutations on nAChR function as a proxy for understanding spinosad resistance. Due to challenges in expressing insect nAChRs, a human α7 nAChR expressed in Xenopus laevis oocytes is often used as a model system.[2]

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the wild-type or mutated nAChR subunits.

  • Recording Setup: Two-electrode voltage-clamp recordings are performed 2-5 days after cRNA injection. Oocytes are perfused with a saline solution.

  • Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte to evoke a current.

  • Data Analysis: The current responses of wild-type and mutated receptors are compared to determine the functional consequences of the mutation, providing insights into the mechanism of spinosad resistance.

experimental_workflow cluster_asperparaline Asperparaline A Protocol cluster_spinosad Spinosad (Model) Protocol A1 Dissociate Bombyx mori larval brain neurons A2 Culture neurons for 2-3 days A1->A2 A3 Perform whole-cell patch-clamp recording A2->A3 A4 Apply ACh, then co-apply with Asperparaline A A3->A4 A5 Measure current inhibition and calculate IC50 A4->A5 S1 Inject Xenopus laevis oocytes with nAChR cRNA S2 Incubate oocytes for 2-5 days S1->S2 S3 Perform two-electrode voltage-clamp recording S2->S3 S4 Apply agonist to evoke current S3->S4 S5 Compare responses of wild-type vs. mutated receptors S4->S5

Caption: Experimental workflows for characterizing the effects of the compounds.

Conclusion

This compound and spinosad provide compelling examples of how distinct allosteric binding sites on insect nAChRs can be exploited for insecticidal activity. This compound acts as a direct, high-affinity channel blocker, while spinosad functions as a complex modulator of the α6 subunit, initiating a cascade of events leading to neurodegeneration. The high selectivity of both compounds for insect nAChRs highlights the potential for developing insecticides with improved safety profiles. Further research into these and other allosteric sites will undoubtedly pave the way for the next generation of highly effective and environmentally conscious pest management solutions.

References

Navigating Insecticide Resistance: A Comparative Analysis of (rel)-Asperparaline A

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct cross-resistance studies on (rel)-Asperparaline A necessitates a predictive approach based on its unique mode of action. This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the potential for cross-resistance between this novel compound and existing insecticide classes. By understanding the distinct mechanisms of action and known resistance pathways, researchers can design targeted studies to assess the viability of this compound as a tool in insecticide resistance management.

This compound, a fungal metabolite, presents a promising avenue for insecticide development due to its potent and selective action as an antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). Unlike many commercial insecticides that act as nAChR agonists, this compound blocks the receptor, offering a different mode of action that could circumvent existing resistance mechanisms. To date, no published studies have directly investigated cross-resistance between this compound and other insecticides. However, by examining the well-documented resistance mechanisms to other neurotoxic insecticides, we can infer the potential for cross-resistance and design robust experimental protocols to validate these hypotheses.

Comparison of Insecticide Classes and Resistance Mechanisms

The potential for cross-resistance is largely determined by the insecticide's mode of action and the resistance mechanisms developed by insects. Below is a comparative summary of major insecticide classes that target the insect nervous system.

Insecticide ClassPrimary Target SiteMode of ActionCommon Resistance MechanismsPotential for Cross-Resistance with this compound
This compound Nicotinic Acetylcholine Receptor (nAChR)Antagonist (blocks channel)Not yet documented.-
Neonicotinoids Nicotinic Acetylcholine Receptor (nAChR)Agonist (opens channel)Target-site mutations in nAChR subunits; Metabolic resistance (e.g., P450 monooxygenases).[1][2][3]Low: Different binding sites and modes of action (antagonist vs. agonist) suggest that target-site resistance to neonicotinoids may not confer resistance to this compound. However, metabolic resistance could potentially confer some level of cross-resistance.
Pyrethroids Voltage-gated Sodium ChannelsKeeps channels openTarget-site mutations (kdr); Metabolic resistance (P450s, esterases).Very Low: Different target site.
Organophosphates & Carbamates Acetylcholinesterase (AChE)Inhibits enzyme, leading to excess acetylcholineTarget-site mutations in AChE; Metabolic resistance (esterases, GSTs).Very Low: Different target site.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, a series of bioassays and electrophysiological studies are required. These experiments should be conducted on well-characterized insecticide-resistant and susceptible strains of relevant insect pests.

Insect Bioassays

a) Topical Application Bioassay

This method assesses the toxicity of an insecticide through direct contact with the insect's cuticle.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of serial dilutions to establish a range of concentrations.[4][5]

  • Insect Handling: Anesthetize insects (e.g., using CO2 or chilling) to facilitate handling.

  • Application: Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of individual insects.[4][6] A control group should be treated with the solvent alone.

  • Observation: Place treated insects in clean containers with access to food and water. Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability to make coordinated movements when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.

b) Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and assesses toxicity through ingestion.

  • Preparation of Treated Diet: Prepare a standard artificial diet for the target insect. While the diet is still liquid and has cooled to a suitable temperature (e.g., 40°C), incorporate the test insecticide at various concentrations.[7][8][9][10][11] A control diet should be prepared with the solvent only.

  • Bioassay Setup: Dispense the treated diet into the wells of a bioassay tray or individual containers. Place one larva in each well.

  • Observation: Maintain the bioassay trays under controlled environmental conditions. Assess mortality and sublethal effects (e.g., weight reduction) after a set period (e.g., 7 days).

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis. Calculate the resistance ratio (RR) as described for the topical application bioassay.

Electrophysiology

Whole-Cell Patch-Clamp of Insect Neurons

This technique allows for the direct measurement of the effect of this compound on the nAChRs of individual insect neurons from both resistant and susceptible strains.

  • Neuron Preparation: Dissect the central nervous system (e.g., thoracic or abdominal ganglia) from the target insect and prepare a primary neuronal cell culture or use freshly dissociated neurons.[12][13][14][15]

  • Recording Setup: Use a patch-clamp rig equipped with a microscope, micromanipulators, and an amplifier. Prepare borosilicate glass pipettes with a resistance of 8-15 MΩ and fill them with an appropriate intracellular solution.[16]

  • Giga-seal Formation and Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Drug Application: Perfuse the external solution containing a known concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a current. Once a stable baseline response is established, co-apply the agonist with various concentrations of this compound to measure its antagonistic effect.

  • Data Analysis: Measure the amplitude of the agonist-induced current in the presence and absence of this compound. Generate dose-response curves to calculate the concentration of this compound required to inhibit 50% of the agonist-induced current (IC50). Compare the IC50 values between neurons from resistant and susceptible insect strains.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanisms underlying insecticide action and resistance, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow.

insecticide_pathways cluster_asperparaline This compound cluster_neonicotinoids Neonicotinoids cluster_pyrethroids Pyrethroids cluster_op_carbamates Organophosphates & Carbamates Asperparaline This compound nAChR_A Nicotinic Acetylcholine Receptor (nAChR) Asperparaline->nAChR_A blocks Ion Channel Blocked Ion Channel Blocked nAChR_A->Ion Channel Blocked leads to Neonicotinoids Neonicotinoids nAChR_N Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids->nAChR_N activates (agonist) Continuous Influx of Na+ Continuous Influx of Na+ nAChR_N->Continuous Influx of Na+ leads to Overstimulation & Paralysis Overstimulation & Paralysis Continuous Influx of Na+->Overstimulation & Paralysis causes Pyrethroids Pyrethroids VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroids->VGSC keeps open Prolonged Na+ Influx Prolonged Na+ Influx VGSC->Prolonged Na+ Influx leads to Repetitive Firing & Paralysis Repetitive Firing & Paralysis Prolonged Na+ Influx->Repetitive Firing & Paralysis causes OP_Carb Organophosphates Carbamates AChE Acetylcholinesterase (AChE) OP_Carb->AChE inhibits Acetylcholine Buildup Acetylcholine Buildup Acetylcholine Breakdown Acetylcholine Breakdown Continuous Stimulation Continuous Stimulation Acetylcholine Buildup->Continuous Stimulation leads to

Caption: Simplified signaling pathways of major neurotoxic insecticide classes.

cross_resistance_workflow cluster_strains Insect Strains cluster_bioassays Bioassays cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Susceptible Susceptible Strain Topical Topical Application Susceptible->Topical Diet Diet Incorporation Susceptible->Diet PatchClamp Whole-Cell Patch-Clamp Susceptible->PatchClamp Resistant Resistant Strain (e.g., Neonicotinoid-Resistant) Resistant->Topical Resistant->Diet Resistant->PatchClamp LD50 Calculate LD50 / LC50 Topical->LD50 Mortality Data Diet->LD50 Mortality Data IC50 Calculate IC50 PatchClamp->IC50 Inhibition Data RR Determine Resistance Ratio (RR) LD50->RR IC50->RR Compare IC50 values

Caption: Experimental workflow for assessing cross-resistance.

References

Validating in vitro findings with in vivo insecticidal activity of Asperparaline A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel insecticides with unique modes of action is a critical endeavor in modern agriculture and public health. Asperparaline A, a fungal metabolite produced by Aspergillus japonicus, has emerged as a compound of interest due to its paralytic effects on insects. This guide provides a comprehensive comparison of Asperparaline A with other nicotinic acetylcholine (B1216132) receptor (nAChR) targeting insecticides, outlines the experimental validation of its in vitro findings with in vivo activity, and presents detailed protocols for researchers in drug development.

Asperparaline A: In Vitro Mode of Action

Asperparaline A has been identified as a potent and selective non-competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs)[1]. Studies have demonstrated that at a concentration of 100 nM, Asperparaline A effectively blocks these receptors in silkworm (Bombyx mori) larvae, leading to paralysis[1]. This non-competitive binding nature suggests that Asperparaline A interacts with the nAChR at a site distinct from the acetylcholine binding site, offering a potentially different resistance profile compared to competitive modulators.

Comparative Analysis: Asperparaline A vs. Alternative nAChR Insecticides

A direct quantitative comparison of the in vivo insecticidal activity of Asperparaline A with other commercial insecticides is challenging due to the limited publicly available data on Asperparaline A's efficacy against a broad range of agricultural pests. However, a qualitative comparison based on their mode of action and general insecticidal spectrum is presented below.

FeatureAsperparaline ANeonicotinoids (e.g., Imidacloprid)Spinosyns (e.g., Spinosad)
Primary Target Nicotinic Acetylcholine Receptor (nAChR)Nicotinic Acetylcholine Receptor (nAChR)Nicotinic Acetylcholine Receptor (nAChR) & GABA-gated chloride channels
Mode of Action Non-competitive antagonistAgonist (competitive modulator)Allosteric modulator (activates nAChRs at a distinct site)
Known In Vivo Effect Paralysis in Bombyx mori larvaeBroad-spectrum insecticidal activity, particularly against sucking insectsBroad-spectrum insecticidal activity, particularly against lepidopteran larvae
Selectivity High selectivity for insect over vertebrate nAChRs reported in vitro[1]Generally higher selectivity for insect nAChRs than vertebrate nAChRsHigh selectivity for insects
Source Fungal metabolite (Aspergillus japonicus)SyntheticBacterial fermentation product (Saccharopolyspora spinosa)

Validating In Vitro Findings with In Vivo Insecticidal Activity: An Experimental Workflow

The crucial step in evaluating a novel insecticide like Asperparaline A is to establish a clear correlation between its in vitro target potency and its in vivo efficacy. The following workflow outlines the key experimental stages for this validation process.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Bioassays cluster_validation Validation & Comparison in_vitro_assay nAChR Binding/Patch-Clamp Assay (Determine IC50) correlation Correlate IC50 with LC50/LD50 in_vitro_assay->correlation insect_rearing Rearing of Target Insect Pests range_finding Dose-Range Finding Studies insect_rearing->range_finding definitive_assay Definitive Bioassays (Determine LC50/LD50) range_finding->definitive_assay definitive_assay->correlation comparison Comparative Bioassays with Alternative Insecticides correlation->comparison

Caption: Experimental workflow for validating in vitro findings.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments outlined in the workflow.

In Vitro: Nicotinic Acetylcholine Receptor (nAChR) Patch-Clamp Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Asperparaline A on insect nAChRs.

Methodology:

  • Cell Culture: Utilize insect cell lines (e.g., Sf9 or High Five™) stably expressing the target insect nAChR subunits or primary cultured neurons from the target insect.

  • Electrophysiology: Perform whole-cell patch-clamp recordings.

  • Agonist Application: Apply a standard nAChR agonist (e.g., acetylcholine or imidacloprid) to elicit a baseline current.

  • Asperparaline A Application: Co-apply the agonist with varying concentrations of Asperparaline A.

  • Data Analysis: Measure the reduction in the agonist-induced current at each concentration of Asperparaline A. Fit the concentration-response data to a suitable sigmoidal model to calculate the IC50 value.

In Vivo: Insecticidal Bioassays

Objective: To determine the median lethal concentration (LC50) or median lethal dose (LD50) of Asperparaline A against target insect pests.

1. Diet Incorporation Bioassay (for chewing insects like Lepidoptera larvae):

  • Preparation of Treated Diet: Prepare an artificial diet for the target insect. Incorporate a series of known concentrations of Asperparaline A into the molten diet before it solidifies. A control diet should be prepared with the solvent used to dissolve Asperparaline A.

  • Experimental Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.

  • Insect Infestation: Place one larva of a specific instar (e.g., third-instar) into each well.

  • Incubation: Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

2. Leaf-Dip Bioassay (for sucking insects like aphids):

  • Preparation of Treatment Solutions: Prepare a series of dilutions of Asperparaline A in a suitable solvent (e.g., water with a surfactant). A control solution should contain the solvent and surfactant only.

  • Leaf Treatment: Excise leaves from the host plant of the target insect. Dip each leaf into a treatment or control solution for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Experimental Setup: Place the treated leaves in petri dishes containing a moist filter paper to maintain turgor.

  • Insect Infestation: Transfer a known number of adult or nymphal insects onto each treated leaf.

  • Incubation and Assessment: Maintain the petri dishes under controlled conditions and assess mortality at regular intervals.

  • Data Analysis: Calculate the LC50 values using probit analysis.

Signaling Pathway of nAChR Antagonists

The insecticidal action of Asperparaline A, as a non-competitive antagonist, involves the disruption of synaptic transmission in the insect's central nervous system.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_release->nAChR ACh binds to receptor Ion_channel_closed Ion Channel Remains Closed nAChR->Ion_channel_closed AsperparalineA Asperparaline A AsperparalineA->nAChR Binds to allosteric site No_depolarization No Depolarization Ion_channel_closed->No_depolarization Paralysis Paralysis No_depolarization->Paralysis

Caption: Asperparaline A's antagonistic action on nAChRs.

Conclusion

Asperparaline A presents a promising avenue for the development of new insecticides with a distinct mode of action. Its non-competitive antagonism of insect nAChRs could be advantageous in managing resistance to existing insecticide classes. However, rigorous in vivo evaluation against a wide range of pest species and direct comparative studies with current market standards are imperative to fully assess its potential. The experimental framework provided in this guide offers a clear path for researchers to undertake this critical validation process, paving the way for the potential translation of this natural compound into a valuable tool for insect pest management.

References

Unveiling the Potency of Asperparaline Derivatives: A Comparative Guide to Paralytic and Lethal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Researchers in the fields of entomology, neurobiology, and insecticide development are constantly seeking novel compounds with specific modes of action. The Asperparaline family of alkaloids, isolated from the fungus Aspergillus japonicus, has emerged as a promising area of investigation due to their potent paralytic effects on insects. This guide provides a comparative analysis of the known paralytic and lethal properties of Asperparaline derivatives, supported by available experimental data and detailed methodologies, to assist researchers in navigating this intriguing class of compounds.

Comparative Analysis of Asperparaline Derivatives

Asperparaline A, B, and C have been identified as inducing paralysis in the larvae of the silkworm, Bombyx mori. While direct comparative quantitative data on the paralytic and lethal effects of all three derivatives against a single insect model is limited in publicly available literature, significant insights into the mechanism of Asperparaline A provide a strong foundation for understanding their potential.

Data Presentation

CompoundTarget OrganismEffectQuantitative DataMechanism of Action
Asperparaline A Silkworm (Bombyx mori) Larval NeuronsParalysis / nAChR BlockadeIC₅₀: 20.2 nM (peak current), 39.6 nM (slowly-desensitizing current)Non-competitive antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs)[1]
Asperparaline B Silkworm (Bombyx mori)ParalysisSpecific quantitative data not readily available in searched literature.Presumed to be similar to Asperparaline A, but requires further investigation.
Asperparaline C Silkworm (Bombyx mori)ParalysisSpecific quantitative data not readily available in searched literature.Presumed to be similar to Asperparaline A, but requires further investigation.

Mechanism of Action: Asperparaline A as a Nicotinic Acetylcholine Receptor Antagonist

Experimental evidence has robustly demonstrated that Asperparaline A exerts its paralytic effect by acting as a potent and selective antagonist of insect nicotinic acetylcholine receptors (nAChRs).[1] Unlike competitive antagonists that bind to the same site as the neurotransmitter acetylcholine (ACh), Asperparaline A acts non-competitively, meaning it binds to a different site on the receptor to prevent its activation.[1] This blockade of nAChRs disrupts cholinergic neurotransmission in the insect central nervous system, leading to paralysis.

The high selectivity of Asperparaline A for insect nAChRs over vertebrate counterparts suggests its potential as a lead compound for the development of novel insecticides with improved safety profiles.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

1. Insect Paralysis Assay (Adapted for Silkworm Larvae)

This protocol is designed to assess the paralytic effects of Asperparaline derivatives upon injection into silkworm larvae.

  • Test Subjects: Fourth or fifth instar larvae of the silkworm, Bombyx mori. A standardized weight range should be used for all larvae in the experiment.

  • Compound Preparation: Asperparaline derivatives are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial dilutions are then prepared in a suitable insect saline solution to achieve the desired test concentrations. A vehicle control (saline with the same concentration of DMSO) must be included.

  • Administration: A precise volume of the test solution is injected into the hemocoel of each larva using a micro-syringe. The injection site should be consistent across all test subjects (e.g., into the base of a proleg).

  • Observation: Following injection, larvae are placed individually in petri dishes with a food source (mulberry leaves) and observed for the onset of paralysis. Paralysis is defined as the inability of the larva to right itself within a set time (e.g., 30 seconds) after being placed on its dorsal side.

  • Data Collection: The number of paralyzed larvae is recorded at specific time intervals (e.g., 15, 30, 60, 120 minutes) post-injection.

  • Analysis: The data can be used to determine the median effective dose (ED₅₀) for paralysis at different time points using probit analysis.

2. Electrophysiological Analysis of nAChR Blockade

This protocol describes the use of the two-electrode voltage-clamp technique on Xenopus oocytes expressing insect nAChRs to quantify the blocking effect of Asperparaline derivatives.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate. The oocytes are then injected with cRNA encoding the subunits of the insect nAChR of interest.

  • Electrophysiology: After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The oocytes are voltage-clamped at a holding potential of -80 mV.

  • Compound Application: Acetylcholine (ACh) is applied to the oocyte to elicit an inward current mediated by the activation of nAChRs. To test the effect of an Asperparaline derivative, the oocyte is pre-incubated with the compound for a set duration before co-application with ACh.

  • Data Acquisition and Analysis: The peak and steady-state amplitudes of the ACh-induced currents are measured in the absence and presence of the Asperparaline derivative. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value of the compound.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the concepts discussed, the following diagrams are provided.

Asperparaline_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles Triggers release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Vesicles->nAChR ACh binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Depolarization & Signal Propagation Ion_Channel->Depolarization Paralysis Paralysis Asperparaline_A Asperparaline A Asperparaline_A->nAChR Blocks (Non-competitive)

Caption: Mechanism of Asperparaline A-induced paralysis via nAChR blockade.

Paralysis_Assay_Workflow Start Start: Prepare Silkworm Larvae Compound_Prep Prepare Asperparaline Derivative Solutions Start->Compound_Prep Injection Inject Larvae with Test Compound or Control Compound_Prep->Injection Observation Observe for Onset of Paralysis Injection->Observation Data_Collection Record Number of Paralyzed Larvae at Set Time Intervals Observation->Data_Collection Analysis Calculate ED₅₀ (Probit Analysis) Data_Collection->Analysis End End: Comparative Paralytic Potency Analysis->End

Caption: Experimental workflow for the silkworm paralysis assay.

This guide consolidates the current understanding of the paralytic and lethal effects of Asperparaline derivatives. It is evident that Asperparaline A holds significant promise as a selective insecticidal agent. However, further research is critically needed to quantify the effects of Asperparalines B and C and to determine the lethal dosage for all derivatives. The provided experimental protocols offer a framework for conducting these essential investigations.

References

Independent Verification of Asperparaline C's Structure Through Enantioselective Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The first and only total synthesis of a member of the Asperparaline family, specifically the enantiomer of Asperparaline C (ent-Asperparaline C), has provided a definitive, albeit indirect, verification of the natural product's structure and absolute stereochemistry. This guide compares the synthetic compound with the naturally occurring Asperparaline C, offering researchers a comprehensive overview of the key experimental data that validates the assigned structure.

The total synthesis, accomplished by the research group of Ullrich Jahn, serves as a powerful tool for structural confirmation. By synthesizing the mirror image of the proposed structure of Asperparaline C and comparing its spectroscopic and physical properties to those of the natural product, the all-(S) absolute configuration of natural Asperparaline C was unequivocally established.[1] This comparison provides the scientific community with a high degree of confidence in the structural assignment of this complex fungal metabolite.

Comparative Analysis of Synthetic and Natural Asperparaline C

The verification of the structure of Asperparaline C hinges on the meticulous comparison of data obtained from the synthetically produced enantiomer and the isolated natural product. Key performance indicators from the synthesis, alongside spectroscopic and physical property comparisons, are summarized below.

ParameterSynthetic ent-Asperparaline C (Jahn et al.)Natural Asperparaline C (Hayashi et al.)
Synthetic Route
Total Steps16 (from L-proline)Not Applicable
Overall Yield2.0%Not Applicable
Physical Properties
Melting Point174–176 °C175–177 °C[2]
Specific Rotation ([α]D)+21.2 (c 0.05, MeOH)-20 (c 0.05, MeOH)[2]
Spectroscopic Data
HRMS (m/z) [M]+Found: 345.2052, Calcd: 345.2053Found: 345.2048, Calcd: 345.2053[2]
¹H NMR (500 MHz, CDCl₃) δIdentical chemical shifts and coupling patterns to natural productSee Table 1 in Hayashi et al., 1996[2]
¹³C NMR (125 MHz, CDCl₃) δIdentical chemical shifts to natural productSee Table 2 in Hayashi et al., 1996[2]

The identical melting point and the equal but opposite sign of the specific rotation between the synthetic and natural compounds provide strong evidence that they are enantiomers. Furthermore, the high-resolution mass spectrometry data are in excellent agreement, and the ¹H and ¹³C NMR spectra of the synthetic material were superimposable with those reported for the natural product, confirming that the synthesized molecule has the same connectivity and relative stereochemistry.

Key Experimental Protocol: Reductive Radical Cyclization

A crucial step in the total synthesis of ent-Asperparaline C was the reductive radical cyclization to construct the spirosuccinimide-cyclopentane core. The following is a detailed protocol for this key transformation.

Synthesis of ent-Asperparaline C and its diastereomer

To a solution of the diene precursor (1.0 equiv) in degassed EtOH/H₂O (10:1, 0.01 M) at room temperature were added FeCl₃·6H₂O (10 equiv) and freshly activated zinc dust (50 equiv). The resulting suspension was stirred vigorously at room temperature for 16 hours. Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was partitioned between EtOAc and saturated aqueous NaHCO₃. The aqueous layer was extracted with EtOAc (3x), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford ent-Asperparaline C and its diastereomer.

Verification Workflow

The logical process for the structural verification of Asperparaline C through total synthesis is illustrated in the following diagram.

G cluster_synthesis Total Synthesis of ent-Asperparaline C cluster_isolation Isolation of Natural Product cluster_analysis Comparative Analysis cluster_conclusion Conclusion start L-proline steps 16 Synthetic Steps start->steps ent_APC ent-Asperparaline C steps->ent_APC data_ent Spectroscopic & Physical Data (NMR, HRMS, [α]D, mp) ent_APC->data_ent Characterization source Aspergillus japonicus JV-23 extraction Extraction & Purification source->extraction nat_APC Natural Asperparaline C extraction->nat_APC data_nat Spectroscopic & Physical Data (NMR, HRMS, [α]D, mp) nat_APC->data_nat Characterization conclusion Structure & Absolute Stereochemistry Verified data_ent->conclusion Comparison: - NMR/HRMS match - [α]D equal & opposite data_nat->conclusion

Verification of Asperparaline C's structure.

References

Unveiling the Safety Profile: (rel)-Asperparaline A Benchmarked Against Commercial Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

The quest for novel insecticidal agents with improved safety profiles is a paramount objective in modern agrochemical and public health research. (rel)-Asperparaline A, a complex indole (B1671886) alkaloid, has demonstrated potent insecticidal activity, yet a comprehensive evaluation of its safety in comparison to established commercial pesticides is currently lacking. This guide provides a detailed comparative analysis of the available information on this compound and a selection of widely used commercial pesticides, offering a valuable resource for researchers in the field.

Executive Summary

This guide benchmarks the safety profile of the novel insecticidal candidate, this compound, against four prominent commercial pesticides: Chlorpyrifos, Glyphosate, Imidacloprid (B1192907), and Pyrethrin. Due to the nascent stage of research on this compound, a direct quantitative comparison of its toxicity is not yet possible. However, by examining its unique mode of action alongside the well-documented safety profiles of established pesticides, we can infer a potential for a more favorable safety margin. This analysis is based on a comprehensive review of publicly available data on acute mammalian toxicity, as well as the environmental impact on non-target organisms such as bees and aquatic life.

Mechanism of Action: A Key Differentiator

This compound exhibits a highly specific mechanism of action, functioning as a potent and selective blocker of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This targeted approach suggests a potentially lower risk to non-target organisms, particularly vertebrates, whose nAChR subtypes differ significantly from those of insects.

In contrast, many commercial pesticides have broader mechanisms of action that can impact a wider range of organisms:

  • Chlorpyrifos , an organophosphate insecticide, inhibits the acetylcholinesterase enzyme in both insects and mammals, leading to neurotoxicity.

  • Glyphosate , the active ingredient in many herbicides, inhibits an enzyme essential for plant growth, but studies have indicated potential indirect effects on animals, including bees, through disruption of gut microbiota.[1][2][3][4]

  • Imidacloprid , a neonicotinoid insecticide, also targets nAChRs, but its systemic nature and persistence in the environment have raised concerns about its impact on pollinators.[5][6][7][8][9][10][11][12]

  • Pyrethrin , a natural insecticide derived from chrysanthemums, and its synthetic versions (pyrethroids), are neurotoxins that affect the sodium channels of nerves in insects. While generally considered to have low mammalian toxicity, they are highly toxic to aquatic organisms and beneficial insects like bees.[13][14][15][16][17][18][19][20]

Comparative Toxicity Data

The following table summarizes the acute toxicity data for the selected commercial pesticides in rats, a common model for mammalian toxicity studies. The LD50 (Lethal Dose, 50%) value represents the dose required to be lethal to 50% of the test population. A higher LD50 value indicates lower acute toxicity.

PesticideChemical ClassAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat, mg/kg)
This compound Indole AlkaloidData not availableData not available
Chlorpyrifos Organophosphate135 - 163[6]202[6]
Glyphosate Organophosphorus> 5,000> 5,000
Imidacloprid Neonicotinoid450[21][22][23]> 5,000[21][22][24]
Pyrethrin Botanical200 - >2,600[25]> 1,500

Environmental Impact Assessment

Beyond mammalian toxicity, the environmental fate and impact on non-target organisms are critical components of a pesticide's safety profile.

PesticideToxicity to BeesToxicity to Aquatic OrganismsEnvironmental Persistence
This compound Data not availableData not availableData not available
Chlorpyrifos High[12][26]Very High[27]Moderate to high persistence in soil.
Glyphosate Low to moderate (sublethal effects reported)[1][2][3][4][28]Low to moderate[29][30][31][32]Low to moderate persistence in soil; can contaminate water.
Imidacloprid Very High[5][8][9][11]Moderate to High[12][26][33][34][35]High persistence in soil and can leach into water.[5]
Pyrethrin High[13][15][19][20]Very High[13][36][37][38][39]Low persistence in the environment, rapidly degrades in sunlight.[13][14][17][40]

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[7][14][22][38][40]

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level. The outcome of the first step determines the dose for the next step. The classification of the substance is based on the mortality and moribundity observed at one or more of these steps.

Procedure:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[15][21][31][33][41]

Principle: The test substance is applied to a shaved area of the skin of a group of experimental animals. The animals are observed for a defined period for signs of toxicity.

Procedure:

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs are used. The skin should be intact and free of blemishes.

  • Preparation of the Skin: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

  • Application of the Test Substance: The substance is applied uniformly over an area which is approximately 10% of the total body surface area.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for mortality, skin reactions, and other signs of toxicity for at least 14 days.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a generalized workflow for toxicity testing and a simplified representation of a signaling pathway affected by certain insecticides.

Toxicity_Testing_Workflow cluster_preliminary Preliminary Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment physchem Physicochemical Properties in_silico In Silico Prediction cell_based Cell-based Assays (e.g., Cytotoxicity) physchem->cell_based acute_oral Acute Oral Toxicity (e.g., OECD 423) cell_based->acute_oral acute_dermal Acute Dermal Toxicity (e.g., OECD 402) hazard_id Hazard Identification acute_oral->hazard_id chronic Chronic Toxicity dose_response Dose-Response Assessment hazard_id->dose_response exposure_ass Exposure Assessment risk_char Risk Characterization dose_response->risk_char exposure_ass->risk_char Acetylcholine_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by Pesticides ACh ACh nAChR nAChR ACh->nAChR Binds to AChE AChE ACh->AChE Hydrolyzed by Depolarization Depolarization nAChR->Depolarization Opens Ion Channel Nerve_Impulse Nerve Impulse Depolarization->Nerve_Impulse Organophosphate Organophosphates (e.g., Chlorpyrifos) Organophosphate->AChE Inhibits Neonicotinoid Neonicotinoids (e.g., Imidacloprid) Neonicotinoid->nAChR Blocks/Activates AsperparalineA This compound AsperparalineA->nAChR Selectively Blocks (Insects)

References

Safety Operating Guide

Personal protective equipment for handling (rel)-Asperparaline A

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-Asperparaline A is a complex indole (B1671886) alkaloid with potential biological activity. Due to the absence of specific safety data, this compound should be handled with extreme caution, assuming it is a potent and hazardous substance. The following guidelines are based on best practices for handling cytotoxic and similar alkaloid compounds.

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure risk. The primary routes of potential exposure are inhalation of aerosols or fine powders, dermal contact, and accidental ingestion[1][2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance[2]. All PPE should be donned before handling the compound and disposed of as contaminated waste after completion of the task.

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).Provides robust protection against dermal absorption, which is a primary exposure route for cytotoxic agents[3]. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols that may be generated during handling procedures[1][4].
Lab Coat/Gown Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin from spills or splashes[1][2].
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the solid compound outside of a containment device to prevent inhalation of aerosolized particles[2][4].
Additional Protection Disposable arm sleeves (armlets) and shoe covers.Provides an extra layer of protection, especially during large-scale operations or when there is a higher risk of contamination[4][5].

Operational Plan: Handling Procedures

All manipulations of this compound should be performed within a certified Class II Biosafety Cabinet (BSC) or a glove box to minimize aerosol generation and exposure[2].

Step 1: Preparation

  • Designate a specific area for handling this compound.

  • Assemble all necessary equipment and reagents before introducing the compound.

  • Ensure a cytotoxic spill kit is readily accessible[1].

Step 2: Weighing and Reconstitution

  • Handle the solid compound on a tared weigh paper or in a disposable container within the BSC.

  • Use a dedicated set of spatulas and other equipment.

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Step 3: Storage

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep the container in a designated, secure, and well-ventilated location, away from incompatible materials.

  • Follow any specific storage temperature and condition recommendations if available.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE, weigh papers, and contaminated lab supplies should be placed in a designated, labeled, and puncture-resistant cytotoxic waste container[1].

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and work surfaces within the BSC should be decontaminated with an appropriate cleaning solution, such as a detergent solution followed by a disinfectant[1]. Cleaning materials must be disposed of as cytotoxic waste[1].

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Disposal p1 Don PPE p2 Prepare BSC p1->p2 p3 Assemble Equipment p2->p3 h1 Weigh Compound p3->h1 Start Handling h2 Reconstitute h1->h2 h3 Perform Experiment h2->h3 d1 Segregate Waste (Sharps, Solid, Liquid) h3->d1 End Experiment d3 Decontaminate BSC h3->d3 End Experiment d2 Package in Labeled Cytotoxic Containers d1->d2 final final final_node Secure Disposal d2->final_node d4 Doff PPE d3->d4 d4->final_node

Caption: Workflow for handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.